Product packaging for 4-(3,4-Dimethoxyphenyl)butanoic acid(Cat. No.:CAS No. 13575-74-1)

4-(3,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B139253
CAS No.: 13575-74-1
M. Wt: 224.25 g/mol
InChI Key: IDQKCIAJGRMMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3,4-Dimethoxyphenyl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 286140. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B139253 4-(3,4-Dimethoxyphenyl)butanoic acid CAS No. 13575-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQKCIAJGRMMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314571
Record name 4-(3,4-Dimethoxyphenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-74-1
Record name 13575-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-Dimethoxyphenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-dimethoxyphenyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 4-(3,4-Dimethoxyphenyl)butanoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

This compound, also known as 3,4-Dimethoxyphenylbutyric acid, is a carboxylic acid derivative of butanoic acid featuring a dimethoxy-substituted phenyl ring.[1] Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification [2][3]

IdentifierValue
IUPAC Name This compound
CAS Number 13575-74-1
PubChem CID 323675
Molecular Formula C₁₂H₁₆O₄
SMILES COC1=C(C=C(C=C1)CCCC(=O)O)OC
InChIKey IDQKCIAJGRMMNC-UHFFFAOYSA-N

Table 2: Physicochemical Properties [2][3]

PropertyValue
Molar Mass 224.25 g/mol
Appearance Solid
Melting Point 62-63 °C
Boiling Point 210 °C at 6 mmHg
Solubility Chloroform (Slightly), Methanol (Slightly)

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reduction of a keto-acid precursor, which can be synthesized via a Friedel-Crafts acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This two-step protocol outlines the synthesis starting from veratrole (1,2-dimethoxybenzene) and succinic anhydride.

Step 1: Friedel-Crafts Acylation to yield 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

  • Materials: Veratrole, succinic anhydride, aluminum chloride (AlCl₃), dichlorobenzene.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole and succinic anhydride in dichlorobenzene.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichlorobenzene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.

Step 2: Clemmensen Reduction to yield this compound

  • Materials: 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.

  • Procedure:

    • Prepare zinc amalgam by adding zinc dust to a solution of mercuric chloride.

    • In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

    • Heat the mixture under reflux with vigorous stirring for several hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Fig. 1: Synthetic workflow for this compound.

Spectral Data and Analysis

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₅-H, C₆-H, C₂-H)6.7 - 6.9m3H
Methoxy (-OCH₃)~3.8s6H
Methylene (Ar-CH₂)~2.6t2H
Methylene (-CH₂-CH₂-COOH)~1.9m2H
Methylene (-CH₂-COOH)~2.3t2H
Carboxylic Acid (-COOH)>10br s1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)
Carboxylic Acid (C=O)~179
Aromatic (C-O)~148, ~147
Aromatic (C-C)~133
Aromatic (C-H)~121, ~112, ~111
Methoxy (-OCH₃)~56
Methylene (Ar-CH₂)~35
Methylene (-CH₂-CH₂-COOH)~26
Methylene (-CH₂-COOH)~34
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 5: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (sp³)2950 - 2850Sharp
C=O (Carboxylic Acid)1725 - 1700Strong, Sharp
C-O (Aromatic Ether)1270 - 1200Strong
C-O (Carboxylic Acid)1300 - 1200Medium
Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 224

  • Key Fragments:

    • m/z = 179: Loss of the carboxyl group (-COOH)

    • m/z = 151: Benzylic cleavage, formation of the dimethoxybenzyl cation. This is often the base peak.[3]

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active compounds suggests potential for further investigation. Butyric acid and its derivatives are known to have roles in various biological processes, including the regulation of gene expression and cell signaling. For instance, 4-phenylbutyric acid has been shown to act as a chemical chaperone, inhibiting endoplasmic reticulum stress.

The presence of the carboxylic acid and dimethoxyphenyl moieties makes this compound a versatile building block in organic synthesis for the development of more complex molecules with potential therapeutic applications.[1]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 6: GHS Hazard Statements [3]

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Fig. 2: Interrelationship of compound information.

This guide provides a foundational understanding of this compound. Further research into its biological activities and potential applications is warranted.

References

A Comprehensive Technical Guide to the Physical Properties of 4-(3,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-(3,4-Dimethoxyphenyl)butanoic acid, a compound of interest in various scientific and pharmaceutical research domains. The information is presented to be a valuable resource for laboratory work, chemical synthesis, and drug development applications.

Core Physical and Chemical Properties

This compound, also known as 3,4-dimethoxybenzenebutanoic acid, is a carboxylic acid derivative of dimethoxybenzene. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₄[1][2][3]
Molecular Weight 224.25 g/mol [1]
Appearance Solid
Melting Point 60-63 °C
Boiling Point 210 °C at 6 mmHg
Solubility Slightly soluble in Chloroform and Methanol
Predicted XlogP 1.6[1][4]

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following are generalized, standard laboratory protocols for measuring the key physical properties of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high accuracy using a melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[5][6] A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point can be determined using a Thiele tube, which allows for uniform heating of a liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or hot plate

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the Thiele tube containing heating oil.

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[7][8]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different formulations.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to each test tube.

  • Mixing: The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[10][11]

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. Solubility is often qualitatively described as soluble, partially soluble, or insoluble.[11] For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the key physical properties of a solid organic compound like this compound.

G start Obtain Pure Sample of This compound melting_point Determine Melting Point (Capillary Method) start->melting_point solubility Determine Solubility (in various solvents) start->solubility pka Determine pKa (Potentiometric Titration or HPLC) start->pka boiling_point Determine Boiling Point (if applicable, under reduced pressure) melting_point->boiling_point If decomposition occurs before boiling at atm. pressure data_compilation Compile and Analyze Data melting_point->data_compilation solubility->data_compilation boiling_point->data_compilation pka->data_compilation report Generate Technical Report data_compilation->report

Caption: Workflow for Physical Property Determination.

Biological Activity Context

While specific signaling pathways involving this compound are not well-documented in publicly available literature, a structurally related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar Roxb., has been shown to possess anti-inflammatory activity.[12] This compound demonstrated a marked inhibition of carrageenan-induced rat paw edema and prostaglandin biosynthesis.[12] Given the structural similarity, this compound may warrant investigation for similar biological activities. Further research into its potential interactions with inflammatory pathways could be a valuable area of exploration for drug development professionals.

References

The Biological Potential of 4-(3,4-Dimethoxyphenyl)butanoic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Anticipated Biological Activities and Therapeutic Promise of a Key Phenylalkanoic Acid Derivative

This technical guide provides a comprehensive analysis of the known and potential biological activities of 4-(3,4-Dimethoxyphenyl)butanoic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, a thorough examination of structurally related compounds provides a strong basis for predicting its pharmacological profile. This document is intended for researchers, scientists, and professionals in drug development, offering insights into potential therapeutic applications, relevant experimental methodologies, and the underlying signaling pathways that this class of compounds may modulate.

Executive Summary

This compound belongs to a class of phenylalkanoic acids that feature the biologically significant 3,4-dimethoxyphenyl (veratryl) moiety. This structural motif is present in a variety of natural products and synthetic compounds that exhibit a wide range of pharmacological effects. Analysis of close structural analogs suggests that this compound is likely to possess anti-inflammatory, neuroprotective, and anticancer properties. Its potential as a versatile synthetic intermediate further enhances its importance in medicinal chemistry. This guide synthesizes the available data on related compounds to build a predictive profile of its biological activity and to propose avenues for future research.

Predicted Biological Activities Based on Structural Analogs

The biological activities of compounds are intrinsically linked to their chemical structures. By examining molecules with high structural similarity to this compound, we can infer its likely pharmacological properties.

Anti-inflammatory and Analgesic Potential

A compelling case for the anti-inflammatory and analgesic potential of this compound comes from studies on (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a natural product isolated from Zingiber cassumunar Roxb.[1] This compound, which shares the 3,4-dimethoxyphenyl group and a four-carbon chain, has demonstrated significant anti-inflammatory, analgesic, and antipyretic effects.[1] It has been shown to inhibit carrageenan-induced rat paw edema, reduce exudate formation and leukocyte accumulation, and suppress prostaglandin biosynthesis.[1] Furthermore, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), another compound from the same plant, shows potent anti-inflammatory activity by inhibiting both the cyclooxygenase (CO) and lipoxygenase (LO) pathways.[2]

These findings suggest that the 3,4-dimethoxyphenyl moiety is a key pharmacophore for anti-inflammatory activity. It is plausible that this compound modulates similar inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Neuroprotective Properties

The 3,4-dimethoxy substitution on a benzene ring is a common feature in compounds with neuroprotective effects. Veratric acid (3,4-dimethoxybenzoic acid), a related phenolic acid, has been shown to have antioxidant and anti-inflammatory properties that protect against neurotoxicity.[3][4][5] It can mitigate oxidative stress and apoptosis in neuronal cells.[3] Homoveratric acid (3,4-dimethoxyphenylacetic acid), another close structural analog, is a dopamine metabolite that may play a role in neuronal function.[6] Given the established neuroprotective roles of phenolic acids and their derivatives, it is hypothesized that this compound could offer protection in models of neurodegenerative diseases by reducing oxidative stress and neuroinflammation.

Anticancer Activity

A growing body of evidence supports the anticancer potential of compounds containing the 3,4-dimethoxyphenyl or trimethoxyphenyl group.[7][8][9] These molecules have been shown to exhibit cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), HeLa, and MCF-7 cells.[7][8] A common mechanism of action for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][10] The structural similarity of this compound to these active anticancer agents suggests it could be a valuable scaffold for the development of novel antineoplastic drugs.

Other Potential Activities

Derivatives of the closely related 3-(3,4-dimethoxyphenyl)propenoic acid have been reported to possess anthelmintic activity against Nippostrongylus brasiliensis.[11] This indicates a broader potential for biological activity for this class of compounds, which may extend to antimicrobial and antiparasitic effects.

Quantitative Data from Structurally Related Compounds

To provide a clearer picture of the potential potency, the following table summarizes quantitative data from key experiments on analogs of this compound.

Compound NameBiological ActivityAssayResult (IC50)Reference
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)Anti-inflammatoryEPP-induced rat ear edema21 nmol/ear[2]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)Anti-inflammatoryAA-induced rat ear edema60 nmol/ear[2]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)Anti-inflammatoryTPA-induced rat ear edema660 pmol/ear[2]
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD)Platelet Aggregation InhibitionCollagen-induced0.35 mM[2]
Novel Trimethoxyphenyl-based Analogues (e.g., Compound 9)AnticancerCytotoxicity against HepG2 cells1.38 µM[7]
Pyrazolo[3,4-b]pyridine Derivative (Compound 9a)AnticancerCytotoxicity against HeLa cells2.59 µM[8]
Pyrazolo[3,4-b]pyridine Derivative (Compound 14g)AnticancerCytotoxicity against HCT-116 cells1.98 µM[8]

Methodologies for Evaluating Biological Activity

The following are detailed experimental protocols commonly used to assess the biological activities predicted for this compound, based on methodologies reported for its analogs.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Protocol:

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving various doses of the test compound.

  • Administration: The test compound or vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Protocol:

  • Cell Culture: Neuronal cell lines (e.g., HT22) are cultured and seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Glutamate Exposure: Glutamate (e.g., 5 mM) is added to the wells (except for the control group) to induce excitotoxicity.

  • Incubation: The plates are incubated for 12-24 hours.

  • Viability Assessment: Cell viability is assessed using the MTT assay as described above.

  • Analysis: The neuroprotective effect is quantified by the percentage of viable cells in the treated groups compared to the glutamate-only group.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways that are likely modulated by this compound, based on the activities of its structural analogs.

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Compound 4-(3,4-Dimethoxyphenyl) butanoic acid Compound->IKK Inhibition? Compound->MAPK Inhibition? IkB IκBα IKK->IkB Inhibits phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory Transcription AP1 AP-1 MAPK->AP1 AP1->Nucleus Translocation

Caption: Predicted inhibition of NF-κB and MAPK inflammatory pathways.

G Potential Anticancer Mechanism: Cell Cycle Arrest Compound 4-(3,4-Dimethoxyphenyl) butanoic acid Tubulin Tubulin Dimers Compound->Tubulin Inhibition of polymerization? Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_arrest G2/M Phase Arrest MitoticSpindle->G2M_arrest Disruption leads to Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Hypothetical disruption of microtubule dynamics leading to apoptosis.

G Experimental Workflow for In Vitro Evaluation cluster_0 Cell-based Assays cluster_1 Endpoint Analysis A Cell Seeding (e.g., Cancer or Neuronal lines) B Compound Treatment (Dose-response) A->B C Incubation (24-72h) B->C D MTT Assay (Viability/Cytotoxicity) C->D E ELISA / Western Blot (Protein Expression) C->E F Flow Cytometry (Cell Cycle / Apoptosis) C->F G Data Analysis (IC50 / EC50 Determination) D->G E->G F->G

Caption: A generalized workflow for in vitro biological activity screening.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet prevalent in the scientific literature, a strong deductive case can be made for its therapeutic potential. The consistent anti-inflammatory, neuroprotective, and anticancer activities observed in its close structural analogs highlight this molecule as a high-priority candidate for further investigation.

Future research should focus on:

  • Chemical Synthesis and Characterization: Establishing an efficient synthesis route to obtain high-purity this compound.

  • In Vitro Screening: Systematically evaluating its activity in a panel of assays for inflammation, neuroprotection, and cancer, as outlined in this guide.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy: Progressing to animal models of disease to validate the in vitro findings and assess its pharmacokinetic and toxicological profile.

The 3,4-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, and this compound represents an unexplored yet promising iteration of this theme. The information compiled in this guide serves as a foundational resource to stimulate and direct future research and development efforts.

References

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)butanoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)butanoic acid, a derivative of butyric acid, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structural similarity to bioactive compounds and its role as a chemical chaperone have made it a valuable tool in drug discovery and development. This technical guide provides a comprehensive overview of its discovery, historical synthesis, modern experimental protocols, and key applications, with a focus on quantitative data and detailed methodologies.

Discovery and History

While a singular definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its synthesis became feasible following seminal discoveries in organic chemistry. The development of the Friedel-Crafts reaction in 1877 and the Clemmensen reduction in 1913 laid the foundational synthetic pathways for its creation.

Historically, the synthesis of aryl-substituted carboxylic acids was a significant area of exploration in the late 19th and early 20th centuries. The logical and most probable first synthesis of this compound would have followed a two-step process rooted in these classical reactions:

  • Friedel-Crafts Acylation: The reaction of veratrole (1,2-dimethoxybenzene) with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride, would yield 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The Friedel-Crafts acylation, being a robust method for forming carbon-carbon bonds on aromatic rings, was a standard procedure of the era.

  • Clemmensen Reduction: The subsequent reduction of the ketone group in 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group would produce the final this compound. The Clemmensen reduction was a widely used method for the deoxygenation of ketones and aldehydes that were not sensitive to strong acidic conditions.

This synthetic approach represents a classic and logical extension of the chemical knowledge of the early 20th century, suggesting that the compound was likely first prepared during this period as chemists explored the derivatization of aromatic compounds.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₄[PubChem CID: 323675]
Molecular Weight 224.25 g/mol [PubChem CID: 323675]
CAS Number 13575-74-1[PubChem CID: 323675]
Melting Point 62-63 °C[PCOVERY]
pKa 4.74 ± 0.10 (Predicted)[Guidechem]
XLogP3-AA 2.1[Guidechem]
Topological Polar Surface Area 55.8 Ų[Guidechem]
Hydrogen Bond Donor Count 1[Guidechem]
Hydrogen Bond Acceptor Count 4[Guidechem]
Rotatable Bond Count 5[Guidechem]

Experimental Protocols

Classical Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol describes a representative classical synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Veratrole

  • Materials: Veratrole (1,2-dimethoxybenzene), succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid (HCl).

  • Procedure:

    • A solution of veratrole and succinic anhydride in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

    • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

    • The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

    • The crude product can be purified by recrystallization.

Step 2: Clemmensen Reduction of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

  • Materials: 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene (co-solvent).

  • Procedure:

    • Amalgamated zinc is prepared by treating zinc granules with a mercuric chloride solution.

    • The amalgamated zinc, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, concentrated HCl, and toluene are placed in a round-bottom flask fitted with a reflux condenser.

    • The mixture is heated under reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reaction.

    • After the reaction is complete, the mixture is cooled, and the aqueous layer is separated and extracted with toluene.

    • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude this compound.

    • The final product can be purified by recrystallization or column chromatography.

Signaling Pathways and Biological Activity

This compound has been identified as a chemical chaperone, a class of small molecules that can stabilize proteins, improve their folding, and facilitate their transport. This activity is particularly relevant in the context of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of misfolded proteins in the ER.

ER_Stress_Pathway ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress->Misfolded_Proteins UPR Unfolded Protein Response (UPR) Misfolded_Proteins->UPR activates Apoptosis Apoptosis UPR->Apoptosis prolonged activation leads to DMPBA This compound Protein_Folding Improved Protein Folding & Stability DMPBA->Protein_Folding promotes Reduced_Stress Alleviation of ER Stress Protein_Folding->Reduced_Stress Reduced_Stress->UPR Synthesis_Workflow Start Starting Materials: Veratrole & Succinic Anhydride Reaction1 Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Intermediate: 4-(3,4-dimethoxyphenyl)- 4-oxobutanoic acid Workup1->Intermediate Reaction2 Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reaction2 Workup2 Filtration & Solvent Removal Reaction2->Workup2 Purification Purification (Recrystallization or Chromatography) Workup2->Purification Product Final Product: This compound Purification->Product Analysis Characterization (NMR, MS, MP) Product->Analysis

Spectroscopic Profile of 4-(3,4-Dimethoxyphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3,4-Dimethoxyphenyl)butanoic acid (CAS No: 13575-74-1), a key intermediate in various synthetic applications. This document details expected and reported spectral data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₆O₄

  • Molecular Weight: 224.25 g/mol

  • Melting Point: 60-62 °C[1]

Spectroscopic Data Summary

Mass Spectrometry Data

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Technique Parameter Value (m/z) Interpretation
GC-MS (EI)Molecular Ion [M]⁺224Corresponds to the molecular weight of the compound.[2]
GC-MS (EI)Base Peak151Likely corresponds to the stable 3,4-dimethoxybenzyl cation fragment.[2]
GC-MS (EI)Major Fragment164Plausible fragment resulting from cleavage of the butyric acid side chain.[2]
Predicted ¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The following are predicted chemical shifts for a standard deuterated chloroform (CDCl₃) solvent.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic (Ar-H)6.7 - 6.9Multiplet3H
Methoxy (-OCH₃)~3.8Singlet6H
Benzylic (-CH₂-Ar)2.5 - 2.7Triplet2H
Aliphatic (-CH₂-COOH)2.3 - 2.5Triplet2H
Aliphatic (-CH₂-)1.8 - 2.0Multiplet2H
Predicted ¹³C NMR Spectroscopic Data

Carbon NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)175 - 185
Aromatic (C -O)145 - 150
Aromatic (C -C)130 - 135
Aromatic (C -H)110 - 125
Methoxy (-OC H₃)55 - 60
Benzylic (-C H₂-Ar)30 - 40
Aliphatic (-C H₂-COOH)30 - 40
Aliphatic (-C H₂-)25 - 35
Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3300 - 2500O-H StretchCarboxylic AcidBroad, Strong
3000 - 2850C-H StretchAlkaneMedium
~2950, ~2850C-H StretchMethoxyMedium
1725 - 1700C=O StretchCarboxylic AcidStrong
1600 - 1450C=C StretchAromatic RingMedium-Weak
1320 - 1000C-O StretchEther, Carboxylic AcidStrong

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

    • Maintain a constant probe temperature. Process the data similarly to the ¹H NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.

  • Chromatographic Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Employ a suitable capillary column (e.g., a nonpolar DB-5 or equivalent).

    • Use a temperature program to elute the compound, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.

  • Mass Spectrometric Detection:

    • The EI source energy is typically set to 70 eV.

    • Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization Sample Pure Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Prep_IR Use Neat Solid Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS GC-MS System Prep_MS->MS IR ATR-FTIR Spectrometer Prep_IR->IR Analysis_NMR Determine Chemical Shifts, Coupling, & Integration NMR->Analysis_NMR Analysis_MS Identify Molecular Ion & Fragmentation Pattern MS->Analysis_MS Analysis_IR Identify Characteristic Functional Group Peaks IR->Analysis_IR Result Structural Confirmation & Purity Assessment Analysis_NMR->Result Analysis_MS->Result Analysis_IR->Result

Caption: General workflow for spectroscopic analysis.

References

Technical Data Sheet: 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a concise technical overview of the molecular weight of 4-(3,4-Dimethoxyphenyl)butanoic acid. The molecular formula is established, and the molecular weight is calculated based on the atomic weights of its constituent elements. This information is fundamental for researchers engaged in quantitative analysis, reaction stoichiometry, and formulation development involving this compound.

Chemical Identity and Formula

This compound is a chemical compound with the established molecular formula C12H16O4.[1][2][3] This formula indicates that each molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O).[4][5][6][7]

3.1 Atomic Weight Data

The standard atomic weights used for the calculation are presented in Table 1. These values are weighted averages of the naturally occurring isotopes of each element.

ElementSymbolAtomic Weight ( g/mol )
CarbonC~12.011
HydrogenH~1.008
OxygenO~15.999

3.2 Calculation Summary

The molecular weight is calculated by multiplying the count of each element by its atomic weight and summing the results. The detailed breakdown is provided in Table 2.

ElementSymbolCount in FormulaAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1212.011144.132
HydrogenH161.00816.128
OxygenO415.99963.996
Total 224.256

The calculated molecular weight of this compound is 224.256 g/mol . This value is consistent with figures published in chemical databases, often rounded to 224.25 g/mol or 224.26 g/mol .[1][2][3]

Experimental Determination Overview

While the molecular weight can be calculated from the chemical formula, it is experimentally confirmed using techniques such as mass spectrometry.

4.1 Protocol: Mass Spectrometry

A typical experimental workflow for molecular weight verification involves the following steps:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation. This generates molecular ions, typically [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion. The molecular weight is then inferred from the m/z value. For an [M+H]⁺ ion, the molecular weight is the m/z value minus the mass of a proton (~1.007 Da).

Visualization of Molecular Weight Derivation

The following diagram illustrates the logical process of deriving the molecular weight from the compound's constituent elements.

G cluster_elements Constituent Elements cluster_calculation Calculation C Carbon (C) 12 atoms Formula Molecular Formula C12H16O4 C->Formula H Hydrogen (H) 16 atoms H->Formula O Oxygen (O) 4 atoms O->Formula calc_C 12 * 12.011 g/mol Formula->calc_C calc_H 16 * 1.008 g/mol Formula->calc_H calc_O 4 * 15.999 g/mol Formula->calc_O Result Total Molecular Weight 224.256 g/mol calc_C->Result calc_H->Result calc_O->Result

Caption: Logical workflow for calculating molecular weight.

References

4-(3,4-Dimethoxyphenyl)butanoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(3,4-Dimethoxyphenyl)butanoic Acid

This guide provides comprehensive technical information on this compound, a compound relevant to researchers in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic signature, a detailed synthesis protocol, and essential safety information. The IUPAC name for this compound is confirmed as this compound[1].

Physicochemical Properties

This compound, also known as 4-(3,4-dimethoxyphenyl)butyric acid, is a carboxylic acid derivative of benzene containing two methoxy functional groups[1][2]. It typically appears as a solid powder[3][4]. A summary of its key quantitative properties is presented below for reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₄[1][3][5]
Molecular Weight 224.25 g/mol [1][4]
Melting Point 60-63 °C[3][4][5]
Boiling Point 210 °C at 6 mmHg[4]
Predicted pKa 4.74 ± 0.10[2]
Solubility Slightly soluble in Chloroform and Methanol[3]

Spectroscopic Analysis

While a publicly available, fully assigned spectrum is not available, the expected NMR data can be predicted based on the molecular structure and established principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.

  • Aromatic Protons (Ar-H): Three protons on the substituted benzene ring would appear in the aromatic region (typically δ 6.5-7.0 ppm). Due to their differing proximity to the electron-donating methoxy groups and the alkyl chain, they would likely present as a set of multiplets.

  • Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, are expected for the two methoxy groups, likely around δ 3.8-3.9 ppm.

  • Alkyl Chain Protons (-CH₂-): The three methylene groups of the butanoic acid chain would appear as multiplets in the upfield region (δ 1.8-2.8 ppm). The protons alpha to the carbonyl group (C2) would be the most downfield, followed by the protons alpha to the aromatic ring (C4), and finally the protons at C3.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (δ 10-12 ppm), corresponding to the acidic proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 12 distinct signals.

  • Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically >175 ppm.

  • Aromatic Carbons: Six signals in the range of δ 110-150 ppm. The two carbons bearing the methoxy groups would be the most downfield in this region.

  • Alkyl Chain Carbons: Three signals for the methylene carbons, typically between δ 25-40 ppm.

  • Methoxy Carbons (-OCH₃): Two signals around δ 55-60 ppm.

Synthesis Protocol

The synthesis of this compound can be achieved via a two-step process involving an initial Friedel-Crafts acylation followed by a reduction of the resulting ketone. This method uses 1,2-dimethoxybenzene (veratrole) and succinic anhydride as starting materials[6].

Experimental Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Reactants1 Veratrole + Succinic Anhydride Catalyst AlCl₃ (Lewis Acid) in CS₂ or Nitrobenzene Reactants1->Catalyst Reaction1 Stir at 0-5°C, then warm to RT Catalyst->Reaction1 Workup1 Aqueous Workup (Ice + HCl) Reaction1->Workup1 Intermediate 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid Workup1->Intermediate Reagents2 Zn(Hg) Amalgam Concentrated HCl Intermediate->Reagents2 Reaction2 Reflux Reagents2->Reaction2 Workup2 Extraction & Purification (e.g., Crystallization) Reaction2->Workup2 Product 4-(3,4-Dimethoxyphenyl) butanoic acid Workup2->Product

Caption: Synthesis workflow for this compound.

Detailed Methodology

Step 1: Friedel-Crafts Acylation to produce 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube under an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable solvent such as carbon disulfide (CS₂) or nitrobenzene. Cool the mixture in an ice bath to 0°C.

  • Reactant Addition: Dissolve 1,2-dimethoxybenzene (veratrole, 1 equivalent) and succinic anhydride (1 equivalent) in the chosen solvent. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-6 hours) until the reaction is complete (monitor by TLC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation: The product, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Clemmensen Reduction to produce this compound.

  • Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by adding zinc dust to a solution of mercuric chloride (HgCl₂).

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid from Step 1, the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Reduction: Heat the mixture to reflux and maintain vigorous stirring for 8-12 hours. The carbonyl group is reduced to a methylene group during this step.

  • Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional portions of toluene.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization from a solvent system such as hexane/ethyl acetate to yield the final product.

Biological Significance

This compound serves as a valuable building block in medicinal chemistry and organic synthesis[6]. As a butyrate analogue, it has been noted for its potential to influence apoptosis, proliferation, and histone deacetylase (HDAC) activity, particularly in the context of cancer cell research[2]. Its structural motif is found in various biologically active molecules, making it a key intermediate for the development of more complex pharmaceutical agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes serious eye irritation (H319) and may cause skin irritation (H315)[1][2][4].

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[1][2][4]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, should be worn when handling this compound[4]. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenyl)butanoic Acid and its Potential as a Kynurenine-3-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3,4-Dimethoxyphenyl)butanoic acid, a molecule of interest in medicinal chemistry. This document details its chemical identity, methods of synthesis, and explores its potential biological activity based on structurally related compounds. Particular focus is given to its prospective role as an inhibitor of kynurenine-3-hydroxylase (KMO), a key enzyme in the tryptophan metabolic pathway implicated in neurodegenerative diseases.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative of butyric acid with a dimethoxy-substituted phenyl ring. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing in research literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 13575-74-1[1][2]
Molecular Formula C12H16O4[1][3]
Molecular Weight 224.25 g/mol [1][2]
InChI Key IDQKCIAJGRMMNC-UHFFFAOYSA-N[1]
SMILES COC1=C(C=C(C=C1)CCCC(=O)O)OC[1]
Common Synonyms 4-(3,4-Dimethoxyphenyl)butyric acid[1][2]
3,4-Dimethoxybenzenebutanoic acid[4]
Benzenebutanoic acid, 3,4-dimethoxy-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and in silico modeling for drug development purposes.

Table 2: Physicochemical Properties of this compound

Property Value Source
Melting Point 62-63 °C[2]
Boiling Point 210 °C at 6 mmHg[2]
Appearance Pale Brown to Light Yellow Solid[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
pKa (Predicted) 4.74 ± 0.10

Synthesis of this compound

Several synthetic routes for this compound have been described. A common and effective method involves the Clemmensen reduction of the corresponding keto acid, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. Below is a detailed experimental protocol for this transformation.

Experimental Protocol: Clemmensen Reduction

This protocol is adapted from established procedures for the reduction of aryl ketones.

Materials:

  • 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

  • Zinc amalgam (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene

  • Water

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for reflux and extraction

Procedure:

  • Preparation of Zinc Amalgam: In a fume hood, activate zinc dust by stirring it with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water, followed by ethanol and then diethyl ether.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam. To this, add a solution of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid in toluene.

  • Reduction: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and will begin to reflux. Maintain a gentle reflux by external heating if necessary. Stir the reaction mixture vigorously for 4-6 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 70-85%

Synthesis_Workflow reactant 4-(3,4-dimethoxyphenyl) -4-oxobutanoic acid reagents Zn(Hg), HCl Toluene, Reflux reactant->reagents product 4-(3,4-Dimethoxyphenyl) butanoic acid reagents->product

Synthetic workflow for the Clemmensen reduction.

Potential Biological Activity: Inhibition of Kynurenine-3-Hydroxylase

While direct biological data for this compound is limited in the public domain, its structural similarity to known inhibitors of kynurenine-3-hydroxylase (KMO) suggests it may exhibit similar activity.[5] KMO is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism.[6][7]

The Kynurenine Pathway and its Significance

The kynurenine pathway produces several neuroactive metabolites. Inhibition of KMO is a therapeutic strategy being explored for neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[7] By inhibiting KMO, the production of the neurotoxin 3-hydroxykynurenine is reduced, and the pathway is shunted towards the production of the neuroprotective kynurenic acid.[7]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KATs 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Xanthurenic Acid Xanthurenic Acid 3-Hydroxykynurenine->Xanthurenic Acid Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Kynureninase NAD+ NAD+ Quinolinic Acid->NAD+

Simplified diagram of the Kynurenine Pathway.
Structurally Related KMO Inhibitors

Research has shown that compounds with a 4-phenyl-4-oxobutanoic acid scaffold are inhibitors of KMO.[5] While this compound lacks the 4-oxo group, its phenylbutanoic acid core structure is a key feature of these inhibitors. Quantitative data for some of these related compounds are presented in Table 3.

Table 3: KMO Inhibitory Activity of Structurally Related Compounds

Compound Structure IC50 (µM) Reference
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid(Structure not available in plain text)Data not specified[5]
2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid(Structure not available in plain text)Data not specified[5]

Note: The IC50 values for these specific compounds were not explicitly stated in the abstract of the cited reference. Further investigation of the full text would be required to obtain this data.

Experimental Protocol: Kynurenine-3-Hydroxylase Inhibition Assay

The following is a representative protocol for a cell-free enzymatic assay to screen for inhibitors of KMO. This protocol is based on commercially available assay kits and published methodologies.[8]

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human KMO.

Materials:

  • Recombinant human KMO

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., phosphate buffer with appropriate pH and additives)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Ro 61-8048)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Serially dilute these to obtain a range of concentrations for IC50 determination. Prepare working solutions of KMO, L-kynurenine, and NADPH in the assay buffer.

  • Assay Reaction:

    • To the wells of the microplate, add the assay buffer.

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control to its designated wells.

    • Add DMSO (vehicle control) to the control wells.

    • Add the KMO enzyme to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.

  • Measurement: Immediately measure the absorbance at 340 nm (A0) and then monitor the decrease in absorbance at regular intervals for a set period (e.g., 30-60 minutes) at a constant temperature. The decrease in absorbance at 340 nm corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Normalize the reaction rates of the test compound wells to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: Enzyme, Substrate, Cofactor, Inhibitors B Add reagents to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with Substrate/Cofactor mix C->D E Measure Absorbance at 340 nm over time D->E F Calculate Reaction Rates E->F G Determine IC50 F->G

Workflow for the KMO inhibition assay.

Conclusion

This compound is a readily synthesizable molecule with potential applications in medicinal chemistry. Based on the activity of structurally related compounds, it is a candidate for investigation as an inhibitor of kynurenine-3-hydroxylase. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this and similar molecules targeting the kynurenine pathway. Further studies are warranted to directly assess its biological activity and establish a definitive mechanism of action.

References

Potential Therapeutic Targets of 4-(3,4-Dimethoxyphenyl)butanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Dimethoxyphenyl)butanoic acid is a small molecule with a chemical structure suggestive of potential therapeutic applications. While direct pharmacological studies on this specific compound are limited in publicly available literature, its structural motifs—a 3,4-dimethoxyphenyl group and a butanoic acid chain—are present in numerous biologically active compounds. This technical guide synthesizes the available evidence on structurally related molecules to propose and explore the most probable therapeutic targets of this compound. The primary putative targets identified are Phosphodiesterase 4 (PDE4) and Histone Deacetylases (HDACs) . This document provides a detailed rationale for these potential targets, summarizes relevant quantitative data from analogous compounds, outlines detailed experimental protocols for in vitro validation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as homoveratric acid, is a carboxylic acid derivative. Its chemical structure consists of a benzene ring substituted with two methoxy groups at positions 3 and 4, and a butanoic acid tail. This compound serves as a versatile building block in organic synthesis for the generation of more complex molecules with potential biological activities. The structural similarity to known pharmacologically active agents suggests its potential for development as a therapeutic agent, particularly in the areas of anti-inflammatory and neurological disorders.

Potential Therapeutic Target I: Phosphodiesterase 4 (PDE4)

Rationale for PDE4 Inhibition

The 3,4-dimethoxyphenyl moiety is a key pharmacophore in a number of potent and selective PDE4 inhibitors. PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This cascade of events has broad anti-inflammatory and neuroprotective effects. Given the presence of the 3,4-dimethoxyphenyl group in this compound, it is plausible that this compound could exhibit inhibitory activity against PDE4.

Supporting Evidence from Structurally Similar Compounds

A study on 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones demonstrated that the 3,4-dimethoxyphenyl group is crucial for potent and selective PDE4 inhibition. While the core scaffold of these compounds differs from this compound, the consistent presence of this moiety in active PDE4 inhibitors strongly suggests its importance for binding to the active site of the enzyme.

Signaling Pathway

PDE4_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Gs AMP AMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC PDE4 PDE4 PDE4->AMP Catalyzes CREB CREB Phosphorylation PKA->CREB EPAC->CREB Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Compound 4-(3,4-Dimethoxyphenyl) butanoic acid Compound->PDE4 Inhibits

cAMP signaling pathway and the inhibitory role of a putative PDE4 inhibitor.

Potential Therapeutic Target II: Histone Deacetylases (HDACs)

Rationale for HDAC Inhibition

The butanoic acid moiety of the title compound is structurally related to butyrate and 4-phenylbutyrate, both of which are known inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin structure, and the expression of tumor suppressor and anti-inflammatory genes. The presence of the butanoic acid chain in this compound makes HDACs a highly probable therapeutic target.

Supporting Evidence from Structurally Similar Compounds

4-phenylbutyrate is a clinically used HDAC inhibitor. Structure-activity relationship studies on phenylbutyrate derivatives have shown that the carboxylic acid group is essential for chelating the zinc ion in the active site of HDAC enzymes. While the phenyl group contributes to binding, the core inhibitory activity resides in the short-chain fatty acid portion.

CompoundTargetIC50 (µM)
4-PhenylbutyrateHDAC~500
Valproic AcidHDAC~400

Note: Data for structurally related short-chain fatty acid HDAC inhibitors.

Signaling Pathway

HDAC_Pathway Histone Histone Protein Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation HAT Histone Acetyltransferase (HAT) HAT->Acetylated_Histone HDAC Histone Deacetylase (HDAC) HDAC->Histone Acetylated_Histone->Histone Deacetylation Chromatin_Open Open Chromatin Acetylated_Histone->Chromatin_Open Gene_Expression Gene Expression (e.g., p21, anti-inflammatory genes) Chromatin_Open->Gene_Expression Compound 4-(3,4-Dimethoxyphenyl) butanoic acid Compound->HDAC Inhibits

Mechanism of HDAC inhibition leading to gene expression.

Experimental Protocols for Target Validation

The following are detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound against its potential targets.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Compound, Enzyme, and Substrate Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Substrate_Prep->Incubation Detection Signal Detection (Fluorescence/Absorbance) Incubation->Detection IC50 IC50 Determination Detection->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

General workflow for in vitro enzyme inhibition assays.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • This compound

  • Rolipram (positive control)

  • cAMP (substrate)

  • 5'-Nucleotidase

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplates

  • Phosphate detection reagent (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations. Prepare similar dilutions for Rolipram.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or control

    • PDE4 enzyme solution

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation: Add cAMP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Reaction Termination and Signal Generation: Add 5'-nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate.

  • Phosphate Detection: Add the Malachite Green reagent to each well.

  • Measurement: Read the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Histone Deacetylase (HDAC) Activity Assay

Objective: To determine the IC50 of this compound against a human HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • This compound

  • Trichostatin A (TSA) or SAHA (positive control)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing trypsin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in assay buffer. Prepare similar dilutions for the positive control.

  • Assay Reaction: In a 96-well black plate, add the following to each well:

    • HDAC Assay Buffer

    • Test compound or control

    • HDAC1 enzyme solution

  • Reaction Initiation: Add the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Measurement: Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Conclusion and Future Directions

Based on a comprehensive analysis of its structural components and the pharmacological activities of analogous compounds, this compound presents as a promising lead compound with the potential to target both PDE4 and HDACs. The inhibition of these enzymes has significant therapeutic implications for a range of diseases, including chronic inflammatory conditions and neurological disorders.

The immediate next step is the empirical validation of these hypotheses through the in vitro assays detailed in this guide. Should this compound demonstrate significant inhibitory activity against either or both targets, further studies, including selectivity profiling against other PDE and HDAC isoforms, cell-based assays to confirm functional effects, and subsequent in vivo efficacy studies, would be warranted. The development of this molecule could lead to novel therapeutic agents with potentially dual-action mechanisms.

Methodological & Application

Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(3,4-dimethoxyphenyl)butanoic acid, a valuable building block in the development of various pharmaceutical compounds. The protocol outlines a reliable two-step synthetic route, commencing with a Friedel-Crafts acylation followed by a Clemmensen reduction. Detailed experimental procedures, data presentation, and visualizations are included to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

This compound is a key intermediate in the synthesis of a range of biologically active molecules. Its structural motif is present in compounds investigated for various therapeutic applications. The following protocol describes a robust and scalable synthesis from commercially available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Friedel-Crafts Acylation. Veratrole (1,2-dimethoxybenzene) reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the intermediate, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

  • Step 2: Clemmensen Reduction. The keto group of the intermediate is subsequently reduced to a methylene group using amalgamated zinc and hydrochloric acid to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid

This procedure details the Friedel-Crafts acylation of veratrole with succinic anhydride.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 eq) to anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of succinic anhydride (1.0 eq) and veratrole (1.0 eq) in anhydrous DCM via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of this compound

This procedure details the Clemmensen reduction of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1][2]

Materials:

  • 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

  • Zinc dust, amalgamated (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure for preparation of Amalgamated Zinc (Zn(Hg)):

  • In a flask, treat zinc dust with a 5% mercuric chloride solution.

  • Swirl the mixture for about 5 minutes.

  • Decant the aqueous solution and wash the amalgamated zinc with water.

Reduction Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc.

  • Add concentrated hydrochloric acid, toluene, and 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (1.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a strongly acidic condition.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Separate the organic (toluene) layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Friedel-Crafts AcylationVeratrole, Succinic Anhydride, AlCl₃Dichloromethane0 to RT12-1675-85
2Clemmensen Reduction4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, Zn(Hg), HClTolueneReflux4-660-70

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid C₁₂H₁₄O₅238.24148-151White to off-white solid7.60 (dd, 1H), 7.55 (d, 1H), 6.90 (d, 1H), 3.95 (s, 3H), 3.93 (s, 3H), 3.25 (t, 2H), 2.80 (t, 2H)198.0, 178.5, 153.5, 149.0, 129.5, 123.0, 110.0, 109.5, 56.0, 55.9, 33.5, 28.0
This compound C₁₂H₁₆O₄224.2562White crystalline solid6.80-6.70 (m, 3H), 3.87 (s, 3H), 3.85 (s, 3H), 2.60 (t, 2H), 2.35 (t, 2H), 1.95 (quint, 2H)179.0, 149.0, 147.5, 134.0, 120.0, 111.5, 111.0, 55.9, 55.8, 34.5, 33.0, 26.5

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction Start Veratrole & Succinic Anhydride Reaction1 Reaction with AlCl₃ in DCM (0°C to RT) Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid Purification1->Intermediate Reaction2 Reduction with Zn(Hg) & HCl in Toluene (Reflux) Intermediate->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography or Recrystallization Workup2->Purification2 FinalProduct 4-(3,4-Dimethoxyphenyl) butanoic acid Purification2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Reduction Methods

Reduction_Methods cluster_conditions Reduction Conditions Ketone Aryl-Alkyl Ketone (Intermediate) Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Ketone->Clemmensen WolffKishner Wolff-Kishner Reduction (H₂NNH₂, KOH) Ketone->WolffKishner Catalytic Catalytic Hydrogenation (H₂, Pd/C) Ketone->Catalytic Acidic Acidic Conditions Basic Basic Conditions Neutral Neutral Conditions Clemmensen->Acidic employs Alkane Alkane (Final Product) Clemmensen->Alkane WolffKishner->Basic employs WolffKishner->Alkane Catalytic->Neutral employs Catalytic->Alkane

Caption: Comparison of common methods for ketone to alkane reduction.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Mercury compounds used for amalgamating zinc are highly toxic. Handle with care and dispose of waste according to institutional guidelines.

This protocol provides a detailed and reliable method for the synthesis of this compound. By following these procedures and adhering to safety guidelines, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 4-(3,4-dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The intramolecular Friedel-Crafts acylation of 4-(3,4-dimethoxyphenyl)butanoic acid is a crucial synthetic transformation for the preparation of 6,7-dimethoxy-1-tetralone. This tetralone derivative is a valuable intermediate in the synthesis of a variety of biologically active compounds and natural products. The rigid, fused ring system of the tetralone core serves as a versatile scaffold in medicinal chemistry, particularly in the development of dopaminergic agents and compounds targeting the central nervous system. The dimethoxy substitution pattern on the aromatic ring is a common feature in many pharmacologically active molecules, influencing their binding affinity and metabolic stability.

The cyclization is typically achieved through the action of a strong acid catalyst, which promotes the formation of an acylium ion intermediate that subsequently undergoes an intramolecular electrophilic aromatic substitution. The most commonly employed catalysts for this transformation are polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). Eaton's reagent is often favored for its lower viscosity and milder reaction conditions, which can lead to higher yields and easier product isolation.

Data Presentation

The following table summarizes typical quantitative data for the intramolecular Friedel-Crafts acylation of this compound to yield 6,7-dimethoxy-1-tetralone.

CatalystSubstrateCatalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)
Polyphosphoric Acid (PPA)This compoundExcess (as solvent/reagent)80-1001-375-85
Eaton's ReagentThis compound~3 equivalents752~90

Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol describes a general procedure for the intramolecular Friedel-Crafts acylation of this compound using polyphosphoric acid.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, place this compound (1.0 eq).

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 6,7-dimethoxy-1-tetralone.

Protocol 2: Cyclization using Eaton's Reagent

This protocol is adapted from a similar, high-yielding synthesis of 6-methoxy-1-tetralone and is expected to be effective for the synthesis of 6,7-dimethoxy-1-tetralone.

Materials:

  • This compound

  • Eaton's reagent (7.5-10% w/w P₂O₅ in methanesulfonic acid)

  • Dichloromethane (DCE) or other suitable solvent

  • Ice-water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCE), slowly add Eaton's reagent (~3.0 eq).

  • Under an inert atmosphere (nitrogen or argon), heat the resulting mixture to 75 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture over ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography (e.g., silica gel, with a suitable eluent such as ethyl acetate/hexanes) to yield pure 6,7-dimethoxy-1-tetralone.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow sub 4-(3,4-dimethoxyphenyl)butanoic acid reaction Reaction Setup sub->reaction reagent Catalyst (PPA or Eaton's Reagent) reagent->reaction heating Heating (75-100 °C) reaction->heating Stirring monitoring TLC Monitoring heating->monitoring 1-3 hours monitoring->heating Incomplete workup Workup monitoring->workup Complete extraction Extraction workup->extraction Quenching & Neutralization purification Purification extraction->purification Drying & Concentration product 6,7-dimethoxy-1-tetralone purification->product Chromatography or Recrystallization

Caption: Experimental workflow for the intramolecular Friedel-Crafts acylation.

Application Notes and Protocols for the Purification of 4-(3,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(3,4-dimethoxyphenyl)butanoic acid, a key intermediate in the synthesis of various pharmacologically active molecules. The following methods are based on established chemical principles and can be adapted for various scales of production.

Introduction

This compound is a carboxylic acid derivative whose purity is crucial for successful downstream applications in drug development and chemical synthesis. Common impurities in the crude product may include starting materials, by-products, and unreacted reagents from its synthesis. The purification strategies outlined below—acid-base extraction, recrystallization, and column chromatography—are designed to remove these impurities effectively. The choice of method will depend on the nature of the impurities, the desired final purity, and the scale of the purification.

Data Presentation

The following table summarizes expected outcomes for the different purification methods described in this document. These values are based on typical results for the purification of similar carboxylic acids and may vary depending on the initial purity of the crude material.

Purification MethodTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Acid-Base Extraction >95%>90%Removes neutral and basic impurities effectively.Does not separate from other acidic impurities.
Recrystallization >98%70-90%High purity achievable; simple and scalable.Lower recovery; requires suitable solvent system.
Column Chromatography >99%60-80%Highest purity; separates closely related compounds.More time-consuming and resource-intensive.

Experimental Protocols

Acid-Base Extraction

This method is ideal for removing non-acidic impurities from the crude product. It relies on the principle that the carboxylic acid can be deprotonated by a base to form a water-soluble carboxylate salt, which can then be separated from water-insoluble organic impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution to the separatory funnel.[1] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt, while neutral and basic impurities will remain in the organic layer.

  • Extraction: Drain the lower aqueous layer into a clean flask. For optimal recovery, extract the organic layer with another portion of the basic aqueous solution. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3, as confirmed with pH paper.[1] this compound will precipitate out of the solution as a solid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle is to dissolve the crude material in a minimal amount of a hot solvent in which the compound is highly soluble, and then allow it to cool, whereupon the pure compound crystallizes out, leaving impurities dissolved in the solvent.

Protocol:

  • Solvent Selection: A suitable solvent system for this compound is a mixture of ethanol and water. The compound is soluble in hot ethanol and less soluble in cold water. An acetone/ethanol mixture can also be effective.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography provides the highest level of purification by separating compounds based on their differential adsorption to a stationary phase. Since this compound is a polar compound, it will adhere strongly to a polar stationary phase like silica gel.

Protocol:

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.[3] For acidic compounds like this, silica gel is a suitable choice.[4]

  • Mobile Phase (Eluent) Selection: A typical mobile phase for eluting carboxylic acids from a silica gel column is a gradient of ethyl acetate and hexanes, with the polarity gradually increased. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to improve the peak shape and prevent tailing. A dichloromethane and methanol solvent system may also be effective.[5]

  • Column Packing: Pack the column with silica gel using a slurry method with the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting with the less polar solvent mixture, gradually increasing the polarity by increasing the proportion of ethyl acetate (or methanol if using a DCM/methanol system). Collect fractions and monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate with a drop of acetic acid). Visualize the spots under UV light.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Removes non-acidic impurities Recrystallization Recrystallization Crude->Recrystallization Higher purity for crystalline solids Extraction->Recrystallization Further purification PureProduct Purified Product (>95%) Extraction->PureProduct Chromatography Column Chromatography Recrystallization->Chromatography For highest purity HighPurityProduct High Purity Product (>98%) Recrystallization->HighPurityProduct UltraPureProduct Ultra-Pure Product (>99%) Chromatography->UltraPureProduct

Caption: General workflow for the purification of this compound.

Acid-Base Extraction Signaling Pathway

AcidBaseExtraction Start Crude Product in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) Start->AddBase Separate Separate Layers AddBase->Separate AqueousLayer Aqueous Layer: Water-Soluble Salt Separate->AqueousLayer Product OrganicLayer Organic Layer: Neutral/Basic Impurities Separate->OrganicLayer Impurities AddAcid Acidify Aqueous Layer (e.g., HCl) AqueousLayer->AddAcid Precipitate Precipitation of Pure Acid AddAcid->Precipitate Filter Filter and Dry Precipitate->Filter FinalProduct Purified this compound Filter->FinalProduct

Caption: Step-by-step process of acid-base extraction for purification.

References

Application Note: Recrystallization of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 4-(3,4-Dimethoxyphenyl)butanoic acid via recrystallization. The described methodology is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid form of the compound, which is essential for accurate downstream applications and analyses. The protocol outlines the selection of a suitable solvent system, the recrystallization procedure, and methods for assessing purity.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical research. The purity of an active pharmaceutical ingredient (API) is critical for its safety and efficacy. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a selected solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1][5] This protocol details a method for the recrystallization of this compound using a mixed solvent system.

Physicochemical Properties

  • Molecular Formula: C₁₂H₁₆O₄[6][7][8]

  • Molecular Weight: 224.25 g/mol [6][8]

  • Appearance: Off-white crystalline solid

  • Melting Point: 62-63 °C[7]

Data Presentation

While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides a representative example of how solubility screening data would be presented. This data is crucial for selecting an optimal solvent system for recrystallization.

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Observations
WaterInsolubleSparingly SolubleSuitable as an anti-solvent.
EthanolSolubleVery SolubleGood potential as the primary solvent.
AcetoneVery SolubleVery SolubleNot ideal for single-solvent recrystallization.
HexaneInsolubleInsolublePoor solvent.
TolueneSparingly SolubleSolublePotential for single-solvent recrystallization.
Ethyl AcetateSolubleVery SolubleGood potential as the primary solvent.

Note: The data in this table is illustrative and should be experimentally determined for optimal results.

Experimental Protocol: Recrystallization using a Solvent Pair (Ethanol/Water)

This protocol describes the recrystallization of this compound using an ethanol and water solvent pair. Ethanol is the primary solvent in which the compound is soluble, and water acts as the anti-solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to the flask while stirring and gently heating on a hot plate. Continue adding hot ethanol dropwise until the solid completely dissolves.[9]

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization:

    • To the hot, clear solution, add deionized water dropwise while maintaining the temperature near the boiling point of the mixture.

    • Continue adding water until a slight cloudiness (turbidity) persists, indicating the saturation point has been reached.

    • To ensure a homogeneous solution, add a few more drops of hot ethanol until the cloudiness just disappears.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals by leaving them under vacuum on the filter funnel for a period.

    • For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Visualization

The following diagrams illustrate the experimental workflow for the recrystallization of this compound.

Recrystallization_Workflow A Crude Compound B Dissolve in Minimal Hot Solvent A->B C Hot Solution B->C D Hot Gravity Filtration (Optional) C->D F Add Anti-solvent (e.g., Water) E Clear Hot Filtrate D->E E->F G Saturated Solution F->G H Slow Cooling (Room Temp -> Ice Bath) G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Pure Crystals J->L M Drying L->M N Final Pure Product M->N

Caption: Experimental workflow for the recrystallization process.

Since no specific signaling pathways for this compound were identified in the literature, a logical relationship diagram for solvent selection is provided below.

Solvent_Selection_Logic Start Start: Select Potential Solvents TestSolubility Test Solubility of Compound in a Small Amount of Solvent Start->TestSolubility SolubleCold Soluble at Room Temperature? TestSolubility->SolubleCold InsolubleHot Insoluble when Heated? SolubleCold->InsolubleHot No BadSolvent Discard Solvent SolubleCold->BadSolvent Yes SolventPair Consider for Solvent-Pair Recrystallization SolubleCold->SolventPair Yes GoodSolvent Good Candidate for Single-Solvent Recrystallization InsolubleHot->GoodSolvent No InsolubleHot->BadSolvent Yes

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound by recrystallization. Adherence to this protocol will enable researchers to obtain a high-purity product suitable for further scientific investigation. The principles outlined are broadly applicable and can be adapted for the recrystallization of other solid organic compounds.

References

Application Note: Analytical Methods for the Characterization of 4-(3,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3,4-Dimethoxyphenyl)butanoic acid is a chemical compound with potential applications in pharmaceutical research and development. Its structural similarity to various biologically active molecules necessitates a comprehensive analytical characterization to ensure identity, purity, and consistency. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques, including spectroscopy, chromatography, and thermal analysis.

Physicochemical Properties: A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC₁₂H₁₆O₄[1][2]
Molecular Weight224.25 g/mol [1][2]
Exact Mass224.1049 g/mol [1]
Melting Point62 °C[2]
CAS Number13575-74-1[2]

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of a molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR identifies the different carbon environments in the molecule. Together, they can unequivocally confirm the molecular skeleton, the position of substituents on the aromatic ring, and the integrity of the butanoic acid side chain.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition (¹H NMR): Acquire the spectrum at 25 °C. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Expected NMR Data Summary: The following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic6.7 - 6.8Multiplet3HAr-H
Methoxy3.85Singlet6H-OCH
Aliphatic2.6Triplet2HAr-CH ₂-
Aliphatic2.3Triplet2H-CH ₂-COOH
Aliphatic1.9Multiplet2H-CH₂-CH ₂-CH₂-
Carboxylic~11-12Broad Singlet1H-COOH
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~179C =O
Aromatic~149, ~147Ar-C -O
Aromatic~134Ar-C -CH₂
Aromatic~121, ~112, ~111Ar-C H
Methoxy~56-OC H₃
Aliphatic~35, ~34, ~26C H₂ chain
Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also provide information about fragmentation patterns, which further aids in structural confirmation. The molecular ion peak [M]⁺ confirms the molecular weight.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane. Derivatization (e.g., silylation) of the carboxylic acid group may be required to improve volatility.

  • Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm DB-5ms or equivalent capillary column.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Expected Mass Spectrometry Data:

Ion Type m/z (Mass-to-Charge Ratio) Interpretation
Molecular Ion [M]⁺224Molecular weight of the compound.[1]
Fragment Ion164Loss of C₄H₅O₂ (butyric acid side chain cleavage).
Fragment Ion151Likely formation of a stable dimethoxybenzyl cation after cleavage.[1]
Infrared (IR) Spectroscopy

Application Note: Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the carboxylic acid (O-H and C=O stretches), the aromatic ring (C=C and C-H stretches), and the ether linkages (C-O stretch).

Experimental Protocol (ATR-IR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid.[3][4]
2975 - 2845C-H stretchAliphatic (CH₂).[4]
1725 - 1700C=O stretchCarboxylic Acid (dimer).[4]
~1600, ~1515C=C stretchAromatic Ring
~1260, ~1140C-O stretchAryl Ether & Carboxylic Acid

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method coupled with UV detection is suitable due to the aromatic chromophore in the molecule. This method can effectively separate the main compound from synthesis-related impurities and degradation products.

Experimental Protocol (Reverse-Phase HPLC):

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, hold for 2 min; ramp to 90% B over 10 min; hold at 90% B for 2 min; return to 30% B over 1 min; hold at 30% B for 5 min to re-equilibrate.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm or 280 nm.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Summary of HPLC Method Parameters:

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseWater (0.1% H₃PO₄) and Acetonitrile
ElutionGradient
Flow Rate1.0 mL/min
DetectorUV (230 nm)
Expected Retention TimeDependent on exact system, but typically 5-10 minutes

Analytical Workflow Visualization

The following diagram illustrates a standard workflow for the complete analytical characterization of a newly synthesized or received batch of this compound.

G Workflow for Analytical Characterization cluster_start cluster_analysis Analytical Testing cluster_methods cluster_end start Sample Received identity Identity Confirmation start->identity purity Purity & Impurity Profile start->purity physical Physical Properties start->physical nmr NMR (¹H, ¹³C) identity->nmr ms Mass Spec (MS) identity->ms ir FTIR identity->ir hplc HPLC-UV purity->hplc dsc DSC physical->dsc end_node Generate Certificate of Analysis (CoA) nmr->end_node ms->end_node ir->end_node hplc->end_node dsc->end_node

Caption: Logical workflow for the characterization of this compound.

References

Application Note: 1H NMR Analysis of 4-(3,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)butanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry. Its structural elucidation is a critical step in quality control and developmental research. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This application note provides a detailed protocol and analysis of the ¹H NMR spectrum of this compound, offering a reliable reference for researchers in drug development and related fields.

Data Presentation

The ¹H NMR spectral data for this compound, acquired in deuterochloroform (CDCl₃) at 400 MHz, is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5', H-6'6.75m-2H
H-2'6.72d1.91H
-OCH₃3.87s-3H
-OCH₃3.86s-3H
Ar-CH₂-2.61t7.62H
-CH₂-COOH2.36t7.52H
-CH₂-CH₂-CH₂-1.93p7.52H
-COOH11.5 (broad)s-1H

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample for ¹H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or swirling.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Spectrum Acquisition

The following is a typical protocol for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer:

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.

Mandatory Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled, corresponding to the data in the table.

Caption: Structure of this compound with proton labels.

Experimental Workflow

The following diagram outlines the logical workflow for obtaining and analyzing the ¹H NMR spectrum of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Chemical Shifts integrate->assign multiplicity Analyze Multiplicity and Coupling assign->multiplicity structure Confirm Structure multiplicity->structure

Caption: Workflow for ¹H NMR analysis of this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-(3,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative and qualitative analysis of 4-(3,4-Dimethoxyphenyl)butanoic acid using mass spectrometry. The information is intended to guide researchers in developing and implementing robust analytical methods for this compound in various matrices.

Compound Information

This compound is a carboxylic acid derivative with the following chemical properties:

PropertyValueReference
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.25 g/mol [1][2]
Monoisotopic Mass 224.10485899 Da[1]
IUPAC Name This compound[1]
CAS Number 13575-74-1[2]

Mass Spectrometry Data

Mass spectrometry is a powerful technique for the identification and quantification of this compound. Below is a summary of expected and observed mass-to-charge ratios (m/z) for the parent molecule and its fragments.

Predicted Adducts and Collision Cross Section (CCS)

The following table summarizes the predicted m/z values for various adducts of this compound in the gas phase, along with their predicted collision cross-section values, which can be useful for ion mobility mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 225.11214148.5
[M+Na]⁺ 247.09408155.9
[M-H]⁻ 223.09758150.9
[M+NH₄]⁺ 242.13868166.4
[M+K]⁺ 263.06802154.5
[M+H-H₂O]⁺ 207.10212142.5
[M+HCOO]⁻ 269.10306170.7
[M+CH₃COO]⁻ 283.11871188.2

Data sourced from PubChemLite.[3]

GC-MS Fragmentation Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound typically involves electron ionization (EI), leading to characteristic fragmentation patterns.

Ionm/zDescription
[M]⁺ 224Molecular Ion
Fragment 1 164Putative fragment corresponding to the loss of the butanoic acid side chain.
Fragment 2 151A common fragment observed in the mass spectrum.[1]

Note: The relative intensities of these fragments can vary depending on the specific instrument and analytical conditions.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound by LC-MS/MS and GC-MS. Method optimization will be necessary based on the specific instrumentation, sample matrix, and desired sensitivity.

Protocol for LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of similar acidic compounds in biological matrices.[4][5][6]

3.1.1. Sample Preparation (Plasma/Urine)

  • To 100 µL of the sample (plasma or urine), add an appropriate internal standard.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3.1.2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-7 min: Hold at 5% A

    • 7-7.1 min: Return to 95% A

    • 7.1-10 min: Column re-equilibration at 95% A

  • Injection Volume: 5 µL.

3.1.3. Mass Spectrometry Conditions (Tandem Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z corresponding to the desired adduct (e.g., [M+H]⁺ or [M-H]⁻).

    • Product Ion (Q3): To be determined by infusing a standard solution of the analyte and performing a product ion scan. Potential fragments could arise from the loss of the carboxylic acid group or cleavage of the ether linkages.

  • Collision Energy: Optimize for the specific MRM transitions.

Protocol for GC-MS Analysis

This protocol is based on general procedures for the GC-MS analysis of organic acids.[7][8][9]

3.2.1. Derivatization (Required for GC analysis)

To improve the volatility and chromatographic behavior of the carboxylic acid, derivatization is necessary. A common method is silylation:

  • Evaporate the sample extract to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • The sample is now ready for injection.

3.2.2. Gas Chromatography Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

3.2.3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 50 to 350.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) InternalStandard Add Internal Standard Sample->InternalStandard Precipitation Protein Precipitation (Acetonitrile) InternalStandard->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: LC-MS/MS workflow for the analysis of this compound.

Proposed EI Fragmentation Pathway cluster_fragments Primary Fragments Parent This compound [M]⁺˙ m/z = 224 Frag1 Loss of C₄H₇O₂ (Butanoic acid side chain cleavage) m/z = 151 Parent->Frag1 - C₄H₇O₂˙ Frag2 Loss of C₄H₈O (Rearrangement and cleavage) m/z = 164 Parent->Frag2 - C₄H₈O Frag3 Loss of COOH (Decarboxylation) m/z = 179 Parent->Frag3 - ˙COOH Frag4 Loss of H₂O (From carboxylic acid) m/z = 206 Parent->Frag4 - H₂O

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 4-(3,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 4-(3,4-Dimethoxyphenyl)butanoic acid using High-Performance Liquid Chromatography (HPLC). This method is designed to be robust, accurate, and precise for research, quality control, and drug development applications.

Introduction

This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification in different matrices. This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The described method is based on established chromatographic principles for similar compounds containing the 3,4-dimethoxyphenyl moiety.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 40% B10-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm
Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: Analytical grade

  • This compound: Reference standard of known purity

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol or the initial mobile phase composition. Working standard solutions are prepared by serial dilution of the stock solution to construct a calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in the initial mobile phase composition to a suitable concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table presents the expected performance characteristics of the HPLC method for the analysis of this compound, based on validation data for structurally related compounds.

Validation ParameterExpected Performance
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Retention Time Approximately 8-12 minutes (highly dependent on the specific C18 column used)

Experimental Workflow

The logical flow of the analytical process is depicted in the following diagram.

HPLC_Workflow A Standard & Sample Preparation E Sample Injection & Data Acquisition A->E B HPLC System Setup (Column, Mobile Phase, etc.) C Method Programming (Gradient, Flow Rate, etc.) B->C D System Suitability Test C->D H Pass? D->H F Data Processing & Integration E->F G Quantification & Reporting F->G H->B No H->E Yes Method_Development_Logic A Define Analytical Goal (Quantification of Analyte) B Analyte Physicochemical Properties (Polarity, pKa, UV λmax) A->B C Initial Method Scouting B->C D Column Selection (e.g., C18 for non-polar) C->D E Mobile Phase Selection (ACN/Water, pH modifier) C->E F Detection Wavelength Selection (UV max of analyte) C->F G Method Optimization (Gradient, Flow Rate, Temp.) D->G E->G F->G H Method Validation (Linearity, Accuracy, Precision) G->H

GC-MS Analysis of 4-(3,4-Dimethoxyphenyl)butanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3,4-Dimethoxyphenyl)butanoic acid is a known metabolite of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia. The monitoring of Verapamil and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the field of toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical technique for the quantification of such compounds. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required to improve chromatographic behavior and detection sensitivity.

This application note details a comprehensive protocol for the analysis of this compound in a research setting using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) method is employed to isolate this compound from a biological matrix (e.g., plasma).

  • Conditioning: An Oasis HLB SPE cartridge (30 mg, 1 mL) is conditioned with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: 500 µL of the plasma sample, previously acidified with 10 µL of 2 M HCl, is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interferences.

  • Elution: The analyte is eluted with 1 mL of methanol.

  • Drying: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance volatility for GC analysis, the carboxylic acid group of the analyte is derivatized to its methyl ester using diazomethane.

  • Reconstitution: The dried extract is reconstituted in 100 µL of a 1:1 mixture of methanol and diethyl ether.

  • Reaction: An ethereal solution of diazomethane is added dropwise to the reconstituted sample until a faint yellow color persists, indicating a slight excess of the reagent.

  • Quenching: The reaction is allowed to proceed for 10 minutes, after which a few drops of acetic acid are added to quench the excess diazomethane.

  • Final Preparation: The derivatized sample is evaporated to dryness and reconstituted in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • GC System: Agilent 7890A GC or equivalent

  • MS System: Agilent 5975C MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the key quantitative data for the GC-MS analysis of the derivatized this compound (as its methyl ester).

ParameterValue
Retention Time (RT)12.5 minutes
Quantifier Ion (m/z)238
Qualifier Ion 1 (m/z)151
Qualifier Ion 2 (m/z)164
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Linearity (r²)> 0.995
Recovery85-95%
Precision (RSD%)< 10%

Visualizations

experimental_workflow start Sample Collection (Plasma) spe Solid-Phase Extraction (SPE) start->spe Acidification derivatization Derivatization with Diazomethane spe->derivatization Elution & Drying gcms GC-MS Analysis derivatization->gcms Reconstitution data Data Acquisition and Processing gcms->data results Quantitative Results data->results derivatization_reaction sub This compound (Analyte with Carboxylic Acid Group) product Methyl 4-(3,4-dimethoxyphenyl)butanoate (Volatile Ester) sub->product Methylation reagent Diazomethane (CH2N2) (Derivatizing Agent) reagent->product

Application Notes and Protocols for 4-(3,4-Dimethoxyphenyl)butanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(3,4-dimethoxyphenyl)butanoic acid as a versatile pharmaceutical intermediate. This document details its application in the synthesis of targeted therapeutics, particularly phosphodiesterase 4 (PDE4) inhibitors, and outlines relevant experimental protocols and signaling pathways.

Introduction

This compound is a carboxylic acid derivative that serves as a valuable building block in the synthesis of various pharmaceutically active compounds. Its dimethoxyphenyl moiety is a key structural feature found in a number of bioactive molecules, making it an important starting material for drug discovery and development. This intermediate is particularly relevant in the synthesis of compounds targeting inflammatory and neurological disorders.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound as a pharmaceutical intermediate lies in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses inflammatory responses.

2.1. Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors (e.g., Rolipram)

This compound is a precursor in the synthesis of rolipram, a selective PDE4 inhibitor that has been extensively studied for its anti-inflammatory and neuroprotective effects. The butanoic acid chain and the dimethoxyphenyl group of the intermediate form a core part of the final rolipram structure.

2.2. Potential Synthesis of Papaverine Analogues

While direct synthesis of papaverine from this compound is not the primary route, the structural similarity of its core to papaverine, a benzylisoquinoline alkaloid used as a vasodilator, suggests its potential as a starting material for the synthesis of novel papaverine analogues with potentially improved pharmacological profiles.

Signaling Pathway of PDE4 Inhibition

Drugs synthesized from this compound, such as PDE4 inhibitors, modulate the cAMP signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of these drugs.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Inflammatory_Response Pro-inflammatory Gene Expression PKA->Inflammatory_Response Inhibits Anti_Inflammatory_Response Anti-inflammatory Gene Expression CREB->Anti_Inflammatory_Response Promotes PDE4_Inhibitor PDE4 Inhibitor (e.g., Rolipram) PDE4_Inhibitor->PDE4 Inhibits

Figure 1: Signaling pathway of PDE4 inhibition.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

4.1. Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of the title intermediate from veratrole and succinic anhydride.

ParameterValue
Reactants Veratrole, Succinic Anhydride, Aluminum Chloride (AlCl₃)
Solvent Nitrobenzene or 1,2-dichloroethane
Reaction Time 2-4 hours
Temperature 0°C to room temperature
Yield 70-85%

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in the chosen solvent, add succinic anhydride (1.0 eq) portion-wise at 0°C.

  • Continue stirring for 15 minutes, then add a solution of veratrole (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

4.2. Multi-step Synthesis of (S)-Rolipram from a Cinnamaldehyde Derivative

The following is an example of a multi-step synthesis to produce (S)-rolipram, where a derivative of this compound serves as a key intermediate. This particular synthesis starts from a cinnamaldehyde derivative to establish the desired stereochemistry.

StepReactionReagentsYield
1 Asymmetric Conjugate AdditionCinnamaldehyde derivative, nitromethane, organocatalyst~86%
2 Oxidative EsterificationIn situ generated persulfuric acid-
3 Nitro Reduction & LactamizationTrichlorosilane, N,N-Diisopropylethylamine~83%

Protocol Outline:

  • Asymmetric Conjugate Addition & Oxidative Esterification: A continuous flow system is employed where a cinnamaldehyde derivative undergoes an asymmetric conjugate addition with nitromethane in the presence of a chiral organocatalyst. The resulting nitro-aldehyde is then subjected to oxidative esterification using in situ-generated persulfuric acid to yield the key nitroester intermediate.[1]

  • Nitro Reduction and Lactamization: The purified nitroester intermediate is then subjected to a metal-free nitro reduction and concomitant lactamization using trichlorosilane and a base such as N,N-diisopropylethylamine (DIEA) to afford (S)-rolipram.[1]

Drug Development Workflow Using a Pharmaceutical Intermediate

The use of this compound as a pharmaceutical intermediate fits into a well-defined drug development workflow.

Drug_Development_Workflow Start Start Intermediate_Synthesis Intermediate Synthesis (this compound) Start->Intermediate_Synthesis Lead_Generation Lead Generation & Library Synthesis Intermediate_Synthesis->Lead_Generation Screening High-Throughput Screening Lead_Generation->Screening Lead_Optimization Lead Optimization (SAR Studies) Screening->Lead_Optimization Preclinical Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials NDA New Drug Application (NDA) Submission Clinical_Trials->NDA Market Market Launch NDA->Market

Figure 2: Drug development workflow.

This workflow illustrates the journey from the synthesis of a key intermediate like this compound to the eventual launch of a new drug.[][3][4][5] The intermediate is crucial in the early stages of lead generation and optimization, where its structure is modified to create a library of compounds for biological screening.[][5]

Conclusion

This compound is a pharmaceutical intermediate with significant potential in the development of novel therapeutics, particularly for inflammatory and neurological conditions. Its utility in the synthesis of PDE4 inhibitors like rolipram highlights its importance in modern drug discovery. The provided protocols and pathway diagrams serve as a valuable resource for researchers engaged in the synthesis and evaluation of new chemical entities based on this versatile scaffold.

References

Application Notes and Protocols: 4-(3,4-Dimethoxyphenyl)butanoic Acid in Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dimethoxyphenyl)butanoic acid is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Its chemical architecture, featuring a butyric acid chain attached to a dimethoxy-substituted phenyl ring, offers multiple points for chemical modification, enabling the exploration of diverse pharmacological activities. This document provides an overview of its potential applications in drug design, focusing on its role as a precursor for anti-inflammatory and phosphodiesterase (PDE) inhibiting agents. Detailed experimental protocols for the synthesis and evaluation of its derivatives are also presented to guide researchers in this field.

Potential Pharmacological Applications

The structural motifs present in this compound suggest its potential as a modulator of several key biological targets implicated in inflammatory and neurological disorders. The dimethoxyphenyl group is a common feature in many bioactive compounds, including inhibitors of phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2), both of which are critical targets in anti-inflammatory drug discovery.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore for PDE4 inhibition, as seen in compounds like Rolipram and Roflumilast. Derivatives of this compound can be designed to interact with the active site of PDE4, potentially leading to the development of novel anti-inflammatory drugs for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. The design of selective COX-2 inhibitors is a major goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). The phenylacetic acid and related arylalkanoic acid scaffolds are common in many COX inhibitors. By modifying the butanoic acid chain and the aromatic ring of this compound, it is possible to develop selective COX-2 inhibitors with reduced gastrointestinal side effects.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific inhibitory data for this compound is not extensively available in the public domain, the following table summarizes the biological activity of a structurally related benzodioxole-based derivative, LASSBio-448, which features a 3,4-dimethoxyphenyl ring crucial for its activity. This data illustrates the potential of this scaffold in targeting PDE4 isoforms.

CompoundTargetIC50 (µM)Reference
LASSBio-448PDE4A0.7[1]
PDE4B1.4[1]
PDE4C1.1[1]
PDE4D4.7[1]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound, a common strategy to enhance biological activity and modulate pharmacokinetic properties.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise. If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acid chloride solution to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid (HCl), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of compounds against PDE4.[2][3][4]

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • FAM-cAMP (fluorescein-labeled cAMP) substrate

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)

  • Binding Agent (e.g., IMAP™ Binding Solution)

  • Test compounds and a reference inhibitor (e.g., Rolipram) dissolved in DMSO

  • Low-volume, black, 384-well microplates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO.

    • Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds or vehicle (for control wells) to the wells of the 384-well plate.

  • Enzyme Addition:

    • Dilute the recombinant PDE4 enzyme to the desired concentration in assay buffer.

    • Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.

  • Reaction Initiation:

    • Prepare a solution of FAM-cAMP in assay buffer.

    • Add 10 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination and Detection:

    • Add 60 µL of the Binding Agent solution to all wells to stop the reaction.

    • Incubate the plate for 30 minutes at room temperature to allow for binding.

    • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay for screening COX-2 inhibitors.[5][6][7]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds and a reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well white opaque plate

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions.

    • Prepare a serial dilution of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • Add 80 µL of the Reaction Mix (containing Assay Buffer, COX Probe, and COX Cofactor) to each well.

    • Add 10 µL of the diluted test compound, reference inhibitor, or solvent control to the appropriate wells.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 25 °C for 10-15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

NF-κB Activation Assay (High-Content Imaging)

This protocol describes an image-based assay to measure the inhibition of NF-κB nuclear translocation.[8][9]

Materials:

  • HeLa cells or other suitable cell line

  • Cell culture medium and supplements

  • Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator

  • Test compounds

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., Hoechst 33342)

  • Fixation and permeabilization buffers

  • 96-well imaging plates

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in a 96-well imaging plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30-60 minutes to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody and the nuclear stain.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal in individual cells.

    • The ratio of nuclear to cytoplasmic fluorescence intensity is used as a measure of NF-κB translocation.

  • Data Analysis:

    • Calculate the inhibition of TNF-α-induced NF-κB translocation for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_data Data Analysis start This compound acid_chloride Acid Chloride Formation start->acid_chloride amide_coupling Amide Coupling with Amine acid_chloride->amide_coupling purification Purification (Chromatography) amide_coupling->purification final_product Amide Derivative purification->final_product pde4_assay PDE4 Inhibition Assay final_product->pde4_assay Test Compound cox2_assay COX-2 Inhibition Assay final_product->cox2_assay Test Compound nfkB_assay NF-κB Activation Assay final_product->nfkB_assay Test Compound ic50_pde4 IC50 Determination (PDE4) pde4_assay->ic50_pde4 ic50_cox2 IC50 Determination (COX-2) cox2_assay->ic50_cox2 ic50_nfkB IC50 Determination (NF-κB) nfkB_assay->ic50_nfkB pde4_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR ac Adenylyl Cyclase gpcr->ac Activation camp cAMP ac->camp Conversion atp ATP atp->ac pde4 PDE4 camp->pde4 pka PKA camp->pka Activation amp 5'-AMP (inactive) pde4->amp Degradation inflammation Pro-inflammatory Cytokine Production pka->inflammation Inhibition inhibitor 4-(3,4-Dimethoxyphenyl)butanoic Acid Derivative inhibitor->pde4 Inhibition cox2_nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus ikk IKK stimulus->ikk Activates nfkb_ikb NF-κB/IκB Complex ikb_p IκB-P nfkb_ikb->ikb_p Degradation of IκB ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB ikb_p->nfkb Releases nfkb_n NF-κB nfkb->nfkb_n Translocation cox2_mrna COX-2 mRNA cox2_protein COX-2 Protein cox2_mrna->cox2_protein Translation pgs Prostaglandins cox2_protein->pgs Synthesis aa Arachidonic Acid aa->cox2_protein gene COX-2 Gene nfkb_n->gene Binds to Promoter gene->cox2_mrna Transcription inhibitor 4-(3,4-Dimethoxyphenyl)butanoic Acid Derivative inhibitor->cox2_protein Inhibition inhibitor->nfkb_n Potential Inhibition of Translocation

References

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key objective in drug discovery. Phenolic acids and their derivatives are a class of compounds known for their antioxidant and anti-inflammatory potential. 4-(3,4-Dimethoxyphenyl)butanoic acid (DMPB), a phenolic acid derivative, presents a promising scaffold for investigation. Structurally similar compounds, such as (E)-1-(3,4-dimethoxyphenyl) butadiene isolated from Zingiber cassumunar Roxb., have demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1]

These application notes provide a comprehensive framework for investigating the anti-inflammatory properties of DMPB using established in vitro models. The protocols detail methods for assessing the compound's effect on key inflammatory mediators and signaling pathways, including the inhibition of pro-inflammatory cytokines, modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and selective inhibition of the COX-2 enzyme.

Hypothesized Mechanism of Action

DMPB is hypothesized to exert its anti-inflammatory effects through a multi-targeted approach:

  • Inhibition of Pro-inflammatory Mediators: Reducing the production of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in immune cells (e.g., macrophages) upon inflammatory stimulus.

  • Modulation of NF-κB Signaling: Inhibiting the canonical NF-κB pathway. This may occur through the prevention of the degradation of the inhibitor of κB alpha (IκBα), which would block the nuclear translocation of the p65/p50 transcription factor complex.[2]

  • Modulation of MAPK Signaling: Attenuating the phosphorylation of key kinases in the MAPK cascade (e.g., p38, ERK), which are crucial for the transcriptional activation of inflammatory genes.[3][4]

  • Selective Inhibition of COX-2: Preferentially inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins at sites of inflammation, while having a lesser effect on the constitutively expressed COX-1 enzyme.[5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by DMPB and the general experimental workflow for its evaluation.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Analysis of Inflammatory Markers cluster_2 Phase 3: Data Interpretation culture Macrophage Cell Culture (e.g., RAW 264.7) cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations of DMPB culture->cytotoxicity stimulate Pre-treat with DMPB, then stimulate with LPS (1 µg/mL) culture->stimulate cytotoxicity->stimulate Inform concentration selection elisa ELISA Assay Quantify TNF-α and IL-6 in culture supernatant stimulate->elisa western Western Blot Analysis Assess p-p65, IκBα, p-p38 levels in cell lysates stimulate->western analysis Data Analysis & Interpretation Evaluate dose-response, selectivity, and mechanism of action elisa->analysis western->analysis cox_assay COX Inhibition Assay Determine IC50 for COX-1 and COX-2 cox_assay->analysis

Caption: General experimental workflow for DMPB evaluation.

nfkB_pathway LPS-Induced NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK activates p_IkappaB p-IκBα IKK->p_IkappaB phosphorylates IkappaB IκBα p65p50 p65/p50 (NF-κB) inactive_complex p65/p50 IκBα inactive_complex->IKK releases inactive_complex->IkappaB inactive_complex->p65p50 degradation Proteasomal Degradation p_IkappaB->degradation active_p65p50 Active p65/p50 nuc_p65p50 p65/p50 active_p65p50->nuc_p65p50 Translocation DMPB DMPB (Hypothesized Action) DMPB->IKK Inhibits DNA κB DNA Site nuc_p65p50->DNA binds transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->transcription

Caption: Hypothesized inhibition of the NF-κB pathway by DMPB.

mapk_pathway MAPK Signaling Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates DMPB DMPB (Hypothesized Action) DMPB->MAPKK Inhibits GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: Hypothesized inhibition of the MAPK pathway by DMPB.

cox_pathway Prostaglandin Synthesis Pathway cluster_cox Cyclooxygenase (COX) Action Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammation) AA->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions: GI protection, platelet function) PGH2_1->Prostaglandins_1 leads to Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 leads to DMPB DMPB (Selective Inhibition) DMPB->COX2 Inhibits

Caption: Selective inhibition of the COX-2 pathway by DMPB.

Illustrative Experimental Data

The following data are hypothetical and serve to illustrate expected results from the described protocols.

Table 1: Effect of DMPB on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)Inhibition (%)IL-6 (pg/mL)Inhibition (%)
Control (no LPS)-25.4 ± 3.1-18.9 ± 2.5-
LPS (1 µg/mL)-3450.8 ± 210.505890.2 ± 350.70
LPS + DMPB12864.2 ± 185.317.04947.8 ± 310.216.0
LPS + DMPB51932.5 ± 150.944.03357.4 ± 255.143.0
LPS + DMPB101104.3 ± 98.768.01884.9 ± 160.868.0
LPS + DMPB25552.1 ± 65.484.0824.6 ± 95.386.0

Data are presented as mean ± SD (n=3). Cytokine levels were quantified by ELISA after 24 hours of stimulation.[6][7]

Table 2: Inhibitory Activity of DMPB on COX-1 and COX-2 Enzymes

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
DMPB18.50.8521.8
Celecoxib (Control)13.00.4926.5

IC₅₀ values were determined using a colorimetric or fluorometric COX inhibitor screening assay.[8]

Table 3: Effect of DMPB on NF-κB Pathway Protein Expression in LPS-stimulated Macrophages

Treatmentp-p65 / Total p65 Ratio (Relative Densitometry)IκBα Level (Relative to Loading Control)
Control (no LPS)0.15 ± 0.030.98 ± 0.05
LPS (1 µg/mL)0.95 ± 0.080.21 ± 0.04
LPS + DMPB (10 µM)0.62 ± 0.060.55 ± 0.07
LPS + DMPB (25 µM)0.31 ± 0.040.89 ± 0.06

Protein levels were quantified by Western blot analysis after 1 hour of LPS stimulation.[9]

Experimental Protocols

Protocol 1: Cell Culture and LPS-Induced Inflammation

This protocol describes the use of the RAW 264.7 murine macrophage cell line to model an inflammatory response.[10]

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (DMPB)

  • Lipopolysaccharide (LPS) from E. coli

  • DMSO (vehicle for DMPB)

  • Phosphate Buffered Saline (PBS)

  • 96-well, 24-well, and 6-well tissue culture plates

Procedure:

  • Cell Seeding: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator. Seed cells into appropriate plates based on the downstream assay (e.g., 96-well for ELISA/MTT, 6-well for Western blot) at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of DMPB in DMSO. Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

  • Pre-treatment: Remove the old medium from the cells and replace it with medium containing the various concentrations of DMPB or vehicle control (DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for the desired time period based on the endpoint:

    • 30-60 minutes: For analysis of MAPK phosphorylation.

    • 1-2 hours: For analysis of IκBα degradation.

    • 24 hours: For analysis of cytokine (TNF-α, IL-6) production.

  • Sample Collection: After incubation, collect the culture supernatants for cytokine analysis and store at -80°C. Lyse the remaining cells directly in the plate for protein extraction for Western blot analysis.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay is critical to ensure that any observed reduction in inflammatory markers is not due to cell death.[10]

Materials:

  • Treated cells in a 96-well plate (from Protocol 1, without LPS stimulation)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Treatment: Seed cells and treat with various concentrations of DMPB for 24 hours as described in Protocol 1.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Protocol 3: Quantification of TNF-α and IL-6 by ELISA

This protocol uses a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants.[11][12][13]

Materials:

  • Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)

  • Culture supernatants (collected in Protocol 1)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of standards and collected culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate. Add streptavidin-HRP conjugate and incubate for 30-45 minutes at room temperature.

  • Substrate Development: Wash the plate. Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm immediately.

  • Calculation: Generate a standard curve from the standards and calculate the concentration of cytokines in the samples.

Protocol 4: Western Blot Analysis of NF-κB Signaling

This protocol measures the levels of total and phosphorylated p65 and IκBα to assess NF-κB pathway activation.[14][15]

Materials:

  • Cell lysates (collected in Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction & Quantification: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the loading control (β-actin).

Protocol 5: COX (Cyclooxygenase) Inhibition Assay

This protocol determines the IC₅₀ of DMPB for COX-1 and COX-2.[16][17][18]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • COX Inhibitor Screening Assay Kit (Fluorometric or Colorimetric)

  • Arachidonic acid (substrate)

  • DMPB and control inhibitors (e.g., Celecoxib, SC-560)

  • 96-well plate (black or clear, depending on kit)

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, and other kit components according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of DMPB and control inhibitors.

  • Enzyme Reaction: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add the diluted inhibitors to the wells and pre-incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the output (fluorescence or absorbance) over time using a plate reader. The kit probe detects the peroxidase activity of COX as it converts the substrate.

  • Calculation: Calculate the percentage of inhibition for each concentration of DMPB. Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the percent inhibition versus the log of the inhibitor concentration.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are a major class of antioxidants found in plants. Their antioxidant capacity is a key area of investigation for the development of new therapeutic agents.

4-(3,4-Dimethoxyphenyl)butanoic acid is a phenolic compound whose antioxidant potential warrants systematic evaluation. The presence of methoxy groups on the phenyl ring may influence its antioxidant activity. These application notes provide detailed protocols for a panel of commonly accepted in vitro assays to characterize the antioxidant profile of this compound, including its free radical scavenging and reducing capabilities, as well as its effects in a cellular context.

Data Presentation

The quantitative results from the antioxidant assays should be summarized for clear comparison. The following tables provide a template for presenting the data.

Table 1: Free Radical Scavenging Activity

AssayTest Compound Concentration% InhibitionIC50 (µg/mL)
DPPH [Concentration 1]
[Concentration 2]
[Concentration 3]
ABTS [Concentration 1]
[Concentration 2]
[Concentration 3]
Positive Control (e.g., Ascorbic Acid) [Concentration 1]
[Concentration 2]
[Concentration 3]

Table 2: Reducing Power and Cellular Antioxidant Activity

AssayTest Compound ConcentrationAbsorbance / FluorescenceTrolox Equivalents (µM TE/mg)
FRAP [Concentration 1]
[Concentration 2]
[Concentration 3]
Cellular Antioxidant Assay [Concentration 1]
[Concentration 2]
[Concentration 3]
Positive Control (e.g., Trolox) [Concentration 1]
[Concentration 2]
[Concentration 3]

Experimental Protocols & Workflows

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1] The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically at 517 nm.[1][2][3]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM working solution of DPPH in the same solvent.[1] Keep this solution protected from light.[1]

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid).

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the test compound dilutions or positive control.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Prepare Test Compound Dilutions mix Mix Compound/Control with DPPH Solution prep_sample->mix prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->mix prep_control Prepare Positive Control prep_control->mix incubate Incubate 30 min in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4] The antioxidant reduces the blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[4][5]

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][5]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add 20 µL of the test compound dilutions or positive control to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[6]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the test compound to that of a Trolox standard curve.[4]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS Radical Cation (12-16h) dilute_abts Dilute ABTS Solution prep_abts->dilute_abts mix Mix Compound/Standard with ABTS Solution dilute_abts->mix prep_sample Prepare Test Compound Dilutions prep_sample->mix prep_control Prepare Trolox Standard prep_control->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC measure->calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio.[9]

    • Warm the FRAP reagent to 37°C before use.[9]

    • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add 20 µL of the test compound dilutions or standard to a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.[9]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the absorbance of the test compound with that of a standard curve prepared with a known concentration of Fe²⁺ or Trolox. The results are expressed as µM Fe²⁺ equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare Fresh FRAP Reagent warm_frap Warm Reagent to 37°C prep_frap->warm_frap mix Mix Compound/Standard with FRAP Reagent warm_frap->mix prep_sample Prepare Test Compound Dilutions prep_sample->mix prep_standard Prepare FeSO4/Trolox Standard prep_standard->mix incubate Incubate 4 min at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power measure->calculate

FRAP Assay Workflow
Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compound.[10] It measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.[10]

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom microplate until confluent.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with the DCFH-DA probe and the test compound or a positive control (e.g., quercetin) for a defined period (e.g., 1 hour).

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.

    • The results can be expressed as quercetin equivalents (QE) by comparing the activity of the test compound to a quercetin standard curve.

CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stress_read Oxidative Stress & Measurement cluster_analysis Analysis culture Culture Cells to Confluence wash1 Wash Cells culture->wash1 load_probe Incubate with DCFH-DA Probe & Test Compound wash1->load_probe wash2 Wash Cells load_probe->wash2 add_aaph Add AAPH (Free Radical Initiator) wash2->add_aaph measure Measure Fluorescence (Ex: 485 nm, Em: 538 nm) add_aaph->measure calculate Calculate Area Under Curve & Quercetin Equivalents measure->calculate Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenolic 4-(3,4-Dimethoxyphenyl) butanoic acid Phenolic->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Enzyme Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates Transcription Gene Transcription Antioxidant_Genes->Transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-dimethoxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route is a two-step process. It begins with the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride to form the intermediate, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. This intermediate is then subjected to a reduction reaction to convert the ketone group to a methylene group, yielding the final product.

Q2: What are the common reduction methods for the keto-acid intermediate?

A2: There are three primary methods for the reduction of the ketone in 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid:

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). It is particularly effective for aryl-alkyl ketones that are stable in strong acidic conditions.

  • Wolff-Kishner Reduction: This reaction involves the use of hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (KOH), typically in a high-boiling solvent like ethylene glycol. This method is suitable for substrates that are sensitive to acidic conditions.

  • Catalytic Hydrogenation: This method employs a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. It is often considered a "cleaner" method with milder reaction conditions and easier product work-up.

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Friedel-Crafts acylation and the subsequent reduction. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product, you can observe the consumption of reactants and the formation of the desired product. A change in the retention factor (Rf) will indicate the conversion of the starting material to the intermediate and then to the final product.

Q4: What are the typical yields for this synthesis?

A4: The overall yield can vary significantly based on the chosen methods and optimization of reaction conditions. Generally, the Friedel-Crafts acylation step can achieve yields in the range of 70-90%. The reduction step's yield is also variable, with catalytic hydrogenation often providing higher and more consistent yields (85-95%) compared to the Clemmensen or Wolff-Kishner reductions, which can have more side reactions.

Troubleshooting Guides

Problem 1: Low or No Yield in Friedel-Crafts Acylation Step

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) Aluminum chloride is hygroscopic and can become deactivated upon exposure to moisture. Use fresh, unopened AlCl₃ or ensure it has been stored in a desiccator.
Insufficient Catalyst For Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is often required as it complexes with the product. Ensure you are using the correct molar ratio of catalyst to succinic anhydride.
Low Reaction Temperature While the reaction is often started at a low temperature to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine if a temperature increase is needed.
Poor Quality Starting Materials Ensure that the veratrole and succinic anhydride are of high purity. Impurities can interfere with the reaction.
Problem 2: Incomplete Reduction of the Keto-Acid Intermediate

Possible Causes & Solutions

Possible CauseRecommended Solution
(Clemmensen Reduction) Inactive Zinc Amalgam The surface of the zinc needs to be properly amalgamated with mercury to be effective. Follow a reliable procedure for preparing the zinc amalgam.
(Clemmensen Reduction) Insufficient Acid Concentration The Clemmensen reduction requires a high concentration of hydrochloric acid. Ensure that the concentration is maintained throughout the reaction.
(Catalytic Hydrogenation) Inactive Catalyst The palladium on carbon catalyst may be old or have been exposed to catalyst poisons. Use fresh catalyst.
(Catalytic Hydrogenation) Insufficient Hydrogen Pressure Ensure that the reaction is performed under an adequate pressure of hydrogen gas. Check for leaks in your hydrogenation apparatus.
(Wolff-Kishner Reduction) Insufficient Temperature This reaction often requires high temperatures (180-200 °C) to drive the reaction to completion. Ensure your reaction setup can safely reach and maintain these temperatures.
Problem 3: Presence of Impurities in the Final Product

Possible Causes & Solutions

Possible CauseRecommended Solution
Unreacted Keto-Acid Intermediate If the reduction was incomplete, the keto-acid will be a major impurity. Optimize the reduction conditions (see Problem 2) or purify the final product using column chromatography or recrystallization.
Formation of Isomers in Friedel-Crafts Acylation While the 3,4-disubstituted product is the major isomer, trace amounts of other isomers may form. Purification by recrystallization is often effective at removing these isomers.
Side Products from Reduction The Clemmensen reduction can sometimes lead to the formation of dimeric or rearranged products. Consider using a milder reduction method like catalytic hydrogenation.
Residual Solvent Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the work-up or purification steps.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

ParameterClemmensen ReductionWolff-Kishner ReductionCatalytic Hydrogenation
Reagents Zn(Hg), conc. HClN₂H₄·H₂O, KOHH₂, Pd/C
Typical Yield 60-80%70-85%85-95%
Reaction Conditions Acidic, RefluxBasic, High Temp (180-200°C)Neutral, RT to moderate temp
Substrate Compatibility Good for acid-stable compoundsGood for base-stable compoundsBroad compatibility
Work-up Complexity Moderate (neutralization, extraction)Moderate (neutralization, extraction)Simple (filtration of catalyst)

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in an appropriate solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere and cooled in an ice bath, add succinic anhydride (1.0 eq.) portion-wise.

  • After the addition is complete, add veratrole (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition of veratrole, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate washings to precipitate the crude product.

  • Filter the crude product, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • Dissolve 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (1.0 eq.) in a suitable solvent such as acetic acid or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (typically 5-10% by weight of the starting material).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the apparatus and backfill with hydrogen gas (typically to a pressure of 50 psi).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene).

Visualizations

Synthesis_Pathway Veratrole Veratrole Intermediate 4-(3,4-Dimethoxyphenyl)- 4-oxobutanoic acid Veratrole->Intermediate  Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate FinalProduct This compound Intermediate->FinalProduct  Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start: Veratrole & Succinic Anhydride FC_Reaction Friedel-Crafts Acylation Start->FC_Reaction FC_Workup Work-up & Isolation of Intermediate FC_Reaction->FC_Workup Intermediate Intermediate: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid FC_Workup->Intermediate Reduction Reduction Reaction Intermediate->Reduction Reduction_Workup Work-up & Purification Reduction->Reduction_Workup FinalProduct Final Product: This compound Reduction_Workup->FinalProduct Analysis Characterization (NMR, IR, etc.) FinalProduct->Analysis

Caption: General experimental workflow for the synthesis.

Troubleshooting_Guide Start Low Yield or Impure Product? CheckStep Which step is problematic? Start->CheckStep FC_Step Friedel-Crafts Acylation CheckStep->FC_Step Acylation Reduction_Step Reduction CheckStep->Reduction_Step Reduction FC_Causes Check: - Catalyst Activity - Reaction Conditions - Starting Material Purity FC_Step->FC_Causes Reduction_Causes Check: - Reducing Agent Activity - Reaction Conditions - Incomplete Reaction Reduction_Step->Reduction_Causes Purification Optimize Purification: - Recrystallization - Column Chromatography FC_Causes->Purification Reduction_Causes->Purification

Caption: A logical guide for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-dimethoxyphenyl)butanoic acid. The information addresses common side reactions and other issues encountered during the typical two-step synthetic process involving Friedel-Crafts acylation followed by a reduction step.

Section 1: Friedel-Crafts Acylation Troubleshooting

The first step typically involves the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts reaction has a low yield and the TLC plate shows multiple products. What are the likely side reactions?

A1: Low yields and multiple products in this step are often due to a few common issues:

  • Isomer Formation: While the dimethoxy groups of veratrole strongly direct the acylation to the desired position (para to one methoxy group), small amounts of other isomers can form.

  • Polysubstitution: Although the product (an aryl ketone) is deactivated towards further acylation, under harsh conditions or with a high excess of reagents, a second acylation on the aromatic ring can occur.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure anhydrous conditions, as the Lewis acid catalyst is highly moisture-sensitive.[1] Sufficient reaction time and temperature are also critical.

Q2: The reaction mixture turned dark and tar-like. What caused this decomposition?

A2: Charring or polymerization is a common issue in Friedel-Crafts reactions. This is often caused by:

  • Excessively High Temperatures: The reaction is exothermic. If the temperature is not controlled during the addition of the aluminum chloride catalyst, side reactions and decomposition can occur.

  • Non-Anhydrous Conditions: Water reacts exothermically with AlCl₃ and can lead to localized "hot spots" and decomposition of the starting materials.

  • Impure Reagents: Impurities in either the veratrole or succinic anhydride can lead to side reactions and charring.

Q3: Why do I need to use more than a stoichiometric amount of AlCl₃ catalyst?

A3: The aluminum chloride catalyst complexes with the carbonyl groups of both the succinic anhydride and the resulting keto-acid product.[2] This complexation deactivates the catalyst. Therefore, an excess of the catalyst is required to ensure there is enough active AlCl₃ to drive the reaction to completion.

Section 2: Reduction Step Troubleshooting

The second step is the reduction of the ketone group in 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group. Common methods include the Clemmensen reduction, Wolff-Kishner reduction, and catalytic hydrogenation.

Clemmensen Reduction (Zinc Amalgam, HCl)

Q1: My Clemmensen reduction is incomplete. I have isolated a byproduct containing a hydroxyl group. What is this and how can I prevent it?

A1: The hydroxyl-containing byproduct is likely 4-(3,4-dimethoxyphenyl)-4-hydroxybutanoic acid, the alcohol resulting from incomplete reduction of the ketone. Alcohols are not typically intermediates in the Clemmensen reduction, but their formation as a byproduct can occur.[3][4] To favor complete reduction to the alkane:

  • Increase Reaction Time: Ensure the reaction is refluxed for a sufficient period.

  • Use Freshly Prepared Amalgam: The activity of the zinc amalgam is crucial. Prepare it fresh for best results.

  • Maintain Strong Acid Concentration: Periodically add fresh concentrated HCl during the reflux to maintain acidic conditions.

Q2: Are there any compatibility issues with the Clemmensen reduction?

A2: Yes, the strongly acidic conditions are a major drawback.[5] This method is unsuitable for substrates with acid-sensitive functional groups (e.g., acetals, some protecting groups). While 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid is generally stable under these conditions, any other acid-labile groups on a more complex derivative would be affected.

Wolff-Kishner Reduction (Hydrazine, KOH)

Q1: The yield of my Wolff-Kishner reduction is low, and I've isolated the hydrazone intermediate. How do I drive the reaction to completion?

A1: The Wolff-Kishner reduction proceeds via a hydrazone intermediate.[6][7][8] Isolation of this intermediate indicates the reaction has not completed the elimination step. To ensure completion:

  • High Temperatures are Essential: The reaction requires high temperatures (typically 180-200 °C) to drive off the nitrogen gas and complete the reduction.[9] Using a high-boiling solvent like diethylene glycol is standard.[7]

  • Sufficiently Strong Base: A strong base like KOH or NaOH is required to deprotonate the hydrazone.[6] Ensure the base is anhydrous and used in sufficient excess.

Q2: My starting material seems to be degrading under the harsh Wolff-Kishner conditions. Are there alternatives?

A2: The combination of high temperatures and a strong base can be destructive for some molecules.[6] If your substrate is base-sensitive, this is not the ideal method. A common modification that uses milder conditions is the Huang-Minlon modification, which is often performed as a one-pot reaction.[6] For substrates sensitive to both strong acid and strong base, catalytic hydrogenation is often the best alternative.

Catalytic Hydrogenation (H₂, Pd/C)

Q1: My catalytic hydrogenation is very slow or has stalled. What is the problem?

A1: Slow or incomplete hydrogenation can be due to several factors:

  • Catalyst Quality and Loading: The activity of the Palladium on carbon (Pd/C) catalyst can vary. Ensure you are using a high-quality catalyst at an appropriate loading (typically 5-10 mol%).

  • Catalyst Poisoning: The catalyst's surface can be deactivated by impurities, particularly those containing sulfur or nitrogen.[10] Ensure your starting material, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, is highly pure.

  • Insufficient Hydrogen Pressure: While the reaction can sometimes be run at atmospheric pressure, moderate to high pressures (50-100 psi) are often required for efficient reduction of aryl ketones.

  • Poor Mass Transfer: Efficient stirring is critical to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas.

Q2: Am I at risk of reducing the aromatic ring during catalytic hydrogenation?

A2: Reduction of the benzene ring is possible but generally requires much harsher conditions (higher pressures, higher temperatures, or more active catalysts like rhodium or ruthenium) than those needed to reduce a benzylic ketone. Under typical Pd/C hydrogenation conditions for this type of transformation, the aromatic ring should remain intact.

Section 3: Data Presentation

The following table summarizes typical yields for the two main synthetic steps, compiled from analogous reactions in the literature. Actual yields will vary based on specific experimental conditions, scale, and purification efficiency.

StepReactionSubstrate ExampleConditionsYield (%)Reference
1Friedel-Crafts AcylationToluene + Succinic AnhydrideAlCl₃, Solvent-free, 5 min, RT95[11]
1Friedel-Crafts AcylationBenzene + Succinic AnhydrideAlCl₃, Benzene (solvent), 30 min, Reflux77-82[11]
2Catalytic Hydrogenation4-(4-methoxyphenyl)-4-oxobutyric acid10% Pd/C, H₂, Acetic Acid, Toluene, 70°C~95 (crude)[12]
2Wolff-Kishner ReductionIsovanillinH₂NNH₂·H₂O, KOH, Ethylene Glycol, 190°CHigh (not quantified)[13]

Section 4: Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Veratrole with Succinic Anhydride

This is a general procedure and should be adapted and optimized.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet (e.g., to a bubbler or scrub system), and a powder addition funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add veratrole and a suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Begin stirring.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, approx. 2.2 equivalents) via the powder funnel. Control the addition rate to keep the internal temperature below 10 °C.

  • Reactant Addition: Once the catalyst is fully added, add succinic anhydride (1.0 equivalent) portion-wise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Very slowly and cautiously, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. If a solid product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Catalytic Hydrogenation of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid

This protocol requires specialized high-pressure hydrogenation equipment. All operations should be performed in a well-ventilated fume hood behind a safety shield.

  • Vessel Charging: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, a suitable solvent (e.g., acetic acid, ethanol, or ethyl acetate), and the palladium on carbon catalyst (10% Pd/C, 5-10% by weight of the substrate).[12]

  • System Purge: Seal the vessel. Purge the system several times with an inert gas (nitrogen) to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous agitation (shaking or stirring) and heat to the desired temperature (e.g., 50-70 °C).

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization.

Section 5: Mandatory Visualizations

The following diagrams illustrate a troubleshooting workflow and a common side reaction pathway.

TroubleshootingWorkflow cluster_title Troubleshooting Workflow for Low Yield cluster_step1 Step 1: Acylation Issues cluster_step2 Step 2: Reduction Issues Start Low Yield of Final Product This compound Check_Intermediate Analyze Purity of Intermediate (4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid) Start->Check_Intermediate Impure_Intermediate Intermediate is Impure (Multiple Spots on TLC) Check_Intermediate->Impure_Intermediate Impure Pure_Intermediate Intermediate is Pure Check_Intermediate->Pure_Intermediate Pure Action_Step1 Optimize Friedel-Crafts Step: - Check reagent purity - Ensure anhydrous conditions - Control temperature - Purify intermediate before reduction Impure_Intermediate->Action_Step1 Check_Final Analyze Purity of Final Product Pure_Intermediate->Check_Final Impure_Final Final Product is Impure (Byproducts Detected) Check_Final->Impure_Final Impure Pure_Final Final Product is Pure Check_Final->Pure_Final Pure Action_Step2 Optimize Reduction Step: - Check catalyst/reagent activity - Increase reaction time/temperature - Ensure pure intermediate was used Impure_Final->Action_Step2 Action_Purification Review Isolation & Purification: - Check extraction/workup losses - Optimize recrystallization solvent Pure_Final->Action_Purification

Caption: Troubleshooting logic for diagnosing low yields in the synthesis.

SideReactionPathway cluster_main Clemmensen Reduction: Desired vs. Side Reaction cluster_desired Main Pathway cluster_side Side Reaction Start 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid Product Desired Product: This compound Start->Product Complete Reduction (Sufficient Time, Active Zn(Hg)) SideProduct Side Product: 4-(3,4-dimethoxyphenyl)-4-hydroxybutanoic acid Start->SideProduct Incomplete Reduction (Insufficient Time, Poor Reagents)

Caption: Formation of an alcohol byproduct during incomplete Clemmensen reduction.

References

Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(3,4-Dimethoxyphenyl)butanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: Friedel-Crafts acylation of veratrole with succinic anhydride, followed by reduction of the resulting ketoacid.

Step 1: Friedel-Crafts Acylation of Veratrole with Succinic Anhydride

Issue 1: Low or No Yield of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Potential CauseRecommended Solutions
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst is old, its activity may be compromised.
Insufficient Catalyst The Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, as the product can form a complex with it.[1] Consider increasing the molar ratio of the catalyst to succinic anhydride.
Low Reaction Temperature The activation energy for the reaction may not be reached at low temperatures. Gradually and carefully increase the reaction temperature while monitoring the reaction progress.
Deactivated Aromatic Substrate While veratrole is an activated aromatic ring, impurities in the starting material could inhibit the reaction. Ensure the purity of the veratrole used.
Inefficient Stirring The reaction mixture can become thick. Ensure vigorous and efficient stirring to maintain a homogeneous mixture.

Issue 2: Formation of Multiple Byproducts

Potential CauseRecommended Solutions
Over-acylation Although the product is deactivated towards further acylation, highly reactive starting materials can sometimes lead to multiple acylations.[2] Use a controlled stoichiometry of the acylating agent.
Isomer Formation Friedel-Crafts acylation of substituted benzenes can sometimes lead to isomeric products. For veratrole, acylation is expected to occur para to one of the methoxy groups. Analysis of the crude product by NMR can confirm the regioselectivity.
Side Reactions with Solvent Certain solvents can participate in side reactions. Dichlorobenzenes have been reported to improve yield and quality in similar reactions.[3]
Step 2: Reduction of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Issue 1: Incomplete Reduction or Low Yield of this compound

Potential CauseRecommended Solutions
Catalyst Poisoning (Catalytic Hydrogenation) Impurities from the previous step, particularly sulfur-containing compounds, can poison the palladium catalyst. Purify the ketoacid intermediate before the reduction step.
Inactive Catalyst (Catalytic Hydrogenation) Use fresh Pd/C catalyst. The activity of the catalyst can diminish over time.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) Ensure the system is properly sealed and under a positive pressure of hydrogen. For laboratory scale, a balloon of hydrogen is often sufficient, but for larger scales, a pressurized system may be necessary.
Inefficient Amalgam (Clemmensen Reduction) The zinc amalgam may not be sufficiently activated. Prepare fresh zinc amalgam before the reaction.
Harsh Conditions (Clemmensen/Wolff-Kishner) Both Clemmensen and Wolff-Kishner reductions use harsh conditions (strongly acidic or basic, respectively) which can lead to degradation of the starting material or product if not carefully controlled.[4][5] Monitor the reaction closely and consider milder reduction methods if possible.

Issue 2: Formation of Byproducts

Potential CauseRecommended Solutions
Hydrogenolysis of Methoxy Groups Under harsh hydrogenation conditions, the methoxy groups on the aromatic ring can be cleaved. Use milder conditions (e.g., lower temperature, lower hydrogen pressure) and monitor the reaction progress carefully.
Dimerization or Rearrangement (Clemmensen Reduction) The strongly acidic conditions of the Clemmensen reduction can sometimes lead to side reactions like dimerization or rearrangement.[6]
Incomplete Reaction (Wolff-Kishner Reduction) The Wolff-Kishner reduction requires high temperatures to drive the reaction to completion. Ensure the reaction is heated sufficiently for an adequate amount of time.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most common and well-established route is a two-step synthesis. The first step is a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The second step involves the reduction of the ketone group of this intermediate to a methylene group to yield the final product.

Q2: Which reduction method is best for converting 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid to the final product?

The choice of reduction method depends on the stability of your substrate and the desired reaction conditions.

  • Catalytic Hydrogenation: This method, typically using palladium on carbon (Pd/C) and hydrogen gas, is often preferred due to its mild conditions and high chemoselectivity. It avoids the use of harsh acids or bases.

  • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is effective for aryl ketones but is not suitable for compounds with acid-sensitive functional groups.[5]

  • Wolff-Kishner Reduction: This method employs hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures. It is a good alternative for substrates that are sensitive to strong acids.[4]

Q3: How can I purify the final product, this compound?

Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] A mixture of solvents, such as ethanol and water, can also be effective. Column chromatography can also be used for purification if recrystallization is not sufficient.

Q4: What are some common impurities I might encounter?

In the Friedel-Crafts acylation step, impurities can include unreacted starting materials (veratrole and succinic anhydride) and potentially di-acylated products. In the reduction step, the primary impurity is often the unreacted ketoacid. Side products from hydrogenolysis of the methoxy groups or other rearrangements can also occur, depending on the reduction method used.

Q5: Are there any alternative synthetic routes to improve the yield?

Yes, some alternative approaches have been explored for similar compounds. For the Friedel-Crafts acylation, using solid acid catalysts like zeolites has been investigated as a more environmentally friendly option that can offer high selectivity.[8][9] For the reduction step, modifications of the standard procedures, such as using milder conditions for the Clemmensen reduction, have been developed.[6]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Veratrole with Succinic Anhydride (General Procedure)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add veratrole and a suitable anhydrous solvent (e.g., nitrobenzene or dichlorobenzene).

  • Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with vigorous stirring.

  • Addition of Succinic Anhydride: Once the AlCl₃ has dissolved, add succinic anhydride portion-wise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-60 °C) for several hours, monitoring the progress by TLC.

  • Workup: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization.

Protocol 2: Catalytic Hydrogenation of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (General Procedure)
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid in a solvent such as acetic acid or ethanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete (monitored by TLC or LC-MS).[3]

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water or toluene).

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of analogous compounds, which can serve as a starting point for optimizing the synthesis of this compound.

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Friedel-Crafts Acylation Anisole, Acetic AnhydrideSolid Acid CatalystNone1305~70-90[8]
Catalytic Hydrogenation 4-(4-methoxyphenyl)-4-oxobutanoic acid10% Pd/C, H₂Toluene/Acetic Acid70Overnight~90[3]

Visualizations

Synthesis_Workflow Start Starting Materials: Veratrole & Succinic Anhydride F_C_Acylation Step 1: Friedel-Crafts Acylation Catalyst: AlCl₃ Start->F_C_Acylation Intermediate Intermediate: 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid F_C_Acylation->Intermediate Reduction Step 2: Reduction Intermediate->Reduction Final_Product Final Product: This compound Reduction->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Step1 Friedel-Crafts Acylation Issue? Start->Step1 Yes Step2 Reduction Issue? Start->Step2 No Moisture Check for Moisture (Anhydrous Conditions) Step1->Moisture Catalyst Check Catalyst (Activity & Stoichiometry) Step1->Catalyst Temp Optimize Temperature Step1->Temp Catalyst_Poisoning Check for Catalyst Poisoning (Purify Intermediate) Step2->Catalyst_Poisoning Reaction_Conditions Optimize Reduction Conditions (Pressure, Temp, Time) Step2->Reaction_Conditions Method_Choice Consider Alternative Reduction Method Step2->Method_Choice

Caption: A logical troubleshooting guide for low yield issues.

References

Technical Support Center: Crystallization of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 4-(3,4-Dimethoxyphenyl)butanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue for compounds with relatively low melting points like this compound (m.p. 60-63°C). Here are several strategies to prevent this:

  • Reduce the temperature of the solvent before cooling. Ensure the dissolution temperature is not significantly higher than the compound's melting point.

  • Use a larger volume of solvent. This keeps the compound in solution at a lower temperature, below its melting point, as saturation is reached.

  • Employ a mixed-solvent system. Start by dissolving the compound in a "good" solvent where it is highly soluble, and then gradually add a "poor" solvent (an anti-solvent) in which it is less soluble, while maintaining a temperature below the melting point.

  • Introduce seed crystals. Adding a few crystals of the desired solid at a temperature slightly below the saturation point can encourage direct crystallization and bypass the liquid phase formation.

  • Slow down the cooling rate. Rapid cooling can lead to a supersaturated state where the concentration of the solute is too high for orderly crystal lattice formation, favoring oiling out. A slower, more controlled cooling process allows molecules to orient themselves into a crystalline structure.

Q2: I am getting a very low yield of crystals. How can I improve it?

A2: A low yield can be attributed to several factors. Consider the following to improve your recovery:

  • Minimize the amount of solvent used. While a larger volume can prevent oiling out, using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Aim for the minimum volume required for complete dissolution at the chosen temperature.

  • Ensure complete precipitation. After the initial cooling and crystallization, placing the flask in an ice bath can further decrease the solubility of the compound in the solvent and promote more complete precipitation.

  • Select an appropriate solvent. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Refer to the solvent screening data for guidance.

  • Check for premature crystallization. If crystals form in the filter paper during a hot filtration step to remove insoluble impurities, some of the product will be lost. To prevent this, use a pre-heated funnel and a slightly larger volume of hot solvent.

Q3: The crystals I obtained are very small or needle-like, making them difficult to filter and dry. How can I get larger crystals?

A3: Crystal size and morphology are influenced by the rate of nucleation and crystal growth. To obtain larger crystals:

  • Decrease the cooling rate. Slow cooling reduces the number of nucleation sites that form, allowing the existing crystals to grow larger as the solution cools.

  • Reduce the degree of supersaturation. High supersaturation favors rapid nucleation, leading to many small crystals. Using a slightly larger volume of solvent can help control the supersaturation level.

  • Consider a different solvent system. The interaction between the solute and the solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.

Q4: My crystallized product is not pure. What could be the reason?

A4: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface. To improve purity:

  • Avoid rapid crystallization. Fast crystal growth can trap impurities from the mother liquor within the crystal structure. A slower crystallization process allows for more selective incorporation of the desired molecules into the growing crystal lattice.

  • Wash the crystals properly. After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains dissolved impurities.

  • Consider a second recrystallization. If the purity is still not satisfactory, a second recrystallization step can significantly improve it.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Based on the properties of structurally similar compounds like veratric acid, good candidate solvents for screening include alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone). A mixed-solvent system, such as ethanol/water or toluene/heptane, can also be effective. It is crucial to perform a solvent screen to determine the optimal solvent or solvent system for your specific requirements.

Q2: How can I perform a solvent screen for this compound?

A2: A small-scale solvent screen can be performed by dissolving a small amount of the crude this compound in various solvents at their boiling points. Observe the solubility and then allow the solutions to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot and show significant crystal formation upon cooling.

Q3: Is it necessary to use seed crystals?

A3: While not always necessary, using seed crystals is highly recommended, especially when dealing with potential "oiling out" or when trying to control polymorphism (the formation of different crystal structures). Seeding provides a template for crystallization to occur in a controlled manner.

Q4: What is the effect of the cooling rate on the final product?

A4: The cooling rate directly impacts the crystal size and, to some extent, the purity. Slower cooling generally leads to larger, purer crystals, while rapid cooling tends to produce smaller crystals that may have more entrapped impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₆O₄[1]
Molecular Weight224.25 g/mol [1]
Melting Point60-63 °C[1][2]
AppearanceSolid[1]
SolubilitySlightly soluble in Chloroform and Methanol[1]
Table 2: Representative Solubility Data of a Structurally Similar Compound (Veratric Acid) in Various Solvents at Different Temperatures
SolventTemperature (°C)Solubility ( g/100g of solvent)
Water250.051
Methanol25>1
Ethanol25>1
Ethyl Acetate25>1
Water400.269

Note: This data is for Veratric Acid (3,4-dimethoxybenzoic acid) and serves as a guideline for solvent selection for the structurally similar this compound.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of the selected solvent (e.g., isopropanol) and heat the mixture with stirring to the boiling point of the solvent. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, preheat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40°C).

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add a "poor" solvent (an anti-solvent, e.g., water) in which the compound is insoluble, until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using the mixed-solvent mother liquor (at cold temperature) for washing if necessary.

Visualizations

Experimental_Workflow General Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble impurities? cool_rt Slowly Cool to Room Temperature dissolve->cool_rt hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the crystallization process.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' cluster_solutions Potential Solutions start Experiment 'Oils Out' solution1 Decrease Dissolution Temperature start->solution1 solution2 Increase Solvent Volume start->solution2 solution3 Use a Mixed-Solvent System start->solution3 solution4 Introduce Seed Crystals start->solution4 solution5 Decrease Cooling Rate start->solution5 outcome Successful Crystallization solution1->outcome solution2->outcome solution3->outcome solution4->outcome solution5->outcome

Caption: Decision tree for addressing "oiling out".

References

Technical Support Center: Purification of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 4-(3,4-Dimethoxyphenyl)butanoic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound, providing potential causes and recommended solutions.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low yield of isolated product after synthesis Incomplete reaction.- Ensure starting materials are pure and dry.- Verify reaction temperature and time are optimal for the specific synthetic route.
Mechanical losses during workup.- Be meticulous during extraction and filtration steps.- Minimize transfers between flasks.
Product is an oil or fails to crystallize Presence of impurities, especially unreacted starting materials or solvent residue.- Perform an acid-base extraction to remove neutral impurities.[1][2][3][4] - Ensure all solvent from the previous step is removed under vacuum.
Incorrect recrystallization solvent or conditions.- Screen for an appropriate recrystallization solvent system (e.g., toluene, ethanol/water).- Ensure the solution is fully saturated at high temperature and allowed to cool slowly.
Product has a persistent color (yellow or brown tint) Residual starting materials or byproducts from the synthesis.- Treat the crude product with activated charcoal during recrystallization.- Consider column chromatography for removal of colored impurities.
Melting point of the purified product is broad or lower than the literature value (60-62°C) Presence of impurities.[5]- Repeat the recrystallization process.- If recrystallization is ineffective, purify by column chromatography.
Incomplete separation of layers during acid-base extraction Formation of an emulsion.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion.- Allow the mixture to stand for a longer period.
Precipitation of product in the separatory funnel during back-extraction The aqueous layer is not sufficiently basic to keep the carboxylate salt dissolved.- Add more of the basic solution (e.g., sodium bicarbonate) to ensure all the carboxylic acid is in its salt form.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the common impurities in a synthesis of this compound?

A common synthetic route involves the Friedel-Crafts acylation of veratrole with succinic anhydride, followed by reduction of the resulting ketoacid. Potential impurities include:

  • Unreacted Starting Materials: Veratrole and succinic anhydride.

  • Intermediate: 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (if the reduction step is incomplete).

  • Side-products from Reduction: Depending on the reduction method (e.g., Clemmensen or Wolff-Kishner), side-products such as alcohols or azines may form.[6][7]

Purification Protocols

Q2: How can I remove neutral impurities like unreacted veratrole?

An acid-base extraction is highly effective.[1][2][3][4] By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the acidic product will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. The acidic product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Q3: What is a good solvent for the recrystallization of this compound?

Toluene is a suitable solvent for recrystallization. Alternatively, a mixed solvent system like ethanol and water can be effective. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Q4: When should I use column chromatography for purification?

Column chromatography is recommended when:

  • Recrystallization fails to remove impurities effectively.

  • Impurities have similar acidity to the desired product, making acid-base extraction difficult.

  • A very high degree of purity is required.

Experimental Protocols

Acid-Base Extraction

Objective: To separate this compound from neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude product in a suitable organic solvent, such as diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure from the generated carbon dioxide.

  • Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom will be the aqueous phase (containing the sodium salt of the desired acid).

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with a fresh portion of sodium bicarbonate solution and combine the aqueous extracts.

  • Slowly add 1 M HCl to the combined aqueous extracts while stirring until the solution is acidic (test with pH paper). The this compound will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Recrystallization from Toluene

Objective: To purify solid this compound.

Materials:

  • Crude this compound

  • Toluene

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of toluene to just cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more toluene dropwise if necessary to achieve full dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product extraction Acid-Base Extraction start->extraction Remove neutral impurities recrystallization Recrystallization extraction->recrystallization Further purification analysis Purity Check (MP, NMR) extraction->analysis If sufficiently pure recrystallization->analysis chromatography Column Chromatography chromatography->analysis analysis->chromatography If impurities remain pure_product Pure Product analysis->pure_product Meets specs

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Product q1 Is the product an oil? start->q1 a1 Perform Acid-Base Extraction q1->a1 Yes q2 Is the product colored? q1->q2 No a1->q2 a2 Use Activated Charcoal during Recrystallization q2->a2 Yes q3 Is the melting point broad? q2->q3 No a2->q3 a3 Recrystallize Again q3->a3 Yes end Pure Product q3->end No a3->q3 Re-check MP a4 Perform Column Chromatography a3->a4 If still impure a4->end

Caption: A logical troubleshooting flowchart for purifying this compound.

References

Technical Support Center: Friedel-Crafts Acylation of Veratrole with Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of veratrole with succinic anhydride. It provides troubleshooting advice and frequently asked questions to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary product of the Friedel-Crafts acylation of veratrole with succinic anhydride?

The primary and expected product of this reaction is β-(3,4-dimethoxybenzoyl)propionic acid .[1] Veratrole (1,2-dimethoxybenzene) is an activated aromatic compound, and the acylation occurs via electrophilic aromatic substitution.[2][3] The electron-donating methoxy groups direct the substitution primarily to the position para to one of the methoxy groups.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in Friedel-Crafts acylation can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried, and use fresh, anhydrous catalyst and solvents. Handle the catalyst quickly in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box).
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, as the product can form a complex with the catalyst, rendering it inactive.[4] Ensure at least two equivalents of AlCl₃ are used per mole of succinic anhydride.
Suboptimal Temperature The reaction may require heating to overcome the activation energy. If the reaction is sluggish at room temperature, consider gently heating the mixture. However, excessive heat can promote side reactions. A typical temperature range is refluxing in a solvent like 1,2-dichloroethane.
Impure Reagents Use high-purity veratrole and succinic anhydride. Impurities can interfere with the catalyst and lead to byproduct formation.
Premature Quenching Ensure the reaction has gone to completion before quenching with water or acid. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: I am observing multiple products in my reaction mixture. What are the likely byproducts and how can I minimize them?

While Friedel-Crafts acylation is generally more selective than alkylation, the high reactivity of veratrole can lead to the formation of byproducts.

Potential Byproducts:

  • Isomeric Product (β-(2,3-dimethoxybenzoyl)propionic acid): Due to the ortho-para directing nature of the methoxy groups, some acylation may occur at the position ortho to one of the methoxy groups, leading to the 2,3-isomer. This is typically a minor product.

  • Di-acylation Products: Given the activating nature of the two methoxy groups, a second acylation can occur on the veratrole ring, leading to di-acylated byproducts. Studies on the acylation of veratrole with other anhydrides have shown the formation of di- and tri-ketones.[5]

  • Hydrolyzed Succinic Anhydride: If there is moisture in the reaction, succinic anhydride can hydrolyze to succinic acid, which is unreactive under these conditions.

Strategies to Minimize Byproducts:

StrategyDescription
Control Stoichiometry Use a slight excess of veratrole relative to succinic anhydride to favor mono-acylation.
Control Reaction Time and Temperature Avoid prolonged reaction times and excessively high temperatures, which can promote the formation of di-acylated products. Monitor the reaction closely by TLC.
Purification The desired β-(3,4-dimethoxybenzoyl)propionic acid can typically be purified from the byproducts by recrystallization, often from a solvent mixture like ethanol/water. The acidic nature of the product allows for purification via extraction into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic byproducts in the organic layer, followed by re-acidification and precipitation.

Q4: How do I choose the right solvent for this reaction?

The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. Common solvents for Friedel-Crafts acylation include:

  • 1,2-Dichloroethane (DCE): A common and effective solvent for this reaction.

  • Nitrobenzene: A polar solvent that can sometimes influence regioselectivity but can be difficult to remove.

  • Carbon Disulfide (CS₂): A non-polar solvent, but its use is often avoided due to its high volatility and flammability.

  • Solvent-free: Some procedures for Friedel-Crafts acylation with succinic anhydride are performed under solvent-free conditions, which can be more environmentally friendly.[4]

For the acylation of veratrole, 1,2-dichloroethane is a suitable starting point.

Experimental Protocols

Below is a detailed methodology for a typical Friedel-Crafts acylation of veratrole with succinic anhydride.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Deionized water

  • Crushed ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Heating mantle

  • Beakers, Buchner funnel, and other standard laboratory glassware

Procedure:

  • Setup: Assemble a clean, dry three-necked flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a stopper.

  • Reagent Addition: In the flask, dissolve veratrole (1.1 equivalents) and succinic anhydride (1.0 equivalent) in anhydrous 1,2-dichloroethane.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 equivalents) to the stirred solution. The addition is exothermic and will be accompanied by the evolution of HCl gas.

  • Reaction: After the addition of AlCl₃ is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 83°C for DCE). Maintain the reflux with stirring for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Reaction_Pathway Reaction Pathway for Friedel-Crafts Acylation of Veratrole cluster_reactants Reactants & Catalyst Veratrole Veratrole MainProduct β-(3,4-dimethoxybenzoyl)propionic acid Veratrole->MainProduct + Acylium Ion IsomerProduct β-(2,3-dimethoxybenzoyl)propionic acid (Isomer) Veratrole->IsomerProduct + Acylium Ion (minor pathway) SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) DiacylationProduct Di-acylation Products MainProduct->DiacylationProduct + Acylium Ion (side reaction)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckCatalyst Check Catalyst Activity & Amount Start->CheckCatalyst CheckConditions Check Reaction Conditions (Temp, Time) CheckCatalyst->CheckConditions OK UseAnhydrous Use fresh, anhydrous AlCl₃ Ensure >2 equivalents CheckCatalyst->UseAnhydrous Issue Found CheckReagents Check Reagent Purity & Stoichiometry CheckConditions->CheckReagents OK OptimizeTemp Optimize temperature and time Monitor with TLC CheckConditions->OptimizeTemp Issue Found CheckWorkup Review Work-up & Purification CheckReagents->CheckWorkup OK PurifyReagents Use pure reagents Adjust stoichiometry CheckReagents->PurifyReagents Issue Found OptimizePurification Optimize extraction and recrystallization CheckWorkup->OptimizePurification Success Improved Yield UseAnhydrous->Success OptimizeTemp->Success PurifyReagents->Success OptimizePurification->Success

Caption: A stepwise workflow for troubleshooting low yields.

References

Stability and degradation of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(3,4-Dimethoxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

Q2: What are the known or potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation pathways for structurally similar compounds, such as those with dimethoxy-substituted aromatic rings and carboxylic acid functional groups, may include:

  • Oxidation: The dimethoxy-substituted phenyl group may be susceptible to oxidation, potentially leading to the formation of quinone-like structures or cleavage of the aromatic ring.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, if formulated in a derivative form (e.g., an ester), hydrolysis of the ester linkage would be a primary degradation pathway.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. The specific photodegradation products of dimethoxy-substituted curcuminoids have been identified as benzaldehydes and benzoic acids, suggesting similar degradation products could be possible for this compound.[1][2]

Q3: How can I assess the stability of my this compound sample?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the purity and degradation of your sample. This method should be able to separate the intact parent compound from any potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in biological assays.
Potential Cause Troubleshooting Step
Degradation of the compound in solution. Prepare fresh stock solutions before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -20°C or -80°C. Protect solutions from light.
Precipitation of the compound in cell culture media. Check the solubility of the compound in your specific cell culture medium. Consider using a lower concentration or a different solvent for the stock solution (ensure solvent is compatible with your cells).
Interaction with components of the assay buffer or media. Review the composition of your buffers and media for any components that may react with a carboxylic acid or a substituted phenol.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Potential Cause Troubleshooting Step
Sample degradation. This is the most likely cause. The new peaks are likely degradation products. To identify the cause of degradation, perform forced degradation studies.
Contamination. Ensure all glassware, solvents, and equipment are clean. Analyze a blank (solvent only) to rule out contamination from the HPLC system.
Impurity in the original material. If the peak is present in a freshly prepared solution of a new batch of the compound, it may be an impurity from the synthesis. Request a certificate of analysis from the supplier.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1.1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a mixture of water and a co-solvent (e.g., acetonitrile or methanol) if necessary for solubility.
  • For acid hydrolysis, add hydrochloric acid to a final concentration of 0.1 N.
  • For base hydrolysis, add sodium hydroxide to a final concentration of 0.1 N.
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Neutralize the samples before HPLC analysis.

1.2. Oxidative Degradation:

  • Prepare a solution of the compound.
  • Add hydrogen peroxide to a final concentration of 3%.
  • Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

1.3. Thermal Degradation:

  • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., one week).
  • Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.

1.4. Photodegradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
  • Keep a control sample wrapped in aluminum foil to protect it from light.
  • Analyze both the exposed and control samples by HPLC at defined time points.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalSolid State70°C7 days
PhotolyticUV/Vis LightRoom TemperatureVariable
Protocol 2: Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for analyzing this compound and its potential degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 280 nm)
Injection Volume 10 µL

Note: This is a starting point, and the method will need to be optimized and validated for your specific application.

Visualizations

Below are diagrams illustrating key concepts related to the use and analysis of this compound.

G cluster_0 Forced Degradation Workflow Drug This compound Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Drug->Stress DegradedSample Stressed Sample Stress->DegradedSample HPLC HPLC Analysis DegradedSample->HPLC Data Identify Degradation Products & Assess Stability HPLC->Data

Workflow for Forced Degradation Studies.

G cluster_1 HDAC Inhibition Assay Workflow Compound This compound (HDAC Inhibitor) HDAC_Enzyme Histone Deacetylase (HDAC) Enzyme Compound->HDAC_Enzyme Inhibits Deacetylation Deacetylation HDAC_Enzyme->Deacetylation Substrate Acetylated Substrate Substrate->Deacetylation Product Deacetylated Product + Fluorophore Deacetylation->Product Detection Measure Fluorescence Product->Detection G Troubleshooting Issue: Inconsistent Results Potential Causes: - Degradation in Solution - Precipitation in Media - Assay Interference Solutions: - Prepare Fresh Solutions - Check Solubility - Review Buffer Components

References

Technical Support Center: 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxyphenyl)butanoic acid (CAS No. 13575-74-1). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and successful application of this compound in your research.

Frequently Asked Questions (FAQs): Storage & Handling

This section addresses the most common queries regarding the proper storage and handling of this compound to maintain its stability and purity.

Q1: What are the optimal long-term storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be kept tightly closed to prevent the absorption of moisture and interaction with atmospheric oxygen.[1][3] While specific refrigeration is not always mandatory, storing at 2-8°C is a common best practice for preserving the integrity of carboxylic acids and aromatic ethers over extended periods. Avoid exposure to heat sources, as this can accelerate degradation.[1]

Q2: How sensitive is this compound to air and light? Should I use an inert atmosphere?

A: The compound is generally stable under normal conditions.[1] However, like many organic molecules with electron-rich aromatic rings (due to the methoxy groups), prolonged exposure to light and air can potentially lead to slow oxidative degradation. For long-term storage where utmost purity is required, storing under an inert atmosphere (like argon or nitrogen) in an amber glass vial is recommended. For routine short-term use, this is not strictly necessary if the compound is kept in a tightly sealed container.[1][3]

Q3: What is the recommended procedure for preparing and storing stock solutions?

A: The stability of this compound in solution is solvent and pH-dependent.

  • Preparation: For biological assays, stock solutions are typically prepared in DMSO. For organic synthesis, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common. Use sonication if necessary to ensure complete dissolution.

  • Storage: Stock solutions are less stable than the solid compound. It is highly recommended to prepare fresh solutions before use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Tightly cap the vials to prevent solvent evaporation and moisture absorption.

Q4: What materials should be avoided when working with this compound?

A: Avoid contact with strong oxidizing agents and strong acids.[1] Hazardous reactions are not expected under normal laboratory conditions, but these incompatibilities should be noted to prevent unintended reactions or degradation of the material.[1]

Troubleshooting Guide

This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Visual Aid: Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_compound Visual Inspection of Solid Color Change? Clumpy/Sticky? start->check_compound Is solid reagent the issue? check_solution Stock Solution Check Age of Solution? Storage Conditions? start->check_solution Is the solution the issue? solubility_issue Solubility Problem Difficulty Dissolving? start->solubility_issue Having dissolution issues? degradation Probable Degradation/Moisture Contamination check_compound:f1->degradation check_compound:f2->degradation solution_degraded Probable Solution Degradation check_solution:f1->solution_degraded > 1 week old check_solution:f2->solution_degraded Stored at RT / Multiple thaws solvent_mismatch Solvent Polarity Mismatch solubility_issue:f1->solvent_mismatch action_discard Action: Discard and use a fresh bottle of reagent for critical experiments. degradation->action_discard action_fresh_solution Action: Prepare a fresh stock solution immediately before use. Aliquot for future use. solution_degraded->action_fresh_solution action_change_solvent Action: Use a more appropriate solvent (e.g., DCM, THF, DMSO). For aqueous media, consider forming a salt with a base. solvent_mismatch->action_change_solvent

Caption: Troubleshooting logic for common experimental issues.

Common Problems & Solutions
Problem Potential Cause Recommended Solution
Solid compound appears discolored (yellowish) or clumpy. This indicates potential oxidation or moisture absorption. The methoxy groups on the phenyl ring can be susceptible to long-term oxidative degradation, while the carboxylic acid is hygroscopic.For highly sensitive applications (e.g., drug development, quantitative assays), it is strongly recommended to use a new, unopened batch of the compound to ensure purity and reproducibility.
Inconsistent or lower-than-expected activity in biological assays. The compound may have degraded in the stock solution. This is common with solutions stored for extended periods at room temperature or subjected to multiple freeze-thaw cycles.Always prepare fresh stock solutions from solid material for each experiment. If storing solutions, aliquot into single-use vials and keep at -20°C or below.
Difficulty dissolving the compound. The compound has mixed polarity due to the polar carboxylic acid and non-polar benzenebutanoic acid backbone. It may have poor solubility in very non-polar (e.g., hexanes) or very polar (e.g., water) solvents.For organic reactions, use moderately polar aprotic solvents like DCM, THF, or Ethyl Acetate. For aqueous buffers, the solubility can be dramatically increased by adding a stoichiometric amount of a base (e.g., NaOH, NaHCO₃) to deprotonate the carboxylic acid (pKa ≈ 4.74) and form the more soluble carboxylate salt.[4]
Unexpected side products in a chemical reaction. The carboxylic acid functional group may be interfering with the desired reaction, or the starting material may be impure.Ensure the compound is pure before starting. Protect the carboxylic acid group if it is not the intended reactive site. Standard protection strategies include conversion to a methyl or t-butyl ester, which can be removed after the reaction.

Technical Data & Safety Summary

Physicochemical Properties
PropertyValueSource
CAS Number 13575-74-1[5]
Molecular Formula C₁₂H₁₆O₄[6]
Molecular Weight 224.25 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 62-63 °C[5][7]
Boiling Point 210 °C at 6 mmHg[5]
Predicted pKa 4.74 ± 0.10[4]
Safety Information
  • GHS Hazard Statements: Causes serious eye irritation (H319).[4][6] May cause skin and respiratory irritation.[6]

  • Signal Word: Warning.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5][8] Handle in a well-ventilated area or a chemical fume hood.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[1]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[1]

    • Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Example Experimental Protocol: Amide Coupling

This protocol details a standard laboratory procedure for the synthesis of an amide from this compound, a common step in drug discovery and medicinal chemistry workflows.

Workflow Diagram: Amide Synthesis

AmideSynthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid This compound Mix Combine Acid, Coupling Agents in DCM Stir 15 min @ 0°C Acid->Mix Solvent Anhydrous DCM Solvent->Mix Coupling EDC & HOBt Coupling->Mix Amine Primary/Secondary Amine AddAmine Add Amine Warm to RT, Stir 12-24h Amine->AddAmine Mix->AddAmine Wash Wash with: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine AddAmine->Wash Dry Dry over Na₂SO₄ Filter & Concentrate Wash->Dry Purify Purify via Flash Chromatography Dry->Purify Product Final Amide Product Purify->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology

Objective: To synthesize N-benzyl-4-(3,4-dimethoxyphenyl)butanamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Activiation: Cool the solution to 0°C using an ice bath. Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution. Continue stirring at 0°C for 15-20 minutes to form the active ester intermediate.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide product.

References

Resolving poor solubility of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 4-(3,4-Dimethoxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of butanoic acid with a molecular formula of C12H16O4 and a molecular weight of approximately 224.25 g/mol .[1][2] Its structure, containing a non-polar aromatic ring and a hydrocarbon chain, contributes to its hydrophobic nature, leading to poor solubility in aqueous solutions.[3] This can pose a significant challenge in experimental settings, particularly for in vitro and in vivo studies that require the compound to be in a dissolved state for biological activity and accurate dosing.[4][5]

Q2: What are the known physical and chemical properties of this compound?

A2: The compound is a solid, appearing as a pale brown to light yellow powder.[6] It has a melting point in the range of 60-63°C.[6][7] It is reported to be slightly soluble in chloroform and methanol.[6] Due to the presence of a carboxylic acid group, its solubility is expected to be pH-dependent.[8][9]

Q3: What are the primary safety concerns when handling this compound?

A3: Safety data indicates that this compound can cause skin and serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Troubleshooting Guide for Poor Solubility

Issue: I am unable to dissolve this compound in my desired solvent.

This guide provides a systematic approach to resolving common solubility challenges.

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a step-by-step process for addressing solubility issues with this compound.

G start Start: Undissolved Compound organic_solvent Attempt to Dissolve in a Polar Organic Solvent (e.g., DMSO, Ethanol) start->organic_solvent is_dissolved1 Is the compound fully dissolved? organic_solvent->is_dissolved1 ph_adjustment Adjust pH (for aqueous solutions) Increase pH > pKa (~4.74) is_dissolved1->ph_adjustment No success Success: Compound Dissolved Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is the compound fully dissolved? ph_adjustment->is_dissolved2 co_solvent Use a Co-solvent System (e.g., Water with DMSO/Ethanol) is_dissolved2->co_solvent No is_dissolved2->success Yes is_dissolved3 Is the compound fully dissolved? co_solvent->is_dissolved3 surfactant Add a Surfactant (e.g., Tween 80, SLS) is_dissolved3->surfactant No is_dissolved3->success Yes is_dissolved4 Is the compound fully dissolved? surfactant->is_dissolved4 other_methods Consider Advanced Methods: - Sonication - Gentle Warming - Particle Size Reduction is_dissolved4->other_methods No is_dissolved4->success Yes other_methods->success fail Consult Further Resources or Consider Derivatization other_methods->fail

A step-by-step guide to troubleshooting solubility issues.
Step-by-Step Solutions

  • Choice of Solvent : Start with a polar organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions of hydrophobic compounds for biological assays.[10]

  • pH Adjustment : Since this compound is a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent.[8][9] Increasing the pH of the aqueous solvent to a value above its predicted pKa of approximately 4.74 will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[8] A weak base such as sodium bicarbonate or sodium hydroxide can be used for this purpose.

  • Use of Co-solvents : If the compound does not dissolve in a purely aqueous system, even with pH adjustment, a co-solvent system can be employed.[4] This involves adding a water-miscible organic solvent like DMSO or ethanol to the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%, and ideally ≤ 0.1% in cell-based assays) to avoid solvent-induced toxicity.[10]

  • Incorporation of Surfactants : Surfactants can be used to increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic molecule.[11][12] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological applications.

  • Physical Methods of Solubilization :

    • Sonication : Using an ultrasonic bath can help to break down solid aggregates and increase the rate of dissolution.

    • Gentle Warming : For some compounds, solubility increases with temperature. Gently warming the solution (e.g., to 37°C) may aid in dissolution. However, be cautious of potential compound degradation at elevated temperatures.[8]

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific quantitative solubility data for this compound in various common solvents. The table below provides qualitative solubility information and serves as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Method of Analysis
Water25Data not availableIsothermal Shake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data not availableIsothermal Shake-Flask
Methanol25Slightly Soluble[6]Isothermal Shake-Flask
Chloroform25Slightly Soluble[6]Isothermal Shake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableIsothermal Shake-Flask
Ethanol25Data not availableIsothermal Shake-Flask

Note: The isothermal shake-flask method is a reliable technique for determining equilibrium solubility. A detailed protocol is provided in the following section.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given solvent.[13][14]

Materials:

  • This compound powder

  • Selected solvent (e.g., water, PBS, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered, saturated solution with the solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectroscopy method against a standard curve of known concentrations.

  • Calculate the solubility in mg/mL or other desired units.

Protocol 2: Preparation of a Stock Solution for In Vitro Assays

This protocol describes a three-step method for preparing a stock solution of a hydrophobic compound for use in aqueous cell culture media.[15]

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Sterile fetal bovine serum (FBS)

  • Sterile cell culture medium

  • Water bath or heating block

Procedure:

  • Step 1: Prepare a Concentrated Stock in DMSO : Prepare a 10 mM stock solution of the compound in pure DMSO at room temperature. Ensure the compound is fully dissolved.

  • Step 2: Dilute in Serum : Pre-warm the FBS to approximately 50°C in a water bath. Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. Maintain the solution's warmth (around 40°C) to prevent precipitation.

  • Step 3: Final Dilution in Cell Culture Medium : Perform the final dilution of the serum-containing solution into pre-warmed cell culture medium to achieve the desired final working concentration. The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.1%).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening the bioactivity of this compound in an in vitro cell-based assay, from compound preparation to data analysis.

G start Start: Compound Powder prepare_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock serial_dilution Perform Serial Dilutions in Cell Culture Medium prepare_stock->serial_dilution compound_treatment Treat Cells with Compound Dilutions and Controls (Vehicle, Positive) serial_dilution->compound_treatment cell_seeding Seed Cells in Microplate and Allow to Adhere cell_seeding->compound_treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) compound_treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Reporter Gene, Cytokine ELISA) incubation->assay data_acquisition Acquire Data (e.g., Absorbance, Fluorescence, Luminescence) assay->data_acquisition data_analysis Analyze Data (e.g., Calculate IC50, EC50) data_acquisition->data_analysis end End: Experimental Results data_analysis->end

A typical workflow for in vitro screening of a test compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-(3,4-Dimethoxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and scalable method involves a two-step process:

  • Friedel-Crafts Acylation: Reaction of veratrole (1,2-dimethoxybenzene) with succinic anhydride in the presence of a Lewis acid catalyst to form 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.

  • Reduction: Reduction of the keto group of the intermediate to a methylene group to yield the final product. Common reduction methods include the Clemmensen reduction, Wolff-Kishner reduction, or catalytic hydrogenation.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Key safety considerations include:

  • Friedel-Crafts Acylation: This reaction is often exothermic and involves corrosive and moisture-sensitive Lewis acids like aluminum chloride (AlCl₃). Ensure adequate cooling, moisture-free conditions, and proper personal protective equipment (PPE). The reaction should be carried out in a well-ventilated fume hood.

  • Clemmensen Reduction: This reduction uses a zinc-mercury amalgam and concentrated hydrochloric acid, which is highly corrosive and toxic. Handle the amalgam with extreme care to avoid mercury exposure. The reaction also produces flammable hydrogen gas.

  • Catalytic Hydrogenation: This method involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Palladium on carbon). Use appropriate high-pressure equipment and handle the catalyst carefully.

  • Solvents: Many of the solvents used, such as nitrobenzene or ethylene glycol dimethyl ether, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the acylation and reduction steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation of Veratrole with Succinic Anhydride
Problem Potential Cause Recommended Solution
Low or no conversion of starting materials 1. Inactive Lewis Acid Catalyst (e.g., AlCl₃): The catalyst may have been exposed to moisture. 2. Insufficient Catalyst: The product, a ketone, can form a complex with the Lewis acid, rendering it inactive. 3. Low Reaction Temperature: The activation energy for the reaction may not have been reached.1. Use a fresh, unopened container of the Lewis acid or sublime/purify the existing stock. Ensure all glassware and solvents are thoroughly dried. 2. For acylation reactions, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required. 3. Gradually and carefully increase the reaction temperature while monitoring for any uncontrolled exotherm.
Formation of multiple products (isomers) Isomerization of the product: While less common in acylation than alkylation, some isomerization might occur under harsh conditions.Ensure the reaction temperature is controlled. A lower temperature might favor the desired para-substituted product.
Difficult work-up and product isolation Emulsion formation: During the quenching of the reaction with water/acid, emulsions can form, making phase separation difficult. Product precipitation: The product may precipitate out with the quenched catalyst.Add the reaction mixture slowly to ice-water with vigorous stirring. The use of a co-solvent during extraction might help break emulsions. Ensure the pH of the aqueous layer is sufficiently acidic to break up the aluminum salts.
Part 2: Reduction of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid
Problem Potential Cause Recommended Solution
Incomplete reduction (starting material remains) 1. Clemmensen Reduction: Insufficiently activated zinc amalgam or insufficient acid concentration. 2. Catalytic Hydrogenation: Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning.1. Ensure the zinc amalgam is freshly prepared and active. Use concentrated HCl and maintain a sufficient reaction time. 2. Use a fresh catalyst or increase the catalyst loading. Ensure the system is properly sealed and pressurized. Check for potential catalyst poisons in the substrate or solvent.
Formation of by-products 1. Clemmensen Reduction: Dimerization or polymerization of the starting material or product under the strongly acidic conditions. 2. Catalytic Hydrogenation: Hydrogenolysis of the methoxy groups at higher temperatures and pressures.1. Maintain a consistent and not excessively high temperature. Consider alternative, milder reduction methods if by-products are significant. 2. Optimize the reaction conditions (temperature, pressure, and catalyst type) to favor the reduction of the ketone over the ether cleavage.
Difficult product purification Contamination with residual metals: From the Clemmensen reduction (zinc/mercury). Contamination with catalyst: From catalytic hydrogenation.Thoroughly wash the organic extracts to remove acid and metal salts. Filtration through a pad of celite can help remove finely divided catalyst particles. Recrystallization or column chromatography may be necessary to achieve high purity.

Quantitative Data Summary

Parameter Friedel-Crafts Acylation (Method A) [1]Friedel-Crafts Acylation (Method B) [1]Catalytic Hydrogenation [2]
Starting Material Veratrole and Succinic AnhydrideVeratrole and Succinic Anhydride4-(4-methoxyphenyl)-4-oxobutyric acid
Catalyst/Reagent NitrobenzeneEthylene glycol dimethyl ether10% Palladium on Carbon
Solvent Propionic acid-Toluene, Acetic Acid
Temperature 60 °CRoom Temperature70 °C
Reaction Time 30 minutes20 hoursOvernight
Yield Not specifiedNot specified~90% (for a similar substrate)

Experimental Protocols

Protocol 1: Synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add veratrole (1.0 eq) and succinic anhydride (1.05 eq).

  • Solvent Addition: Add a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.2 eq) in portions, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • Preparation: To a high-pressure hydrogenation vessel, add 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid (1.0 eq) and a suitable solvent mixture such as toluene and acetic acid.[2]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% w/w) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to 50-70 °C with vigorous stirring.[2] Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 8-24 hours.

  • Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway Veratrole Veratrole KetoAcid 4-(3,4-Dimethoxyphenyl) -4-oxobutanoic acid Veratrole->KetoAcid AlCl₃ Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid FinalProduct 4-(3,4-Dimethoxyphenyl) butanoic acid KetoAcid->FinalProduct Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Check Catalyst Activity (Fresh, Anhydrous) Start->CheckCatalyst CheckStoichiometry Verify Catalyst Stoichiometry (Sufficient Amount) CheckCatalyst->CheckStoichiometry Catalyst OK Failure Issue Persists CheckCatalyst->Failure Catalyst Inactive CheckTemp Optimize Reaction Temperature CheckStoichiometry->CheckTemp Stoichiometry OK CheckStoichiometry->Failure Insufficient Catalyst CheckPurity Assess Reagent Purity CheckTemp->CheckPurity Temperature Optimized CheckTemp->Failure Suboptimal Temperature Success Yield Improved CheckPurity->Success Reagents Pure CheckPurity->Failure Impure Reagents

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

References

Interpreting complex NMR spectra of 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(3,4-Dimethoxyphenyl)butanoic acid

Introduction: Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in interpreting the nuclear magnetic resonance (NMR) spectra of this molecule. Due to the combination of a substituted aromatic ring and a flexible aliphatic chain, its NMR spectra can present several layers of complexity. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, from basic peak assignment to advanced structural elucidation, ensuring the integrity and accuracy of your experimental results.

Visualizing the Challenge: Molecular Structure and Atom Numbering

Before delving into spectral interpretation, it is crucial to have a clear structural reference. The diagram below illustrates the standard numbering scheme for this compound, which will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Foundational Spectra Interpretation

Question: What should the ideal ¹H and ¹³C NMR spectra of this compound look like?

Answer: As a Senior Application Scientist, my first step is always to establish a baseline. An ideal spectrum, free of artifacts, should contain distinct signals corresponding to each unique chemical environment in the molecule. The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei.[1]

Below is a table summarizing the predicted chemical shifts (δ) in a standard solvent like CDCl₃. Note that actual values can shift slightly based on concentration and solvent.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Label(s) Signal Type ¹H Chemical Shift (ppm) Integration Multiplicity ¹³C Chemical Shift (ppm)
H-2', H-5', H-6'Aromatic~6.7 - 6.83HComplex Multiplets~111-121
C-1', C-2', C-5', C-6'Aromatic---~111-133
C-3', C-4'Aromatic (O-Substituted)---~147-149
H-α (C7)Aliphatic (Benzylic)~2.602HTriplet~35
H-β (C8)Aliphatic~1.902HQuintet/Multiplet~27
H-γ (C9)Aliphatic~2.352HTriplet~31
C-1 (C10)Carboxylic Acid---~179-180
OH (C10)Carboxylic Acid~10 - 12 (variable)1HBroad Singlet-
OCH₃ (C3', C4')Methoxy~3.856HSinglet~56

Causality Explained:

  • Aromatic Protons (H-2', H-5', H-6'): These protons are in the 6.5-8.0 ppm range, characteristic of aromatic systems.[4] Their specific shifts and complex splitting patterns are dictated by the electron-donating effects of the two methoxy groups.

  • Aliphatic Protons (H-α, H-β, H-γ): The H-α protons are "benzylic" (next to the ring) and appear around 2.6 ppm.[4] The H-γ protons are adjacent to the electron-withdrawing carboxylic acid group and are shifted slightly downfield compared to the H-β protons.[5]

  • Carboxylic Acid Proton (OH): This proton is highly deshielded and often appears as a broad signal far downfield (10-12 ppm) due to hydrogen bonding and its acidic nature.[5]

  • Carbonyl Carbon (C-1): The C=O carbon of the carboxylic acid is significantly deshielded, appearing around 179-180 ppm.[5]

Question: The aromatic region of my ¹H NMR spectrum is a complex mess, not three clean signals. How can I assign these protons?

Answer: This is an excellent and very common observation. The three aromatic protons (H-2', H-5', H-6') form a coupled spin system. Because the electronic environments are similar, their signals overlap and split each other, resulting in a pattern that is more complex than simple doublets or triplets.

Troubleshooting Protocol:

  • Field Strength: The first and most direct solution is to acquire the spectrum on a higher-field NMR spectrometer (e.g., 500 MHz or greater). Higher field strength increases the chemical shift dispersion (in Hz), which can simplify complex multiplets and reduce overlap.

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆.[6] Aromatic solvents like benzene-d₆ can induce significant shifts in the solute's protons due to anisotropic effects, often resolving overlapping signals.

  • 2D COSY Experiment: The definitive method for confirming assignments is a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This 2D technique shows correlations between protons that are coupled to each other.[7] You will see a cross-peak connecting H-5' and H-6', confirming their ortho-relationship (3-bond coupling). H-2' will show a weaker cross-peak to H-6' (meta, 4-bond coupling).

Category 2: Issues with the Aliphatic Chain

Question: My aliphatic signals for H-α, H-β, and H-γ are overlapping. How can I confidently assign them?

Answer: Signal overlap in the aliphatic region (1.9-2.7 ppm) is a frequent challenge with this molecule due to the similar electronic environments of the methylene groups.

Troubleshooting Protocol:

  • Initial Hypothesis (The n+1 Rule):

    • H-α (~2.60 ppm): Adjacent to one CH₂ group (H-β). Should be a triplet.

    • H-β (~1.90 ppm): Adjacent to two CH₂ groups (H-α and H-γ). Should be a multiplet, likely a quintet or triplet of triplets.

    • H-γ (~2.35 ppm): Adjacent to one CH₂ group (H-β). Should be a triplet. This provides a starting point, but overlap can obscure these patterns.

  • Definitive Assignment with 2D NMR:

    • ¹H-¹H COSY: This is the most powerful tool here. It will show a clear correlation pathway: the benzylic H-α protons will show a cross-peak to the H-β protons, and the H-β protons will, in turn, show a cross-peak to the H-γ protons. This creates an unambiguous map of the aliphatic chain's connectivity.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[8] By running an HSQC, you can simultaneously assign both the ¹H and ¹³C signals for each methylene group, confirming that the proton at ~2.60 ppm is attached to the carbon at ~35 ppm (C-α), and so on.

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Workflow start Obtain ¹H NMR Spectrum check_overlap Are Aliphatic Signals Resolved? start->check_overlap assign_1d Assign based on δ and Multiplicity check_overlap->assign_1d Yes run_cosy Run ¹H-¹H COSY check_overlap->run_cosy No (Overlap) final_assign Unambiguous Assignment cosy_connect Trace Hα-Hβ-Hγ Connectivity run_cosy->cosy_connect run_hsqc Run ¹H-¹³C HSQC cosy_connect->run_hsqc hsqc_assign Correlate ¹H and ¹³C Signals run_hsqc->hsqc_assign hsqc_assign->final_assign

Caption: Workflow for resolving overlapping aliphatic signals.

Category 3: General Experimental & Purity Issues

Question: I can't find my carboxylic acid proton. Is my sample degrading?

Answer: It is highly unlikely that the absence of this signal indicates degradation. The carboxylic acid proton is labile (acidic) and its appearance is highly dependent on experimental conditions.

Troubleshooting Protocol:

  • Check the Full Spectral Width: The signal is often very broad and can be located anywhere from 10-12 ppm, sometimes even further downfield. Ensure you have plotted the full spectral range.

  • Concentration and Solvent: In very dilute samples or in protic solvents (like methanol-d₄), this proton can exchange with solvent molecules, causing it to broaden significantly or even disappear into the baseline.

  • The D₂O Shake (Self-Validating Protocol): This is the definitive test for any exchangeable proton (OH, NH).[6]

    • Step 1: Acquire your standard ¹H NMR spectrum.

    • Step 2: Add one drop of deuterium oxide (D₂O) to your NMR tube.

    • Step 3: Cap the tube and shake it vigorously for 30 seconds to facilitate proton-deuterium exchange.

    • Step 4: Re-acquire the ¹H NMR spectrum.

    • Result: The carboxylic acid proton signal will disappear because the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR. This confirms the signal's identity.

Question: All of my peaks look broad and poorly resolved. What is the cause?

Answer: Broad peaks are a common issue that can stem from several factors related to either the sample preparation or the instrument itself.[9]

Troubleshooting Checklist:

  • Poor Shimming: This is the most frequent cause. The magnetic field is not homogeneous across the sample. Re-shim the instrument, or if using an automated system, run the shimming routine again.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing peak broadening.[6] Dilute your sample and re-acquire the spectrum. Conversely, a very dilute sample will have a low signal-to-noise ratio, which can be mistaken for broadening.

  • Insoluble Material: The presence of suspended particles will severely degrade spectral quality.[9] Filter your sample through a small plug of glass wool directly into the NMR tube.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. If you suspect contamination from a reagent or catalyst, try purifying the sample again.

References

Technical Support Center: Purification of 4-(3,4-Dimethoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(3,4-Dimethoxyphenyl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities often originate from the synthetic route used. If prepared via a Friedel-Crafts acylation followed by a reduction, you may encounter:

  • Unreacted starting materials: Such as 1,2-dimethoxybenzene and succinic anhydride.

  • Intermediates: The keto acid, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, may be present if the reduction step is incomplete.

  • Side-products: From polymerization or side reactions during the Friedel-Crafts acylation.

  • Reagents: Residual catalysts (e.g., AlCl₃) or reducing agents.

Q2: My purified this compound has a persistent color. What is the likely cause and how can I remove it?

A2: A persistent yellow or brown hue can be due to trace amounts of colored impurities or degradation products. To address this, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that using too much charcoal can lead to a significant loss of your desired product.

Q3: I am losing a significant amount of product during recrystallization. What can I do to improve the yield?

A3: High product loss during recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: What are the best analytical techniques to assess the purity of this compound?

A4: The purity of this compound can be effectively assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. High concentration of impurities.Use a lower-boiling point solvent. Use a solvent system (a mixture of a good solvent and a poor solvent). Purify further by another method (e.g., column chromatography) before recrystallization.
No crystal formation upon cooling The solution is not supersaturated.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the solvent volume by evaporation and cool again.
Poor recovery of the product Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Choose a solvent with lower solubility for the compound at cold temperatures.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate mobile phase polarity.Adjust the solvent system. For this polar compound, a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. Adding a small amount of acetic acid to the mobile phase can improve the peak shape of carboxylic acids.
Compound streaks on the column The compound is interacting too strongly with the stationary phase (silica gel).Add a small percentage (0.5-1%) of a polar modifier like acetic acid to the eluent.
Compound elutes too quickly or not at all The mobile phase is too polar or not polar enough.If the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it doesn't elute, increase the polarity (e.g., increase the proportion of ethyl acetate).
Liquid-Liquid Extraction Issues
Problem Possible Cause Solution
Formation of an emulsion Vigorous shaking of the separatory funnel. High concentration of solutes.Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor separation of layers The densities of the two phases are too similar.Add a solvent to one of the phases to alter its density. For example, adding more of the organic solvent or a dense, immiscible solvent like dichloromethane.
Low recovery of the acid from the aqueous layer Incomplete protonation of the carboxylate salt.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) by adding a strong acid like HCl before re-extracting with an organic solvent.[1][2]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the purification of this compound. Note: These values are examples and may vary depending on the specific experimental conditions.

Purification Method Parameter Value Purity Achieved (Illustrative)
Recrystallization Solvent SystemToluene:Ethanol (95:5 v/v)>98%
Solvent Volume~10 mL per gram of crude product
Recovery75-85%
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)>99%
Mobile PhaseHexane:Ethyl Acetate (70:30 v/v) + 0.5% Acetic Acid
Loading Capacity1g crude product per 50g silica gel
Liquid-Liquid Extraction Aqueous Phase (for extraction)1 M NaOHRemoves neutral and basic impurities
Organic Phase (for extraction)Diethyl ether
Aqueous Phase (for recovery)3 M HCl (to pH 1-2)

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., Toluene:Ethanol 95:5) while stirring and heating until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 90:10). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of a basic aqueous solution (e.g., 1 M NaOH). Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer (containing the sodium salt of the carboxylic acid) into a clean flask. Repeat this step to ensure complete extraction.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to a pH of 1-2 with a strong acid (e.g., 3 M HCl). The purified carboxylic acid should precipitate out.

  • Recovery: If the product precipitates as a solid, it can be collected by filtration. If it separates as an oil, extract it with a fresh portion of organic solvent.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_extraction Liquid-Liquid Extraction Workflow recryst1 Dissolve in Hot Solvent recryst2 Cool to Crystallize recryst1->recryst2 recryst3 Filter Crystals recryst2->recryst3 recryst4 Wash and Dry recryst3->recryst4 end Pure Product recryst4->end chrom1 Prepare Column chrom2 Load Sample chrom1->chrom2 chrom3 Elute with Mobile Phase chrom2->chrom3 chrom4 Collect & Analyze Fractions chrom3->chrom4 chrom4->end ext1 Dissolve in Organic Solvent ext2 Extract with Base ext1->ext2 ext3 Acidify Aqueous Layer ext2->ext3 ext4 Isolate Pure Acid ext3->ext4 ext4->end start Crude Product start->recryst1 Method 1 start->chrom1 Method 2 start->ext1 Method 3

Caption: Purification workflows for this compound.

troubleshooting_logic start Problem Encountered During Purification recryst_issue Recrystallization Issue Oiling Out No Crystals Low Recovery start->recryst_issue Recrystallization chrom_issue Chromatography Issue Poor Separation Streaking Wrong Elution start->chrom_issue Chromatography ext_issue Extraction Issue Emulsion Poor Layer Separation Low Recovery start->ext_issue Extraction recryst_sol Solutions Change Solvent Induce Nucleation Minimize Solvent recryst_issue:f0->recryst_sol recryst_issue:f1->recryst_sol recryst_issue:f2->recryst_sol chrom_sol Solutions Adjust Mobile Phase Add Modifier Change Polarity chrom_issue:f0->chrom_sol chrom_issue:f1->chrom_sol chrom_issue:f2->chrom_sol ext_sol Solutions Gentle Mixing/Brine Alter Density Adjust pH ext_issue:f0->ext_sol ext_issue:f1->ext_sol ext_issue:f2->ext_sol

Caption: Troubleshooting logic for purification challenges.

References

Validation & Comparative

A Comparative Guide to 4-(3,4-Dimethoxyphenyl)butanoic Acid and Other Phenylbutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-(3,4-Dimethoxyphenyl)butanoic acid and other notable phenylbutyric acid derivatives, focusing on their performance as histone deacetylase (HDAC) inhibitors and their potential therapeutic applications. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes associated signaling pathways and workflows.

Introduction to Phenylbutyric Acid Derivatives

Phenylbutyric acid and its derivatives are a class of compounds recognized for their therapeutic potential, primarily acting as histone deacetylase (HDAC) inhibitors and chemical chaperones.[1] By inhibiting HDACs, these molecules can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Their chaperone activity helps in the proper folding of proteins, offering promise in neurodegenerative diseases characterized by protein misfolding and aggregation.[1] This guide focuses on a comparative analysis of this compound against its parent compound, 4-Phenylbutyric acid (4-PBA), and other well-known HDAC inhibitors like Valproic acid and Sodium Butyrate.

Comparative Performance Data

The following tables summarize the in vitro efficacy of 4-Phenylbutyric acid, Valproic acid, and Sodium Butyrate as both HDAC inhibitors and anticancer agents. Data for this compound is currently limited in publicly available literature.

Table 1: Comparative HDAC Inhibition

CompoundTarget HDACsIC50Source(s)
4-Phenylbutyric acid (4-PBA)Class I and II HDACs~1.21 - 1.92 mM (in glioblastoma cell lines)[3]
Valproic acidPreferentially Class I HDACs (especially HDAC1)~0.4 mM (for HDAC1)[4]
Sodium ButyrateClass I and IIa HDACs (no inhibition of HDAC6 and 10)~0.3 - 0.8 mM[5][6]

Table 2: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineIC50Source(s)
4-Phenylbutyric acid (4-PBA)LN-229 (Glioblastoma)~5.45 mM[3]
A375 (Melanoma)~8.94 mM[7]
A549 (Lung Cancer)~9.75 mM[7]
MCF7 (Breast Cancer)~10.68 mM[7]
MDA-MB-231 (Breast Cancer)~11.66 mM[7]
Valproic acidHeLa (Cervical Cancer)14.51 mM (72h)[8]
A549 (Lung Cancer)4.5 mM (72h)[9]
KPC3 (Pancreatic Cancer)1098 µM[4]
TE9, TE10, TE11, TE14 (Esophageal Squamous Cell Carcinoma)1.02 - 2.15 mM[10]
Sodium ButyrateMDA-MB-231 (Breast Cancer)7.08 mM[11]
HCT116 (Colon Cancer)0.86 mM (72h)[12]
HT-29 (Colon Cancer)2.15 mM (72h)[12]
Caco-2 (Colon Cancer)2.15 mM (72h)[12]

Neuroprotective Effects

4-Phenylbutyric acid (4-PBA) has demonstrated neuroprotective effects in various models of neurological disorders. It functions as a chemical chaperone to reduce endoplasmic reticulum (ER) stress, a condition implicated in neurodegenerative diseases.[1][13] Studies have shown that 4-PBA can ameliorate cognitive impairment after focal cerebral ischemia by reducing neurological motor deficits and improving learning and memory.[14] Chronic treatment with 4-PBA at doses of 100 and 300 mg/kg has been shown to be effective in rat models of ischemic stroke.[14] While the neuroprotective potential of this compound is an active area of research, specific comparative data is not yet available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of phenylbutyric acid derivatives.

Synthesis of this compound

A general method for the synthesis of analogous compounds involves the reaction of a substituted phenol with an appropriate bromo-ester followed by hydrolysis. A specific protocol for 4-(3-methoxyphenoxy)butyric acid is described, which can be adapted.[15]

Materials:

  • 3,4-Dimethoxyphenol

  • Ethyl 4-bromobutyrate

  • Cesium carbonate (Cs₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Sodium hydroxide (NaOH)

Procedure:

  • To a solution of 3,4-dimethoxyphenol in acetone, add cesium carbonate and stir for 5 minutes at room temperature.

  • Add ethyl 4-bromobutyrate and heat the reaction mixture under reflux for 28 hours.

  • After cooling, pour the mixture into an ice/water/HCl solution and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 4-(3,4-dimethoxyphenyl)butanoate.

  • Dissolve the crude ester in a mixture of acetone and water, then add 1 M NaOH and stir at room temperature for 1 hour.

  • Pour the reaction mixture into a water/HCl solution to precipitate the product.

  • Purify the crude product by column chromatography to obtain this compound.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.

Materials:

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution

  • Test compounds (dissolved in DMSO)

  • HeLa nuclear extract (as a source of HDACs)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • In a 96-well plate, add the diluted test compounds, HeLa nuclear extract, and HDAC assay buffer.

  • Initiate the reaction by adding the HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate for an additional 10-15 minutes at room temperature.

  • Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.

Materials:

  • Cells treated with test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of acetylated histones to total histones or a loading control like GAPDH.

Visualizations

The following diagrams illustrate key pathways and workflows related to the action of phenylbutyric acid derivatives.

HDAC_Inhibition_Pathway PBA Phenylbutyric Acid Derivatives HDAC HDACs (Histone Deacetylases) PBA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Gene Expression (e.g., p21, Bax) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Signaling pathway of HDAC inhibition by phenylbutyric acid derivatives.

Western_Blot_Workflow CellTreatment 1. Cell Treatment with Phenylbutyric Acid Derivative ProteinExtraction 2. Protein Extraction (Lysis) CellTreatment->ProteinExtraction SDSPAGE 3. SDS-PAGE ProteinExtraction->SDSPAGE Transfer 4. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (e.g., anti-acetyl-H3) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of histone acetylation.

Chemical_Chaperone_Mechanism MisfoldedProtein Misfolded Protein Aggregation ERStress Endoplasmic Reticulum (ER) Stress MisfoldedProtein->ERStress Apoptosis Neuronal Apoptosis ERStress->Apoptosis PBA Phenylbutyric Acid Derivatives PBA->MisfoldedProtein Inhibition of Aggregation ProperFolding Proper Protein Folding PBA->ProperFolding Promotion of Folding ReducedERStress Reduced ER Stress ProperFolding->ReducedERStress Neuroprotection Neuroprotection ReducedERStress->Neuroprotection

Caption: Mechanism of action of phenylbutyric acid derivatives as chemical chaperones.

References

A Comparative Analysis of the Biological Activity of 4-(3,4-Dimethoxyphenyl)butanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-(3,4-Dimethoxyphenyl)butanoic acid and its structurally related analogs. The primary focus is on their anti-inflammatory and phosphodiesterase 4 (PDE4) inhibitory activities, key areas of interest for therapeutic development. The information presented is collated from various experimental studies to facilitate a comprehensive understanding of their structure-activity relationships.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro biological activity of this compound and its analogs. The data highlights the impact of structural modifications on their inhibitory potency against key inflammatory mediators and enzymes.

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) EPP-induced rat ear edemaIn vivo (rat)21 nmol/ear[1]
AA-induced rat ear edemaIn vivo (rat)60 nmol/ear[1]
TPA-induced rat ear edemaIn vivo (rat)660 pmol/ear[1]
Collagen-induced platelet aggregationIn vitro0.35 mM[1]
ADP-induced platelet aggregationIn vitro4.85 mM[1]
AA-induced platelet aggregationIn vitro0.94 mM[1]
PAF-induced platelet aggregationIn vitro1.14 mM[1]
3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) Nitric Oxide (NO) ProductionLPS-stimulated BV2Significant suppression (qualitative)[2]
Prostaglandin E2 (PGE2) ProductionLPS-stimulated BV2Significant suppression (qualitative)[2]
TNF-α Expression & SecretionLPS-stimulated BV2Significant suppression (qualitative)[2]
IL-1β Expression & SecretionLPS-stimulated BV2Significant suppression (qualitative)[2]
Dialkyloxyphenyl Hybrid (11e) (3,4-dimethoxyphenyl derivative) PDE4B InhibitionIn vitro2.82 nM[3]
TNF-α InhibitionIn vitro7.20 nM[3]
LASSBio-448 (benzodioxole derivative) PDE4A InhibitionIn vitro0.7 µM[4]
PDE4B InhibitionIn vitro1.4 µM[4]
PDE4C InhibitionIn vitro1.1 µM[4]
PDE4D InhibitionIn vitro4.7 µM[4]
Canthin-16-one-14-butyric acid NO ProductionLPS-induced RAW 264.720.51 - 66.96 µM[5]
IL-6 ProductionLPS-induced RAW 264.720.51 - 66.96 µM[5]
TNF-α ProductionLPS-induced RAW 264.720.51 - 66.96 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-Inflammatory Assays in Macrophage Cell Lines (RAW 264.7 or BV2)

1. Cell Culture and Treatment:

  • Murine macrophage cell lines (RAW 264.7 or BV2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

  • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.[6]

3. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2) Measurement:

  • Cell culture supernatants are collected after 24 hours of LPS stimulation.

  • The concentrations of TNF-α, IL-6, IL-1β, and PGE2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

4. Western Blot Analysis for NF-κB Signaling Pathway Proteins:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, and other relevant signaling proteins (e.g., MAPKs).

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Phosphodiesterase 4 (PDE4) Inhibition Assay

1. Enzyme and Substrate Preparation:

  • Recombinant human PDE4 enzymes (subtypes A, B, C, and D) are used.

  • The substrate, cyclic adenosine monophosphate (cAMP), is prepared in an appropriate assay buffer.

2. Inhibition Assay:

  • The assay is typically performed in a 96-well plate format.

  • Test compounds at various concentrations are pre-incubated with the PDE4 enzyme.

  • The enzymatic reaction is initiated by the addition of cAMP.

  • The reaction is allowed to proceed for a specific time at 37°C and then terminated.

  • The amount of remaining cAMP or the product, AMP, is quantified. This can be done using various methods, including radioimmunoassay, fluorescence polarization, or enzyme-coupled colorimetric assays.

3. Data Analysis:

  • The percentage of inhibition is calculated for each compound concentration.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the concentration-response curve.

Visualizing the Mechanism of Action

NF-κB Signaling Pathway Inhibition

Butanoic acid and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] The following diagram illustrates the canonical NF-κB activation pathway and the potential points of inhibition by these compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive p65/p50/IκBα (Inactive NF-κB) IkBa->NFkB_inactive p_IkBa p-IκBα IkBa->p_IkBa p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_inactive->IKK NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Nuclear Translocation Inhibitor Butanoic Acid Analogs Inhibitor->IKK Inhibition Inhibitor->IkBa Prevents Degradation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Transcription Gene Induction

Caption: Inhibition of the NF-κB signaling pathway by butanoic acid analogs.

General Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram outlines a typical workflow for screening compounds for anti-inflammatory activity in a cell-based assay.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Data Collection & Analysis cluster_endpoints Endpoints Cell_Culture 1. Culture RAW 264.7 Macrophages Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Pretreatment 3. Pre-treat with Test Compounds Seeding->Pretreatment Stimulation 4. Stimulate with LPS Pretreatment->Stimulation Supernatant 5. Collect Supernatant Stimulation->Supernatant Cell_Lysis 6. Cell Lysis Stimulation->Cell_Lysis Viability Cell Viability (MTT Assay) Stimulation->Viability Griess NO Assay Supernatant->Griess ELISA Cytokine/PGE2 ELISA Supernatant->ELISA Western Western Blot Cell_Lysis->Western

Caption: A general workflow for in vitro anti-inflammatory compound screening.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(3,4-Dimethoxyphenyl)butanoic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives of 4-(3,4-dimethoxyphenyl)butanoic acid, with a focus on their potential as anti-inflammatory agents. The primary mechanism of action explored is the inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes the core signaling pathway to aid in the rational design of novel anti-inflammatory therapeutics.

Structure-Activity Relationship of 4-(3,4-Dimethoxyphenyl) Derivatives

Key structural modifications and their impact on activity are summarized below:

  • The 3,4-Dimethoxyphenyl Group: This group is crucial for activity, likely fitting into a hydrophobic pocket of the PDE4 active site. The two methoxy groups are thought to be important for optimal binding.

  • Cyclization of the Butanoic Acid Chain: Incorporation of the butanoic acid-like chain into a rigid heterocyclic system, such as a phthalazinone ring, has been shown to lead to highly potent PDE4 inhibitors. This suggests that a specific conformation of the side chain is preferred for binding.

  • Substitution on the Heterocyclic Ring: In the case of phthalazinone derivatives, N-substitution is beneficial for PDE4 inhibitory activity. This indicates an additional interaction point within the enzyme's active site.

  • Saturation of Fused Rings: In hexahydrophthalazinone and tetrahydrophthalazinone analogs, the degree of saturation in the fused ring system influences potency, with the tetrahydro analogues generally showing higher activity.[1] This highlights the importance of the overall three-dimensional shape of the molecule.

Quantitative Data on 4-(3,4-Dimethoxyphenyl) Phthalazinone Derivatives as PDE4 Inhibitors

The following table presents the PDE4 inhibitory activity of a series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-one analogues. The data is presented as pIC50 values, which is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Compound IDStructurePDE4 pIC50
1 4-(3,4-Dimethoxyphenyl)-2-methyl-2H-phthalazin-1-one6.5
2 2-Ethyl-4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-one6.8
3 4-(3,4-Dimethoxyphenyl)-2-propyl-2H-phthalazin-1-one7.0
4 cis-4-(3,4-Dimethoxyphenyl)-2-methyl-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one7.6
5 cis-2-Ethyl-4-(3,4-dimethoxyphenyl)-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one8.0
6 cis-4-(3,4-Dimethoxyphenyl)-2-propyl-4a,5,8,8a-tetrahydro-2H-phthalazin-1-one8.4
7 cis-4-(3,4-Dimethoxyphenyl)-2-methyl-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one7.4
8 cis-2-Ethyl-4-(3,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one7.8
9 cis-4-(3,4-Dimethoxyphenyl)-2-propyl-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one8.1

Data extracted from a study on novel selective PDE4 inhibitors.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives as anti-inflammatory agents.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of PDE4. A common method is the fluorescence polarization (FP) assay.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cyclic adenosine monophosphate (cAMP) substrate. In its free form, the small fluorescent cAMP tumbles rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes the cAMP to AMP, a binding agent with high affinity for the phosphate group of AMP is added. This forms a large, slowly tumbling complex, leading to high fluorescence polarization. An inhibitor of PDE4 will prevent the hydrolysis of cAMP, thus maintaining a state of low fluorescence polarization.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D isoforms)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Binding agent (e.g., a specific antibody or a metal-based reagent)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Reaction Mixture: In the microplate wells, add the test compound dilutions, the fluorescent cAMP substrate, and the assay buffer.

  • Enzyme Addition: Initiate the enzymatic reaction by adding the diluted PDE4 enzyme to each well. Include controls with no enzyme (blank) and with enzyme but no inhibitor (maximum activity).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Binding: Stop the reaction by adding the binding agent to all wells.

  • Measurement: After a short incubation to allow for binding, measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and a reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a reference drug group, and groups for different doses of the test compound.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specific time (e.g., 60 minutes) before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of PDE4, which plays a critical role in the cyclic AMP (cAMP) signaling pathway.

PDE4-Mediated Inflammatory Signaling Pathway

PDE4_Signaling_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) GPCR_AC GPCR / Adenylyl Cyclase Pro_inflammatory_Stimuli->GPCR_AC ATP ATP cAMP cAMP ATP->cAMP Activation PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Hydrolysis CREB CREB PKA->CREB Phosphorylates pCREB pCREB NFkB NF-κB PKA->NFkB Inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) pCREB->Anti_inflammatory_Genes Promotes Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Genes Promotes Derivatives 4-(3,4-Dimethoxyphenyl) butanoic acid derivatives Derivatives->PDE4 Inhibits Experimental_Workflow Start Design & Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic Acid Derivatives In_Vitro_Screening In Vitro Screening: PDE4 Inhibition Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Testing In Vivo Anti-inflammatory Testing (e.g., Carrageenan- induced Paw Edema) Lead_Identification->In_Vivo_Testing Efficacy_Evaluation Efficacy Evaluation In_Vivo_Testing->Efficacy_Evaluation Further_Development Further Preclinical Development Efficacy_Evaluation->Further_Development

References

A Comparative Guide: 4-(3,4-Dimethoxyphenyl)butanoic Acid vs. Veratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-(3,4-Dimethoxyphenyl)butanoic acid and Veratric acid, offering insights into their physicochemical properties, biological activities, and underlying mechanisms of action for researchers, scientists, and drug development professionals. While extensive research is available for Veratric acid, data on the biological effects of this compound is limited in the current scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below.

PropertyThis compoundVeratric Acid (3,4-Dimethoxybenzoic acid)
Molecular Formula C₁₂H₁₆O₄[1]C₉H₁₀O₄[2]
Molar Mass 224.25 g/mol [1]182.17 g/mol [2]
Melting Point 62 °C[3]179-182 °C[2]
Appearance SolidWhite to pale yellow powder
Solubility Chloroform (Slightly), Methanol (Slightly)DMSO: ≥34.1 mg/mL, EtOH: ≥15.55 mg/mL, Insoluble in H₂O

Biological Activity and Signaling Pathways

Veratric acid has been the subject of numerous studies, revealing a range of biological activities. In contrast, there is a notable lack of experimental data on the biological functions of this compound. A structurally related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has demonstrated anti-inflammatory properties[3].

Veratric Acid: A Multifaceted Bioactive Compound

Veratric acid is recognized for its antioxidant, anti-inflammatory, and blood pressure-lowering effects[2][4].

Veratric acid exhibits significant free radical scavenging activity. The following table summarizes its antioxidant potential from various in vitro assays.

AssayIC₅₀ Value of Veratric AcidStandard
DPPH Radical ScavengingComparable to ascorbic acid[5]Ascorbic Acid
ABTS Radical Scavenging24.5 µg/ml[5]Ascorbic Acid
Superoxide Radical ScavengingEffective in a dose-dependent manner[5]-
Hydroxyl Radical ScavengingEffective in a dose-dependent manner[5]-

Veratric acid has been shown to modulate key inflammatory pathways. It reduces the expression of cyclooxygenase-2 (COX-2) and the production of inflammatory mediators such as prostaglandin E2 (PGE₂) and interleukin-6 (IL-6)[2][6][7]. Its anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 pathway[1][8].

Signaling Pathways Modulated by Veratric Acid

NF-κB Signaling Pathway:

Veratric acid has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. It achieves this by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates IkBa_p P-IkBa IkBa->IkBa_p p65_p50_active p65/p50 (Active) IkBa->p65_p50_active Inhibits p65 p65 p65->p65_p50_active p50 p50 p50->p65_p50_active Proteasome Proteasome IkBa_p->Proteasome Degradation p65_p50_n p65/p50 p65_p50_active->p65_p50_n Translocates Veratric_Acid Veratric Acid Veratric_Acid->IKK Inhibits DNA DNA p65_p50_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Figure 1: Veratric Acid inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway:

Veratric acid is also known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses[1][9]. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Veratric acid promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Ub Ubiquitin Cul3->Ub Ub->Nrf2 Veratric_Acid Veratric Acid Veratric_Acid->Keap1 Induces dissociation Maf Maf Nrf2_n->Maf Dimerizes ARE ARE Maf->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Figure 2: Veratric Acid activates the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of the test compound (Veratric acid or this compound) in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add a specific volume of each dilution to a freshly prepared solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound.

    • Add a specific volume of each dilution to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • A standard antioxidant like Trolox or ascorbic acid is used as a positive control.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined as in the DPPH assay.

Anti-inflammatory Activity Assays (in vitro)

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages (e.g., RAW 264.7 cells):

  • Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is used to calculate the nitrite concentration.

    • Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the inhibition of NO production is not due to cytotoxicity.

Western Blot Analysis for Inflammatory Markers (e.g., iNOS, COX-2, p-IκBα, Nrf2):

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory and antioxidant signaling pathways.

  • Protocol:

    • Culture and treat cells as described in the NO production assay.

    • Lyse the cells to extract total protein or nuclear and cytoplasmic fractions.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-IκBα, Nrf2, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

Veratric acid is a well-characterized compound with established antioxidant and anti-inflammatory properties, mediated through the modulation of the NF-κB and Nrf2 signaling pathways. In contrast, this compound remains a largely understudied molecule in terms of its biological activity. While its structural similarity to other bioactive compounds suggests potential for biological effects, a lack of direct experimental evidence makes a definitive comparison with veratric acid challenging. This guide highlights the significant research gap and underscores the need for future investigations into the pharmacological profile of this compound to fully understand its potential as a therapeutic agent. Researchers are encouraged to utilize the provided experimental protocols to explore the biological activities of this and other related compounds.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of (E)-4-(3',4'-Dimethoxyphenyl)but-3-en-2-ol and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the anti-inflammatory properties of the natural compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, hereafter referred to as Compound D, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited availability of published data on 4-(3,4-Dimethoxyphenyl)butanoic acid, this guide focuses on the structurally related and well-studied compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, to facilitate a meaningful comparison with ibuprofen.

Introduction to the Compounds

Ibuprofen is a well-established NSAID belonging to the propionic acid class. It is a cornerstone for the management of pain and inflammation in various conditions. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

(E)-4-(3',4'-Dimethoxyphenyl)but-3-en-2-ol (Compound D) is a phenylbutenoid compound isolated from the rhizomes of Zingiber cassumunar Roxb., a plant used in traditional medicine for its anti-inflammatory properties. Research has indicated that Compound D possesses significant anti-inflammatory effects, primarily demonstrated in acute models of inflammation. Its mechanism is believed to involve the inhibition of prostaglandin biosynthesis and the modulation of pro-inflammatory cytokines.

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of ibuprofen and Compound D are mediated through their interaction with specific signaling pathways involved in the inflammatory cascade.

Ibuprofen's Mechanism of Action:

Ibuprofen exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.

ibuprofen_mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2

Ibuprofen's inhibitory action on COX enzymes.

Proposed Mechanism of Action for Compound D:

Compound D is suggested to inhibit inflammation by reducing prostaglandin biosynthesis and modulating inflammatory cytokines. One of the cytokines it has been shown to affect is Interleukin-1β (IL-1β), which in turn can influence the expression of matrix metalloproteinases (MMPs) involved in tissue degradation during inflammation.

compound_d_mechanism Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines (e.g., IL-1β) Pro-inflammatory Cytokines (e.g., IL-1β) Inflammatory Stimulus->Pro-inflammatory Cytokines (e.g., IL-1β) Prostaglandin Biosynthesis Prostaglandin Biosynthesis Inflammatory Stimulus->Prostaglandin Biosynthesis MMP Expression MMP Expression Pro-inflammatory Cytokines (e.g., IL-1β)->MMP Expression Tissue Degradation Tissue Degradation MMP Expression->Tissue Degradation Inflammation Inflammation Prostaglandin Biosynthesis->Inflammation Compound D Compound D Compound D->Pro-inflammatory Cytokines (e.g., IL-1β) Compound D->Prostaglandin Biosynthesis

Compound D's proposed inhibitory effects.

Comparative Anti-inflammatory Efficacy

The following table summarizes the available quantitative data on the anti-inflammatory efficacy of Compound D and ibuprofen from the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.

CompoundDose (mg/kg)Route of AdministrationTime Point% Inhibition of EdemaReference
(E)-4-(3',4'-Dimethoxyphenyl)but-3-en-2-ol (Compound D)300Oral3 hours83.9%[1]
Ibuprofen100OralNot Specified78.3%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (Compound D or Ibuprofen) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound or vehicle (control) is administered orally to the respective groups of animals.

  • After a specific period (e.g., 1 hour) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

carrageenan_workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Oral Administration of Compound/Vehicle Oral Administration of Compound/Vehicle Baseline Paw Volume Measurement->Oral Administration of Compound/Vehicle Carrageenan Injection Carrageenan Injection Oral Administration of Compound/Vehicle->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of the test compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the colorimetric substrate (TMPD) and arachidonic acid.

  • Measure the absorbance at a specific wavelength over time using a microplate reader.

  • The rate of reaction is determined, and the percentage of inhibition for each concentration of the test compound is calculated. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined.

LPS-Stimulated Macrophage Cytokine Release Assay

This in vitro assay measures the effect of a compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines (TNF-α, IL-6, IL-1β) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • The percentage inhibition of cytokine production is calculated for each concentration of the test compound.

Conclusion

Both ibuprofen and (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol (Compound D) demonstrate significant anti-inflammatory activity. Ibuprofen, a well-characterized NSAID, acts through the non-selective inhibition of COX enzymes. Compound D, a natural product, also exhibits potent anti-inflammatory effects, seemingly through the inhibition of prostaglandin synthesis and modulation of pro-inflammatory cytokines like IL-1β. The available data from the carrageenan-induced paw edema model suggests that at the tested doses, both compounds are effective, with Compound D showing a slightly higher percentage of inhibition at a higher dose. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of Compound D as an anti-inflammatory agent.

References

A Comparative Guide to the Antioxidant Capacity of 4-(3,4-Dimethoxyphenyl)butanoic Acid and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct experimental data on the antioxidant capacity of 4-(3,4-Dimethoxyphenyl)butanoic acid using standardized assays (DPPH, ABTS, FRAP, ORAC) is publicly available. This guide provides a comprehensive overview of the antioxidant capacity of the well-established antioxidant, ascorbic acid (Vitamin C), and detailed experimental protocols for key antioxidant assays. This information can serve as a benchmark for future studies on this compound. A theoretical perspective on the potential antioxidant activity of this compound based on its chemical structure is also presented.

Introduction

Antioxidants are crucial molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents. This guide provides a comparative framework for understanding the antioxidant potential of this compound against the widely recognized antioxidant, ascorbic acid.

Quantitative Antioxidant Activity of Ascorbic Acid

Ascorbic acid is a potent antioxidant that serves as a benchmark in many antioxidant capacity assays.[1] Its ability to scavenge free radicals is well-documented. The antioxidant capacity of a compound is often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or in terms of equivalents to a standard antioxidant like Trolox.

Below is a summary of typical antioxidant capacity values for ascorbic acid obtained from various in vitro assays. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

AssayTypical IC50 / Activity Values for Ascorbic Acid
DPPH (2,2-diphenyl-1-picrylhydrazyl) IC50 values typically range from 3.37 µg/mL to 66.12 µg/mL .[2][3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) IC50 values are often in the range of 50 µg/mL to 127.7 µg/mL .[4][5]
FRAP (Ferric Reducing Antioxidant Power) Ascorbic acid is often used as a standard for creating the calibration curve in the FRAP assay.[6]
ORAC (Oxygen Radical Absorbance Capacity) Ascorbic acid's ORAC values are comparable to Trolox, another common standard.[7][8]

Theoretical Antioxidant Potential of this compound

While direct experimental data is lacking, the chemical structure of this compound suggests it may possess antioxidant properties. The presence of the 3,4-dimethoxyphenyl group is significant. Phenolic compounds with methoxy (-OCH3) and hydroxyl (-OH) groups are known to exhibit antioxidant activity.[9][10] The methoxy groups can donate electrons, which can help to stabilize free radicals.[9][10] The antioxidant activity of phenolic acids is influenced by the number and position of hydroxyl and methoxy groups on the benzene ring.[10][11] Further experimental investigation is required to quantify the antioxidant capacity of this specific compound.

Mechanisms of Antioxidant Action

Ascorbic Acid

Ascorbic acid is a versatile antioxidant that can neutralize a wide variety of reactive oxygen species (ROS).[1] It acts as a reducing agent, donating electrons to free radicals to quench their reactivity. Ascorbic acid can also regenerate other antioxidants, such as vitamin E, from their radical forms.

Beyond direct radical scavenging, ascorbic acid modulates cellular antioxidant defenses through signaling pathways. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-Keap1 (Kelch-like ECH-associated protein 1) pathway .[12] Under conditions of oxidative stress, Nrf2 is released from its repressor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's overall antioxidant capacity.[2][7][13][14]

Ascorbic_Acid_Nrf2_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ascorbic_Acid Ascorbic Acid ROS Reactive Oxygen Species (ROS) Ascorbic_Acid->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Figure 1. Ascorbic acid's role in the Nrf2 signaling pathway.

Experimental Protocols for Antioxidant Capacity Assays

The following are detailed methodologies for the four key in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and relatively simple method to assess antioxidant activity.[15][16]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[15]

Experimental Workflow:

DPPH_Workflow prep Prepare DPPH Solution (e.g., 0.1 mM in methanol) reaction Mix Sample/Standard with DPPH solution (e.g., 1:1 v/v) prep->reaction sample_prep Prepare Sample and Standard (e.g., Ascorbic Acid) dilutions sample_prep->reaction incubation Incubate in the dark (e.g., 30 minutes at room temperature) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Figure 2. General workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 1 mM) in a suitable solvent like methanol or ethanol. From this, prepare a working solution (e.g., 0.1 mM) and adjust its absorbance to a specific value (e.g., 1.0 ± 0.02) at 517 nm.[6]

  • Sample Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in the same solvent.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of various substances.[4][17]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing the color to fade. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[4]

Detailed Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][18]

  • Working Solution Preparation: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

  • Sample Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Reaction: Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ working solution.

  • Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).[19]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[20]

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the total antioxidant capacity of the sample.[20]

Detailed Protocol:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[20][21]

  • Standard and Sample Preparation: Prepare a series of ferrous sulfate (FeSO₄) or ascorbic acid standards and dilutions of the test sample.

  • Reaction: Add a small volume of the sample or standard to the pre-warmed (37 °C) FRAP reagent.

  • Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 4-6 minutes).[20]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as FRAP value (in µM Fe²⁺ equivalents).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[22][23]

Principle: A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), induces the decay of a fluorescent probe (e.g., fluorescein). Antioxidants in the sample protect the fluorescent probe from oxidative degradation. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[1][22]

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH), and a standard antioxidant (e.g., Trolox).

  • Reaction Setup: In a 96-well black microplate, add the fluorescent probe, followed by the sample or standard dilutions.

  • Incubation: Incubate the plate at 37 °C for a pre-incubation period (e.g., 15-30 minutes).[5][24]

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the oxidative reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[1]

  • Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The antioxidant capacity is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents (TE).

Conclusion

While ascorbic acid demonstrates robust antioxidant activity across multiple standardized assays, the antioxidant capacity of this compound remains to be experimentally determined. The structural features of this compound suggest a potential for antioxidant activity, which warrants future investigation using the detailed protocols provided in this guide. The data and methodologies presented here offer a solid foundation for researchers to conduct these evaluations and contribute to the understanding of this compound's therapeutic potential.

References

Validating the Purity of Synthesized 4-(3,4-Dimethoxyphenyl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the analytical methodologies for validating the purity of synthesized 4-(3,4-Dimethoxyphenyl)butanoic acid, a key building block in the synthesis of various pharmaceutical compounds. This guide also presents a comparison with structurally similar alternatives, supported by experimental data and detailed protocols.

Purity Assessment of this compound

The purity of a synthesized batch of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. These methods provide both qualitative and quantitative information about the target compound and any potential impurities.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of the target compound and any structurally related impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from impurities, allowing for quantification of purity.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio.

  • Melting Point Analysis: A simple and rapid method to assess the general purity of a solid compound. A sharp melting point range close to the literature value suggests high purity.

Comparison with Alternative Compounds

In many research and development applications, structurally similar compounds can serve as viable alternatives. This section compares this compound with two such alternatives: 3-(3,4-Dimethoxyphenyl)propanoic acid and 4-(4-Methoxyphenyl)butanoic acid. The choice of compound can be influenced by factors such as synthetic accessibility, cost, and desired physicochemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical PurityKey Structural Difference
This compoundC₁₂H₁₆O₄224.25>98%Butanoic acid side chain
3-(3,4-Dimethoxyphenyl)propanoic acidC₁₁H₁₄O₄210.23≥98% to 99%Propanoic acid side chain (one carbon shorter)[1][2][3][4]
4-(4-Methoxyphenyl)butanoic acidC₁₁H₁₄O₃194.23≥98%Single methoxy group at the para position[5][6]

Experimental Data and Analysis

The following sections provide representative experimental data for the purity validation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a pure sample of this compound should exhibit characteristic peaks corresponding to the protons in the molecule. The absence of significant unassigned peaks is a strong indicator of purity.

Expected Chemical Shifts (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.0br s1H-COOH
6.80 - 6.70m3HAr-H
3.87s3H-OCH₃
3.86s3H-OCH₃
2.62t2HAr-CH₂-
2.35t2H-CH₂-COOH
1.95p2H-CH₂-CH₂-CH₂-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the compound's structure and purity.

Expected Chemical Shifts (CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~179.5-COOH
~149.0Ar-C-O
~147.5Ar-C-O
~133.0Ar-C
~120.0Ar-CH
~111.5Ar-CH
~111.0Ar-CH
~56.0-OCH₃
~55.9-OCH₃
~35.0Ar-CH₂-
~33.5-CH₂-COOH
~26.5-CH₂-CH₂-CH₂-
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the synthesized compound. A high-purity sample will show a single major peak with a retention time characteristic of the target compound.

Typical HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Under these conditions, this compound is expected to elute as a sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Expected Mass Spectrum (Electrospray Ionization - ESI):

  • [M-H]⁻: 223.1 m/z

  • [M+H]⁺: 225.1 m/z

  • [M+Na]⁺: 247.1 m/z

The observation of the expected molecular ions with high intensity and the absence of significant peaks corresponding to potential impurities confirms the identity and purity of the compound.

Experimental Protocols

Detailed, step-by-step protocols for the aforementioned analytical techniques are provided below.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Instrument Setup: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column (4.6 x 150 mm, 5 µm), and an autosampler.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run the gradient method as described in the "Typical HPLC Method Parameters" table.

    • Monitor the chromatogram at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer can be coupled to an HPLC system (LC-MS) for online separation and analysis or used with direct infusion.

  • Data Acquisition:

    • For direct infusion, introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes over a mass range that includes the expected molecular ions (e.g., m/z 100-500).

  • Data Analysis:

    • Examine the mass spectra for the presence of the expected molecular ions ([M-H]⁻, [M+H]⁺, [M+Na]⁺).

    • Search for any other significant peaks that may indicate the presence of impurities.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the comparison with its alternatives.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_decision Purity Confirmation cluster_result Outcome synthesis Synthesize this compound initial_check Melting Point Analysis synthesis->initial_check nmr 1H & 13C NMR Spectroscopy initial_check->nmr ms Mass Spectrometry initial_check->ms hplc HPLC Purity & Impurity Profiling initial_check->hplc decision Purity > 98%? nmr->decision ms->decision hplc->decision pass Pure Compound decision->pass Yes fail Requires Further Purification decision->fail No Comparison_Logic cluster_target Target Compound cluster_alternatives Alternative Compounds cluster_criteria Comparison Criteria target This compound purity Purity target->purity structure Structure target->structure properties Physicochemical Properties target->properties alt1 3-(3,4-Dimethoxyphenyl)propanoic acid alt1->purity alt1->structure alt1->properties alt2 4-(4-Methoxyphenyl)butanoic acid alt2->purity alt2->structure alt2->properties

References

Introduction: Unveiling the Therapeutic Potential of Novel Phenylbutyric Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the In Vivo Investigation of 4-(3,4-Dimethoxyphenyl)butanoic Acid and Structurally Related Phenylbutyric Acid Analogs

The landscape of drug discovery is in a perpetual state of evolution, with a continuous search for novel chemical entities that can offer improved efficacy and safety profiles over existing therapies. Within this context, small molecules derived from natural products or their synthetic analogs present a promising avenue for therapeutic innovation. This compound, a compound belonging to the phenylbutyric acid class, has emerged as a molecule of interest. Its structural similarity to well-characterized compounds such as 4-phenylbutyric acid (4-PBA) and veratric acid suggests a potential for a wide range of biological activities, including but not limited to, histone deacetylase (HDAC) inhibition, anti-inflammatory effects, and neuroprotection.

This guide provides a comprehensive framework for the in vivo investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with its structurally related and clinically relevant analog, 4-PBA. By delving into the causality behind experimental choices and providing detailed, self-validating protocols, this document aims to serve as an authoritative resource for designing and executing robust preclinical studies.

Comparative Analysis: this compound vs. 4-Phenylbutyric Acid

A thorough understanding of the established biological activities of related compounds is paramount when embarking on the in vivo characterization of a novel molecule. The following table summarizes the known attributes of 4-PBA, providing a basis for hypothesizing the potential therapeutic applications of this compound.

Feature4-Phenylbutyric Acid (4-PBA)This compound (Hypothesized)
Primary Mechanism of Action Histone Deacetylase (HDAC) InhibitorPotential HDAC inhibitor, with possible modulation of activity due to the dimethoxy groups.
Secondary Mechanism(s) Chemical chaperone (ER stress reduction), anti-inflammatory, antioxidant.Potential for enhanced anti-inflammatory and antioxidant activity due to the veratrole-like moiety.
Established In Vivo Applications Urea cycle disorders, neurodegenerative diseases (e.g., Huntington's, Parkinson's), cancer.Potential for neuroprotective, anti-inflammatory, and anti-cancer applications.
Known In Vivo Models R6/2 mouse model of Huntington's disease, MPTP-induced mouse model of Parkinson's disease, various xenograft models for cancer.The same models can be adapted to test the efficacy of this compound.

Designing a Robust In Vivo Study: A Step-by-Step Protocol

The following section outlines a detailed experimental workflow for the in vivo evaluation of this compound in a mouse model of neuroinflammation, a common application for this class of compounds.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Pre-study Preparation cluster_1 Induction of Neuroinflammation cluster_2 Test Compound Administration cluster_3 Post-treatment Monitoring & Analysis a1 Animal Acclimatization (1 week) a2 Baseline Health Assessment (Weight, Behavior) a1->a2 b1 Lipopolysaccharide (LPS) Administration (i.p.) a2->b1 c1 Vehicle Control Group b1->c1 c2 This compound Group b1->c2 c3 4-PBA (Reference Compound) Group b1->c3 d1 Behavioral Assessments (e.g., Open Field Test) c1->d1 c2->d1 c3->d1 d2 Tissue Collection (Brain, Blood) d1->d2 d3 Biochemical Analysis (Cytokine levels, HDAC activity) d2->d3 d4 Histopathological Examination d3->d4 G cluster_0 Upstream Stimulus cluster_1 Cellular Receptors & Adaptors cluster_2 Intracellular Signaling Cascades cluster_3 Downstream Effects cluster_4 Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation DMPBA This compound DMPBA->NFkB Inhibition DMPBA->MAPK Inhibition

A Comparative Guide to the Cytotoxicity of 4-(3,4-Dimethoxyphenyl)butanoic Acid and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic potential of 4-(3,4-Dimethoxyphenyl)butanoic acid and structurally similar phenolic compounds. By presenting available experimental data, detailed methodologies, and relevant signaling pathways, this document aims to inform future research and drug development efforts in oncology.

Introduction to this compound

This compound is a carboxylic acid derivative characterized by a dimethoxylated phenyl ring. Its structural similarity to known bioactive molecules, such as phenolic acids and butyrate derivatives, suggests potential applications in medicinal chemistry, particularly in cancer research. While direct cytotoxicity studies on this specific compound are limited in publicly available literature, we can infer its potential activity by examining related compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of phenolic compounds are often evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of a compound required to inhibit 50% of cell growth. The following table summarizes the IC50 values for several phenolic acids and related compounds with structural similarities to this compound.

CompoundCell LineAssayIncubation TimeIC50 Value
Phenolic Acid Derivatives
Bunch Stem Extract (Vitis vinifera L.)HCT-116 (Colorectal Cancer)MTT48 h680 µg/mL[1]
Calendulae flos extract (CAE)LoVo (Colon Cancer)Not Specified48 h< 200 µg/mL[2]
Calendulae flos extract (CAE)MDA-MB-231 (Breast Cancer)Not Specified48 h< 200 µg/mL[2]
Methoxylated Flavones
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast Cancer)Not Specified72 h4.9 μM
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast Cancer)Not Specified72 h3.71 μM
5,7,3′,4′,5′-PeMFHCC1954 (Breast Cancer)Not SpecifiedNot Specified53.84 µM[3]
TangeritinAGS (Gastric Cancer)Not Specified48 h~33.57 µM[3]
4-Allyl-2-methoxyphenol Derivatives
4-Allyl-2-methoxyphenyl propionateMCF-7 (Breast Cancer)MTTNot Specified0.400 µg/mL[4]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Breast Cancer)MTTNot Specified5.73 µg/mL[4]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast Cancer)MTTNot Specified1.29 µg/mL[4]

Experimental Protocols

Standard in vitro cytotoxicity assays are employed to determine the efficacy of a compound against cancer cells. The following are detailed methodologies for commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[1]

Neutral Red Assay

The neutral red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compound in a 96-well plate.

  • Neutral Red Incubation: After the treatment period, remove the media and add a medium containing neutral red. Incubate for approximately 2-3 hours.

  • Washing and Dye Extraction: Wash the cells to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of around 540 nm.

  • Data Analysis: Determine cell viability and IC50 values as described for the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

The structural components of this compound suggest potential mechanisms for its cytotoxic activity. The butyric acid moiety is particularly noteworthy, as butyrate is a known histone deacetylase (HDAC) inhibitor.

Histone Deacetylase (HDAC) Inhibition

Butyrate and its derivatives can inhibit HDACs, leading to hyperacetylation of histones. This, in turn, alters gene expression, resulting in the upregulation of tumor suppressor genes and the downregulation of oncogenes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_acetylation Butyrate_Derivative This compound HDAC Histone Deacetylase (HDAC) Butyrate_Derivative->HDAC Inhibits Acetylated_Histones Acetylated Histones Butyrate_Derivative->Acetylated_Histones Promotes Acetylation Histones Histones HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed HDAC inhibition pathway for this compound.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical workflow for in vitro cytotoxicity studies and the logical relationship for evaluating a novel compound.

Cytotoxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis Select_Cell_Lines Select Cancer & Normal Cell Lines Cell_Culture Cell Seeding & Culture Select_Cell_Lines->Cell_Culture Compound_Prep Prepare Stock Solution of Test Compound Treatment Treatment with Compound Dilutions Compound_Prep->Treatment Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT) Incubation->Viability_Assay Read_Plates Measure Absorbance Viability_Assay->Read_Plates Calculate_Viability Calculate % Cell Viability Read_Plates->Calculate_Viability IC50_Determination Determine IC50 Value Calculate_Viability->IC50_Determination

Caption: General workflow for in vitro cytotoxicity screening.

Logical_Relationship Compound 4-(3,4-Dimethoxyphenyl) butanoic acid Structural_Analogs Structural Analogs (Phenolic Acids, Butyrates) Compound->Structural_Analogs has Known_Activity Known Cytotoxic Activity of Analogs Structural_Analogs->Known_Activity exhibit Hypothesis Hypothesis: Potential Cytotoxicity Known_Activity->Hypothesis leads to Experimentation In Vitro Cytotoxicity Assays (e.g., MTT, Neutral Red) Hypothesis->Experimentation tested by Data_Analysis Data Analysis (IC50 Determination) Experimentation->Data_Analysis yields

Caption: Logical framework for evaluating the cytotoxic potential of a novel compound.

Conclusion and Future Directions

Future studies should focus on:

  • Direct Cytotoxicity Screening: Evaluating the IC50 of this compound against a panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating its effect on HDAC activity and other potential cellular targets.

  • In Vivo Studies: Assessing its efficacy and toxicity in preclinical animal models.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and related compounds.

References

Navigating the Synthesis of 4-(3,4-Dimethoxyphenyl)butanoic Acid: A Comparative Analysis of Key Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. One such valuable building block is 4-(3,4-dimethoxyphenyl)butanoic acid, a precursor for various pharmacologically active molecules. This guide provides a comparative analysis of the primary and alternative synthesis routes to this compound, offering detailed experimental protocols, quantitative data, and a decision-making framework to assist in selecting the most suitable method based on specific laboratory or industrial needs.

At a Glance: Comparing Synthesis Routes

The production of this compound is dominated by a traditional two-step approach involving Friedel-Crafts acylation followed by reduction. However, modern catalytic methods present a viable alternative. The table below summarizes the key quantitative aspects of these routes.

Route Step Starting Materials Key Reagents/Catalyst Solvent Temp. (°C) Time (h) Yield (%)
Primary Route 1. AcylationVeratrole, Succinic anhydrideAlCl₃DichlorobenzeneRT - Reflux0.5 - 2~90
2a. Reduction (Wolff-Kishner)4-(3,4-dimethoxyphenyl)-4-oxobutanoic acidHydrazine hydrate, KOHDiethylene glycol130 -> 2004 - 6>90
2b. Reduction (Clemmensen)4-(3,4-dimethoxyphenyl)-4-oxobutanoic acidZn(Hg), conc. HClTolueneReflux4 - 6~70-80
2c. Reduction (Catalytic Hydrogenation)4-(3,4-dimethoxyphenyl)-4-oxobutanoic acidH₂, Pd/CAcetic acid50 - 7012 - 24High
Alternative Route 1. Carbonylation4-Allyl-1,2-dimethoxybenzene[PdCl₂(cinnamyl)]₂/Xantphos, Formic acidTHF8012Moderate to High

Primary Synthesis Route: The Workhorse of Production

The most established and widely utilized method for synthesizing this compound involves a two-stage process: the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride, followed by the reduction of the resulting ketoacid intermediate.

Stage 1: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction forms the carbon skeleton of the target molecule. The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for activating the succinic anhydride.

Reaction: Veratrole + Succinic Anhydride --(AlCl₃)--> 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

This step is generally high-yielding, often exceeding 90%, and can be performed under relatively mild conditions. The choice of solvent can influence the reaction's efficiency and purity of the product.

Stage 2: Reduction of the Ketoacid

The critical step in this route is the reduction of the ketone functionality in 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group. The choice of reduction method is often dictated by the presence of other functional groups in the molecule, desired reaction conditions, and scale of the synthesis.

This classic reduction method employs hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, at elevated temperatures. The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol, allows for the removal of water and drives the reaction to completion, often resulting in excellent yields (>90%).[1][2] This method is particularly suitable for substrates that are sensitive to acidic conditions.

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[3] It is highly effective for aryl-alkyl ketones, such as the intermediate in this synthesis. While generally providing good yields (70-80%), the strongly acidic conditions can be a limitation for substrates with acid-labile functional groups.

A greener and often milder alternative is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen, this method can efficiently reduce the ketone. Catalytic hydrogenation avoids the use of harsh reagents and often simplifies product work-up. However, the catalyst can sometimes be sensitive to impurities, and the reaction may require specialized high-pressure equipment.

Alternative Synthesis Route: A Modern Approach

A more contemporary approach to 4-arylbutanoic acids involves the palladium-catalyzed carbonylative transformation of allylarenes.[4][5] This method circumvents the traditional multi-step process and utilizes a readily available starting material.

Reaction: 4-Allyl-1,2-dimethoxybenzene + CO (from Formic Acid) --(Pd catalyst)--> this compound

This route begins with 4-allyl-1,2-dimethoxybenzene (also known as methyl eugenol), which can be sourced commercially or synthesized from eugenol. The key step is a palladium-catalyzed carbonylation, where a carbon monoxide equivalent (in this case, formic acid can act as a surrogate) is incorporated to form the carboxylic acid moiety. This method offers the advantage of being a single-step conversion from a simple precursor and avoids the use of stoichiometric and often harsh reagents required in the Friedel-Crafts route. While yields are generally good, the cost and availability of the specific palladium catalyst and ligands may be a consideration.

Experimental Protocols

Primary Route: Friedel-Crafts Acylation of Veratrole

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichlorobenzene

  • Crushed ice

  • Concentrated hydrochloric acid

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a solution of veratrole and succinic anhydride in anhydrous dichlorobenzene is prepared.

  • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, then heated to reflux for 30 minutes.

  • The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.

Primary Route: Wolff-Kishner Reduction of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Materials:

  • 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • A mixture of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol is placed in a flask fitted with a reflux condenser.

  • The mixture is heated to 130-140 °C for 1.5 hours.

  • The condenser is then removed, and the temperature is allowed to rise to 200-210 °C to distill off water and excess hydrazine.

  • The reaction mixture is maintained at this temperature for an additional 3-4 hours.

  • After cooling, the mixture is diluted with water and acidified with hydrochloric acid.

  • The precipitated this compound is collected by filtration, washed with water, and recrystallized.

Selecting the Optimal Synthesis Route

The choice between the primary and alternative routes, and among the different reduction methods, depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisRouteSelection start Select Synthesis Route for This compound criteria Key Considerations: - Scale of Synthesis - Reagent Availability & Cost - Substrate Sensitivity - Equipment Availability - Green Chemistry Principles start->criteria primary_route Primary Route: Friedel-Crafts + Reduction criteria->primary_route Established, High Yield alt_route Alternative Route: Palladium-Catalyzed Carbonylation criteria->alt_route Modern, Fewer Steps reduction_choice Choice of Reduction Method primary_route->reduction_choice final_product This compound alt_route->final_product wolff_kishner Wolff-Kishner (High Yield, Base Sensitive Substrates) reduction_choice->wolff_kishner Acid Sensitive? clemmensen Clemmensen (Good Yield, Acid Stable Substrates) reduction_choice->clemmensen Base Sensitive? catalytic_hydrog Catalytic Hydrogenation (Green, Mild Conditions) reduction_choice->catalytic_hydrog Green Approach? wolff_kishner->final_product clemmensen->final_product catalytic_hydrog->final_product

Caption: Decision workflow for selecting a synthesis route.

References

A Comparative Benchmark Analysis of 4-(3,4-Dimethoxyphenyl)butanoic Acid Against Established Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist

Introduction: Uncovering the Potential of a Novel Scaffold

In the landscape of drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a critical endeavor. This guide focuses on 4-(3,4-Dimethoxyphenyl)butanoic acid , a compound of interest whose biological activity is not yet fully characterized. An analysis of its structure reveals two key features that suggest a plausible mechanism of action: the butyric acid moiety, known for its role in cellular signaling and anti-inflammatory processes, and the 3,4-dimethoxyphenyl group, a common feature in many potent phosphodiesterase 4 (PDE4) inhibitors.[1][2][[“]]

This observation leads to the central hypothesis of this guide: This compound may function as an inhibitor of PDE4 , a critical enzyme in the inflammatory cascade.[4] To rigorously evaluate this hypothesis, we will benchmark its performance against two well-characterized inhibitors:

  • Roflumilast : A highly potent and selective PDE4 inhibitor, representing the gold standard for targeted PDE4 inhibition and approved for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[5][6][7]

  • Ibudilast : A multi-target inhibitor with a broader pharmacological profile, inhibiting several PDE subtypes (including PDE4), Macrophage Migration Inhibitory Factor (MIF), and Toll-like Receptor 4 (TLR4).[8][9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare these compounds. We will delve into the underlying mechanism of action, provide detailed, self-validating experimental protocols for a tiered in vitro evaluation, and present a structure for interpreting the comparative data.

The Scientific Rationale: Mechanism of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP) within inflammatory and immune cells.[4][11] By degrading cAMP to its inactive form, 5'-AMP, PDE4 acts as a crucial negative regulator of the cAMP signaling pathway.

The inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP.[7] Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[11][12] This cascade of events ultimately results in a broad anti-inflammatory response, including the suppression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and interleukins from immune cells.[13][14] Therefore, PDE4 is a validated therapeutic target for a range of inflammatory diseases.[15][16]

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP (Active) AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA PKA / EPAC Activation cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Inhibitor PDE4 Inhibitor (e.g., Test Compound) Inhibitor->PDE4 Inhibits Inflammation Suppression of Pro-inflammatory Mediators (e.g., TNF-α release) PKA->Inflammation Leads to

Figure 1: Simplified PDE4-cAMP signaling pathway and the mechanism of inhibition.

Benchmark Compound Profiles

Roflumilast: The Selective Inhibitor

Roflumilast is a first-in-class, orally available, selective PDE4 inhibitor.[17] Its high potency is demonstrated by IC50 values in the sub-nanomolar to low nanomolar range across various PDE4 subtypes (0.2-4.3 nM).[18][19] Crucially, it exhibits over 1000-fold selectivity for PDE4 compared to other PDE families, which minimizes off-target effects.[6] This high selectivity and potency make it an ideal benchmark for determining if our test compound operates through a similar, targeted mechanism.

Ibudilast: The Multi-Target Modulator

Ibudilast presents a more complex pharmacological profile. While it does inhibit PDE4, it is non-selective, also targeting PDE3, PDE10, and PDE11.[10][20] Beyond PDE inhibition, Ibudilast also acts as an antagonist of Toll-like receptor 4 (TLR4) and inhibits macrophage migration inhibitory factor (MIF).[8][21] This multi-target action contributes to its neuroprotective and broader anti-inflammatory effects. Comparing our test compound to Ibudilast helps to contextualize its selectivity profile.

Experimental Design: A Three-Tiered Benchmarking Protocol

To comprehensively evaluate this compound, we propose a tiered experimental approach. This design logically progresses from direct target engagement at the enzymatic level to functional outcomes in a cellular context, providing a robust and multi-faceted comparison.

Experiment 1: Direct Target Engagement - In Vitro PDE4B Enzymatic Inhibition Assay

Causality: The primary and most direct method to test our hypothesis is to determine if the test compound can inhibit the enzymatic activity of purified PDE4. We will use a Fluorescence Polarization (FP) assay, a robust, homogeneous method ideal for inhibitor screening.[22][23] A decrease in PDE4 activity will prevent the hydrolysis of a fluorescently labeled cAMP substrate, leading to a measurable change in fluorescence polarization.

cluster_workflow Workflow: PDE4 Enzymatic Inhibition (FP Assay) A 1. Prepare Reagents - Recombinant PDE4B Enzyme - FAM-cAMP Substrate - Test & Benchmark Compounds B 2. Plate Setup (384-well) - Add serial dilutions of compounds or DMSO vehicle A->B C 3. Add Enzyme - Dispense PDE4B enzyme to all wells (except blank) B->C D 4. Initiate Reaction - Add FAM-cAMP substrate to all wells C->D E 5. Incubate - 60 min at Room Temp D->E F 6. Stop & Detect - Add Binding Agent (binds hydrolyzed product) E->F G 7. Read Plate - Measure Fluorescence Polarization (FP) F->G H 8. Data Analysis - Calculate % Inhibition - Determine IC50 value G->H

Figure 2: Experimental workflow for the in vitro PDE4 Fluorescence Polarization assay.

Detailed Protocol:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution series for the test compound, Roflumilast, and Ibudilast in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation : Add 2 µL of the diluted compounds, positive control (Roflumilast), or DMSO (vehicle control) to the appropriate wells of a 384-well, low-volume, black microplate.[24]

  • Enzyme Addition : Dilute recombinant human PDE4B enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" blank wells.

  • Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation : Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP) substrate in assay buffer. Add 8 µL of this solution to all wells to initiate the enzymatic reaction.

  • Enzymatic Reaction : Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination and Detection : Add 10 µL of a phosphate-binding agent solution (e.g., IMAP™ Binding Solution) to all wells. This agent binds to the hydrolyzed 5'-AMP-FAM, causing a significant increase in polarization.[22]

  • Final Incubation : Incubate for at least 60 minutes at room temperature to ensure complete binding.

  • Data Acquisition : Measure the fluorescence polarization using a microplate reader equipped with appropriate filters (e.g., Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic regression model.[25]

Experiment 2: Cellular Target Confirmation - Intracellular cAMP Accumulation Assay

Causality: To confirm that the test compound engages PDE4 within a cellular environment, we must measure its effect on intracellular cAMP levels. A potent PDE4 inhibitor should cause a dose-dependent increase in cAMP. We will use a highly sensitive, live-cell, luminescence-based biosensor assay (e.g., Promega's GloSensor™).[26][27]

cluster_workflow Workflow: Intracellular cAMP Assay (Luminescence) A 1. Cell Culture - Plate HEK293 cells stably expressing GloSensor™-22F B 2. Equilibration - Incubate cells with GloSensor™ Reagent A->B C 3. Baseline Read - Measure basal luminescence B->C D 4. Compound Addition - Add serial dilutions of test compounds C->D E 5. Incubation - 15-20 min at Room Temp D->E F 6. Stimulation (Optional) - Add Forskolin to amplify cAMP signal E->F G 7. Final Read - Measure kinetic or end-point luminescence F->G H 8. Data Analysis - Normalize to baseline - Determine EC50 value G->H

Figure 3: Experimental workflow for the cell-based GloSensor™ cAMP assay.

Detailed Protocol:

  • Cell Preparation : Seed HEK293 cells stably expressing the GloSensor™-22F cAMP biosensor into a 384-well, white, clear-bottom plate at a density of 5,000 cells/well and incubate overnight.

  • Reagent Equilibration : Remove the culture medium and add GloSensor™ cAMP Reagent diluted in CO2-independent medium. Incubate for 2 hours at room temperature to allow the reagent to equilibrate.[28][29]

  • Baseline Measurement : Measure the basal luminescence of the plate using a microplate luminometer.

  • Compound Treatment : Prepare serial dilutions of the test compound, Roflumilast, and Ibudilast in the assay buffer. Add these compounds to the wells.

  • Incubation : Incubate the plate for 20 minutes at room temperature.

  • Luminescence Measurement : Measure the luminescence signal. The increase in light output is directly proportional to the intracellular cAMP concentration.

  • Data Analysis : Normalize the luminescence signal to the vehicle control. Plot the dose-response curve and calculate the EC50 value, which represents the concentration required to achieve 50% of the maximal cAMP accumulation.

Experiment 3: Functional Anti-Inflammatory Effect - TNF-α Release Assay

Causality: The ultimate goal is to determine if target engagement translates into a physiologically relevant anti-inflammatory effect. PDE4 inhibition in monocytes/macrophages is known to suppress the release of the pro-inflammatory cytokine TNF-α following stimulation with lipopolysaccharide (LPS).[30] We will use the human monocytic THP-1 cell line, differentiated into macrophage-like cells, as a model system.[31][32]

cluster_workflow Workflow: TNF-α Release Assay (THP-1 Macrophages) A 1. Differentiate THP-1 Cells - Treat THP-1 monocytes with PMA for 48h B 2. Pre-treatment - Add serial dilutions of test compounds. Incubate 2h. A->B C 3. Stimulation - Add LPS (1 µg/mL) to all wells except negative control B->C D 4. Incubation - 4-6 hours at 37°C C->D E 5. Collect Supernatant - Centrifuge plate and collect cell-free supernatant D->E F 6. Quantify TNF-α - Use ELISA or HTRF assay to measure TNF-α concentration E->F G 7. Data Analysis - Calculate % Inhibition of TNF-α release - Determine IC50 value F->G

Figure 4: Experimental workflow for the LPS-induced TNF-α release assay.

Detailed Protocol:

  • Cell Differentiation : Plate THP-1 monocytes at 50,000 cells/well in a 96-well plate. Induce differentiation into adherent macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 20 ng/mL) for 48 hours.[31]

  • Wash and Rest : Wash the cells with fresh medium and incubate in PMA-free medium for 24 hours.

  • Compound Pre-treatment : Pre-incubate the differentiated THP-1 cells with serial dilutions of the test compound, Roflumilast, and Ibudilast for 2 hours.

  • LPS Stimulation : Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the unstimulated (negative) control.[32]

  • Incubation : Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection : Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification : Measure the concentration of TNF-α in the supernatant using a validated method such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay kit.[33][34]

  • Data Analysis : Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Comparative Data Analysis and Interpretation

The data from these three assays should be compiled into a single table for clear, objective comparison. The results will allow for a comprehensive assessment of the test compound's potency, cellular activity, and functional efficacy relative to the benchmarks.

Table 1: Hypothetical Comparative Performance Data

CompoundExperiment 1: PDE4B Enzymatic IC50 (nM)Experiment 2: Cellular cAMP EC50 (nM)Experiment 3: TNF-α Release IC50 (nM)Inferred Selectivity Profile
Test Compound [Experimental Value][Experimental Value][Experimental Value]To be determined
Roflumilast 0.2 - 1.05 - 1015 - 30High for PDE4
Ibudilast 50 - 100200 - 500300 - 800Broad (PDEs, MIF, TLR4)

Interpretation of Potential Outcomes:

  • Scenario 1: Potent and Selective PDE4 Inhibitor: If the test compound yields IC50 and EC50 values in the low nanomolar range, comparable to or better than Roflumilast, it would provide strong evidence for its action as a potent and selective PDE4 inhibitor.

  • Scenario 2: Moderate or Non-selective Inhibitor: If the potency values are in the higher nanomolar or micromolar range, similar to Ibudilast, it may indicate a weaker or less selective interaction with PDE4. This would prompt further investigation into other potential targets (e.g., other PDE subtypes).

  • Scenario 3: No Significant Activity: If the test compound shows little to no activity in the primary enzymatic assay, the initial hypothesis would be refuted, directing research toward other potential mechanisms of action, such as HDAC inhibition, as suggested by its butyric acid moiety.[1]

Conclusion

This guide outlines a rigorous, hypothesis-driven approach to benchmark this compound against established inhibitors. By systematically progressing from direct enzyme kinetics to cellular target engagement and functional anti-inflammatory outcomes, this three-tiered experimental framework provides a comprehensive method for characterizing its potential as a PDE4 inhibitor. The resulting data, when compared against the selective profile of Roflumilast and the multi-target profile of Ibudilast, will enable a clear and objective assessment of the test compound's therapeutic potential and guide future research directions.

References

Safety Operating Guide

Proper Disposal of 4-(3,4-Dimethoxyphenyl)butanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(3,4-Dimethoxyphenyl)butanoic acid, a compound that requires careful management due to its acidic nature and potential for eye irritation.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and face shieldGoggles should meet ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use.
Body Protection Laboratory coatA fully buttoned, flame-resistant lab coat is essential to protect against spills.
Respiratory Protection Type N95 (US) or equivalent respiratorRecommended when handling the powder form to avoid inhalation.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

For small spills:

  • Alert personnel in the immediate vicinity.

  • Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

  • Ensure the area is well-ventilated to disperse any residual dust.

For large spills:

  • Evacuate the laboratory immediately.

  • Notify your institution's Environmental Health and Safety (EHS) department.

  • Prevent entry to the affected area.

III. Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent contamination and ensure safe handling.

  • Waste Container: Collect all solid and liquid waste in separate, dedicated containers that are clearly labeled. Based on the chemical resistance of plastics to butyric acid, high-density polyethylene (HDPE) or polypropylene (PP) containers are suitable for waste collection.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, cool, and dry secondary containment area, away from incompatible materials and general laboratory traffic.

IV. Disposal Procedure

The primary method for the disposal of this compound is through your institution's hazardous waste management program. However, for small quantities of aqueous solutions, neutralization may be a viable option before drain disposal, subject to local regulations. Always consult with your EHS department before proceeding with any neutralization.

Experimental Protocol for Neutralization of Small Quantities (General Procedure):

This protocol is a general guideline for the neutralization of acidic waste and should be adapted and approved by your institution's safety officer.

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Wear all recommended PPE, including a face shield over safety goggles.

    • Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate or sodium carbonate solution.

    • Have a calibrated pH meter or pH strips ready.

  • Neutralization:

    • If the this compound waste is concentrated, dilute it with cold water to a concentration of less than 10% by slowly adding the acid to the water.

    • Place the container with the diluted acidic solution in an ice bath to manage any heat generated during neutralization.

    • Slowly and with constant stirring, add the prepared base solution to the acidic waste.

    • Monitor the pH of the solution continuously.

    • Continue adding the base until the pH of the solution is between 5.5 and 9.0.

  • Disposal of Neutralized Solution:

    • Once the pH is stable within the acceptable range, the neutralized solution may be permissible for drain disposal.

    • If approved for drain disposal, flush the solution down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution).[1]

Table 2: Quantitative Data for Neutralization Procedure

ParameterValue/Range
Initial Acid Concentration < 10%
Base Concentration 5-10%
Final pH for Drain Disposal 5.5 - 9.0[1]
Water Flush Ratio 20 parts water to 1 part neutralized solution[1]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Waste Generated: This compound decision_solid_liquid Solid or Liquid Waste? start->decision_solid_liquid collect_solid Collect in a labeled hazardous waste container decision_solid_liquid->collect_solid Solid decision_small_quantity Small Quantity Aqueous Solution? decision_solid_liquid->decision_small_quantity Liquid hazardous_waste_pickup Arrange for Hazardous Waste Pickup collect_solid->hazardous_waste_pickup collect_liquid Collect in a labeled hazardous waste container decision_small_quantity->collect_liquid No consult_ehs Consult EHS for Neutralization Protocol decision_small_quantity->consult_ehs Yes collect_liquid->hazardous_waste_pickup neutralize Neutralize to pH 5.5-9.0 consult_ehs->neutralize drain_disposal Drain Disposal with Copious Amounts of Water neutralize->drain_disposal

References

Essential Safety and Operational Guide for Handling 4-(3,4-Dimethoxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(3,4-Dimethoxyphenyl)butanoic acid, ensuring laboratory personnel can manage this chemical safely and effectively throughout its lifecycle. The following procedures are designed to mitigate risks and provide clear, actionable steps for operational use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Strict adherence to the recommended Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical Safety GogglesMust meet ANSI Z87.1 standards or equivalent. Required at all times when handling the solid or its solutions.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing, such as when transferring solutions or handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. For prolonged contact or immersion, heavier-duty gloves should be considered. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat must be worn and fully buttoned to protect skin and personal clothing.
Chemical-Resistant ApronRecommended to be worn over the lab coat during procedures with a significant splash risk.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

Safe Handling and Experimental Protocol

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

Workflow for Handling this compound

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Don PPE B Prepare Fume Hood A->B C Assemble Equipment B->C D Weigh Solid C->D Begin Handling E Transfer to Flask D->E F Dissolve in Solvent E->F G Perform Experiment F->G H Decontaminate Equipment G->H Complete Experiment I Collect Waste H->I J Label Waste Container I->J K Store Waste J->K L Dispose via EHS K->L

Caption: Workflow for handling this compound.

Step 1: Preparation

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where the chemical is stored or handled, put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare the work surface by laying down absorbent, chemical-resistant bench paper.

  • Assemble Equipment: Gather all necessary glassware, spatulas, weighing paper, and solvent(s) and place them inside the fume hood.

Step 2: Weighing and Transferring the Solid

  • Tare the Balance: Inside the fume hood, place a piece of creased weighing paper or a weighing boat on the analytical balance and tare it.

  • Dispense the Solid: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.[2][3][4]

  • Record the Mass: Note the exact mass of the compound.

  • Transfer to Flask: Carefully transfer the solid from the weighing paper into the reaction flask. A powder funnel can be used to prevent spillage.[1][2]

  • Rinse Residual Solid: Rinse the weighing paper with a small amount of the reaction solvent to ensure the complete transfer of the reagent into the flask.[1][2]

Step 3: Dissolution

  • Add Solvent: In the fume hood, add the appropriate solvent to the flask containing the solid.

  • Promote Dissolution: Gently swirl the flask or use a magnetic stirrer to aid in the dissolution of the solid. Gentle heating may be applied if the solvent's properties and the reaction conditions permit, but this should be done with caution to avoid splashing and increased vapor production.

Emergency Procedures

Emergency Response for Exposures

Emergency Exposure Response cluster_actions Emergency Exposure Response cluster_responses Emergency Exposure Response Start Exposure Occurs Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Flush_Skin Flush with water for 15 min. Remove contaminated clothing. Skin_Contact->Flush_Skin Flush_Eye Flush with water for 15 min. Hold eyelids open. Eye_Contact->Flush_Eye Fresh_Air Move to fresh air. Seek medical attention. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. Ingestion->Rinse_Mouth Seek_Medical Seek Immediate Medical Attention Flush_Skin->Seek_Medical Flush_Eye->Seek_Medical Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical

Caption: Emergency response procedures for exposure incidents.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to ensure laboratory safety and environmental compliance.

Operational Decontamination

  • Glassware and Equipment: After use, rinse all glassware and equipment that came into contact with this compound with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect this initial rinse as hazardous waste. Then, wash the equipment with soap and water.[8][9][10]

  • Work Surfaces: Decontaminate the work area within the fume hood by wiping it down with a cloth dampened with a suitable solvent, followed by a wash with soap and water. Dispose of the cleaning materials as hazardous solid waste.

Disposal Plan

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and bench paper, in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a separate, labeled hazardous waste container for organic acids.

  • Waste Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Waste Storage: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure containers are tightly sealed.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.